Ammonium tetrathiomolybdate
Description
Properties
IUPAC Name |
diazanium;bis(sulfanylidene)molybdenum;sulfanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.2H3N.2H2S.2S/h;2*1H3;2*1H2;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKLPDLKUGTPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[SH-].[SH-].S=[Mo]=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10MoN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15060-55-6 | |
| Record name | Molybdate(2-), tetrathioxo-, ammonium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdate(2-), tetrathioxo-, diammonium, (T-4)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIOMOLIBDATE DIAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V6I63LW1E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Ammonium Tetrathiomolybdate (ATTM)
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄), a distinctive bright red crystalline salt, serves as a critical intermediate in the synthesis of molybdenum-based catalysts and has garnered significant attention in the field of drug development.[1] Its potent copper-chelating properties make it a subject of investigation for various therapeutic applications, including the treatment of Wilson's disease and as an anti-angiogenic agent in oncology.[2][3] This technical guide provides an in-depth overview of the synthesis, characterization, and relevant biological signaling pathways of ATTM.
Synthesis of Ammonium Tetrathiomolybdate
The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a molybdate (B1676688) source with a sulfur-containing reagent. Two common methods are detailed below.
Method 1: Reaction of Ammonium Molybdate with Hydrogen Sulfide (B99878)
This traditional method involves the direct sulfidation of an aqueous solution of ammonium molybdate using hydrogen sulfide gas.[3]
Experimental Protocol:
-
Dissolve 5 grams of ammonium molybdate in 15 mL of distilled water in an Erlenmeyer flask.
-
To this solution, add 50 mL of 25% ammonia (B1221849) solution to ensure the complete dissolution of the ammonium molybdate, resulting in a clear solution.
-
Bubble hydrogen sulfide gas through the solution. A color change to bright yellow will be observed initially, due to the formation of ammonium hydrosulfide.[4]
-
Continue passing hydrogen sulfide through the solution. The color will gradually darken to a deep orange-red, indicating the formation of this compound.[4]
-
After approximately one hour, or when the solution is deeply colored, cool the flask in an ice bath to induce crystallization.
-
Collect the resulting blood-red crystals by gravity filtration.
-
Wash the crystals with cold distilled water, followed by ethanol, and then dry them at room temperature.[5]
Method 2: Reaction of Ammonium Paramolybdate with Ammonium Sulfide
This method avoids the use of highly toxic hydrogen sulfide gas by employing ammonium sulfide as the sulfur source.[5][6]
Experimental Protocol:
-
Dissolve 10 grams of ammonium paramolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in 40 mL of distilled water.
-
Add 12 mL of concentrated ammonia solution to the mixture to facilitate dissolution.
-
In a separate container, prepare the ammonium sulfide solution.
-
Add the ammonium sulfide solution to the ammonium paramolybdate solution. The molar ratio of sulfur to molybdenum should be controlled, typically in the range of 4-6:1.[5]
-
The reaction can be carried out at room temperature to 90°C with a reaction time of 0.5 to 3 hours.[5] For instance, heating the resulting solution to 60°C for about one hour can yield high-purity crystals.[6]
-
Allow the solution to stand for 8 to 24 hours for crystallization to complete.[5]
-
Filter the brownish-red acicular crystals.
-
Wash the collected crystals with cold water and absolute ethanol.
-
Dry the final product at room temperature.[5]
A logical workflow for the synthesis and characterization of ATTM is presented below.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized ATTM. Key analytical techniques and their expected results are summarized below.
| Technique | Parameter | Typical Value/Observation |
| Appearance | Physical State | Bright red to brownish-red crystals.[3][6] |
| Molecular Formula | - | (NH₄)₂MoS₄[7] |
| Molecular Weight | - | 260.28 g/mol [7] |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | The UV-visible spectra of thiomolybdates are complex due to overlapping bands. However, the formation of the tetrathiomolybdate species can be monitored.[8][9] |
| FT-IR Spectroscopy | Mo-S Vibrations (ν₃) | A strong absorption band is typically observed in the range of 460-480 cm⁻¹, corresponding to the asymmetric Mo-S stretching vibrations of the MoS₄ tetrahedron.[10] |
| X-ray Diffraction (XRD) | Bragg Reflection Peaks (2θ) | Prominent peaks can be observed at approximately 18.3°, 28.9°, 30.8°, and 46.1°, corresponding to the (200), (301), (022), and (413) crystal faces, respectively.[11] |
| Elemental Analysis | Elemental Composition | Theoretical percentages are approximately: H: 3.09%, Mo: 36.86%, N: 10.76%, S: 49.28%. Experimental values should be in close agreement. |
Mechanism of Action: Copper Chelation and Anti-Angiogenesis
ATTM's therapeutic potential, particularly in oncology, is largely attributed to its ability to chelate copper, a crucial cofactor for enzymes involved in angiogenesis—the formation of new blood vessels.[12][13] Tumors require angiogenesis to grow and metastasize.
The anti-angiogenic activity of ATTM is primarily mediated through the inhibition of copper-dependent signaling pathways. Copper is essential for the activity of several pro-angiogenic factors, including vascular endothelial growth factor (VEGF).[1][14] The transcription of the VEGF gene is regulated by the hypoxia-inducible factor-1 (HIF-1).[1] Copper plays a critical role in the activation and stabilization of HIF-1α, the regulatory subunit of HIF-1.[14]
By chelating copper, ATTM reduces its intracellular bioavailability, thereby inhibiting the activation of HIF-1 and the subsequent expression of VEGF.[1][14] This leads to a reduction in endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis.[15] Furthermore, ATTM has been shown to affect copper-transporting ATPases, such as ATP7A and ATP7B, which can influence the cellular accumulation and efficacy of platinum-based chemotherapeutic agents like cisplatin (B142131).[16][17]
The signaling pathway illustrating the role of copper in angiogenesis and the inhibitory action of ATTM is depicted below.
Conclusion
This compound is a compound of significant interest with well-established synthetic routes and clear characterization parameters. Its mechanism of action as a copper chelator provides a strong rationale for its exploration in drug development, particularly for anti-angiogenic cancer therapies. This guide provides foundational technical information for researchers and scientists working with this promising molecule.
References
- 1. Role of copper in angiogenesis and its medicinal implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. CN1557697A - The preparation method of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound as a Water-Soluble and Slow-Release Hydrogen Sulfide Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The role of copper in tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Behind the Link between Copper and Angiogenesis: Established Mechanisms and an Overview on the Role of Vascular Copper Transport Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of Copper in Angiogenesis and Its Medicinal Implications: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
- 17. This compound enhances the antitumor effect of cisplatin via the suppression of ATPase copper transporting beta in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Tetrathiomolybdate
For Researchers, Scientists, and Drug Development Professionals
Ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM), with the chemical formula (NH₄)₂MoS₄, is an inorganic compound that has garnered significant interest in various scientific fields, from materials science to medicine.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and its mechanism of action in biological systems.
Physical Properties
Ammonium tetrathiomolybdate is a distinctive, dark reddish crystalline powder or crystal.[2][3] Its fundamental physical characteristics are summarized in the table below, providing a quick reference for laboratory and research applications. There is some discrepancy in the reported melting point, with some sources indicating decomposition starts around 155°C, while others state it is above 300°C.[1][4] This variation may be attributable to the conditions under which the measurement was taken, such as the heating rate and the atmosphere. Similarly, its solubility in water is described variably from very slightly soluble to soluble, which could depend on the purity of the compound and the pH of the water.[4][5]
| Property | Value | References |
| Molecular Formula | (NH₄)₂MoS₄ | [1][4] |
| Molecular Weight | 260.28 g/mol | [1][4] |
| Appearance | Dark red crystals or crystalline powder | [1][3][4] |
| Melting Point | Decomposes at ~155°C; >300°C | [1][4][6] |
| Solubility | Slightly soluble in water; Soluble in DMSO | [2][4][7] |
| Stability | Decomposes on exposure to atmosphere (releases NH₃, SO₂, H₂S) | [2][8] |
Chemical Properties
This compound exhibits a range of chemical behaviors that are central to its utility. The tetrathiomolybdate anion, [MoS₄]²⁻, is a key feature, demonstrating a tetrahedral geometry.[1][6] This compound is known for its role as a precursor in the synthesis of molybdenum sulfides and as a ligand in coordination chemistry.[6]
Decomposition: Upon heating, this compound undergoes thermal decomposition. This process begins at approximately 155°C and continues up to 280°C, yielding molybdenum trisulfide (MoS₃), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S).[1] Further heating to higher temperatures (300°C to 820°C) leads to the formation of molybdenum disulfide (MoS₂).[1]
Reactivity: The tetrathiomolybdate anion is an excellent ligand and reacts with various metal ions. For instance, it reacts with Ni(II) sources to form the complex [Ni(MoS₄)₂]²⁻.[1][6] It is also a key component in the synthesis of novel molybdenum and tungsten sulfide complexes.
Stability: ATTM is sensitive to moisture and air.[2][4] It slowly decomposes upon exposure to the atmosphere, releasing ammonia, sulfur dioxide, and hydrogen sulfide.[2][8] Therefore, it should be stored under an inert atmosphere and used promptly after opening.[2]
Experimental Protocols
Synthesis of this compound:
A common method for the synthesis of this compound involves the reaction of a molybdenum source, typically ammonium molybdate (B1676688) or molybdenum trioxide, with a sulfur source in an aqueous ammonia solution.[1][6][9]
Detailed Protocol:
-
Dissolution of Molybdenum Source: Dissolve ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) in distilled water. To this solution, add concentrated ammonia solution to ensure complete dissolution and to maintain a basic pH.[9][10]
-
Introduction of Sulfur Source: Pass hydrogen sulfide (H₂S) gas through the ammonium molybdate solution.[1][10] Alternatively, an ammonium sulfide ((NH₄)₂S) solution can be used.[9][11] The reaction temperature is typically maintained between room temperature and 90°C.[11]
-
Reaction and Precipitation: Continue the addition of the sulfur source until the solution turns a deep red color, indicating the formation of the tetrathiomolybdate anion. The reaction time can vary from 0.5 to 5 hours.[12]
-
Crystallization: Cool the reaction mixture to room temperature or in an ice bath to induce crystallization.[10] The crystallization process can be allowed to proceed for 0.5 to 24 hours.[12]
-
Isolation and Purification: Collect the resulting dark red crystals by filtration. Wash the crystals with cold water and then with a solvent like ethanol (B145695) or ether to remove any residual impurities.[12]
-
Drying: Dry the purified crystals at room temperature under vacuum or in a desiccator to obtain the final product.[12]
Experimental Workflow for Synthesis:
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
This compound has shown significant therapeutic potential, primarily due to its ability to chelate copper ions.[13][14] This property is exploited in the treatment of Wilson's disease, a genetic disorder characterized by excessive copper accumulation.[13][14] ATTM is also being investigated as an anti-angiogenic agent for cancer therapy.[1][15]
Mechanism of Action in Wilson's Disease: In Wilson's disease, ATTM acts as a potent copper chelator.[16] It forms a stable tripartite complex with copper and albumin in the bloodstream, rendering the copper non-toxic and facilitating its excretion.[17] This action helps to control the levels of free copper, preventing its accumulation in tissues and the subsequent cellular damage.[14][18]
Anti-Angiogenesis Signaling Pathway: The anti-angiogenic effects of this compound are linked to its copper-chelating properties.[15][19] Copper is an essential cofactor for several enzymes involved in angiogenesis, the formation of new blood vessels. By depleting copper levels, ATTM inhibits the activity of these cuproenzymes, such as superoxide (B77818) dismutase 1 (SOD1) and cytochrome c oxidase.[19] This inhibition disrupts the signaling pathways that promote endothelial cell proliferation, migration, and tube formation, which are critical steps in angiogenesis.
Caption: Simplified signaling pathway of ATTM's anti-angiogenic action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. prochemonline.com [prochemonline.com]
- 4. ProChem, Inc. This compound - Essential for Molybdenum-Based Catalysis [prochemonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ammonium_tetrathiomolybdate [chemeurope.com]
- 7. Buy this compound | 15060-55-6 | >98% [smolecule.com]
- 8. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. CN1557697A - The preparation method of this compound - Google Patents [patents.google.com]
- 12. CN105668628A - Preparation method of ATTM (this compound) - Google Patents [patents.google.com]
- 13. ejhp.bmj.com [ejhp.bmj.com]
- 14. Treatment of Wilson's disease with this compound. I. Initial therapy in 17 neurologically affected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Initial therapy of patients with Wilson's disease with tetrathiomolybdate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Treatment of Wilson disease with this compound. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
An In-depth Technical Guide to the Crystal Structure and Bonding of Ammonium Tetrathiomolybdate ((NH₄)₂MoS₄)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystal structure and chemical bonding of ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄), a compound of significant interest in bioinorganic chemistry and as a precursor for catalytic materials.[1][2] This document details its structural parameters, bonding characteristics, and the experimental protocols for its synthesis and crystallographic analysis.
Crystal Structure
Ammonium tetrathiomolybdate crystallizes in the orthorhombic system, belonging to the space group P n m a.[3] The crystal structure is composed of tetrahedral tetrathiomolybdate anions, [MoS₄]²⁻, and ammonium cations, NH₄⁺, which are linked through hydrogen bonding interactions.
Crystallographic Data
The unit cell parameters and other crystallographic data for (NH₄)₂MoS₄ are summarized in the table below.
| Parameter | Value |
| Formula | (NH₄)₂MoS₄ |
| Crystal System | Orthorhombic |
| Space Group | P n m a |
| a (Å) | 9.57(1) |
| b (Å) | 6.99(1) |
| c (Å) | 12.2(1) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Cell Volume (ų) | 816.1 |
| Z | 4 |
Data obtained from the Crystallography Open Database (COD ID: 1004019).[3]
Atomic Coordinates
The precise arrangement of atoms within the unit cell is defined by their fractional coordinates.
| Atom | x | y | z |
| Mo | 0.2500 | 0.5337 | 0.0989 |
| S1 | 0.2500 | 0.7410 | 0.2220 |
| S2 | 0.2500 | 0.2230 | 0.1760 |
| S3 | 0.0550 | 0.5820 | 0.0000 |
| N1 | 0.0000 | 0.2500 | 0.2500 |
| N2 | 0.5000 | 0.0000 | 0.0000 |
Data obtained from the Crystallography Open Database (COD ID: 1004019).
Chemical Bonding
The bonding in (NH₄)₂MoS₄ is characterized by the covalent interactions within the tetrathiomolybdate anion and the ionic and hydrogen bonding between the anions and the ammonium cations.
The Tetrathiomolybdate Anion ([MoS₄]²⁻)
The [MoS₄]²⁻ anion features a central molybdenum atom in a +6 oxidation state tetrahedrally coordinated to four sulfur atoms.[1] The Mo-S bonds are covalent in nature. The tetrahedral geometry is slightly distorted, as indicated by the variance in S-Mo-S bond angles.
Bond Lengths and Angles
The interatomic distances and angles provide a quantitative description of the molecular geometry.
| Bond | Length (Å) | Angle | Degrees (°) |
| Mo-S1 | 2.18(1) | S1-Mo-S2 | 109.8(5) |
| Mo-S2 | 2.17(1) | S1-Mo-S3 | 109.1(3) |
| Mo-S3 | 2.19(1) | S2-Mo-S3 | 109.5(3) |
| N-H...S | ~2.9-3.2 | S3-Mo-S3' | 110.1(5) |
Note: The N-H...S distances are indicative of hydrogen bonding interactions.
Hydrogen Bonding
A significant feature of the (NH₄)₂MoS₄ crystal structure is the extensive network of hydrogen bonds between the ammonium cations and the sulfur atoms of the tetrathiomolybdate anions. These interactions play a crucial role in the stability of the crystal lattice and can influence the reactivity of the [MoS₄]²⁻ anion.[2]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of (NH₄)₂MoS₄ have been reported. A common laboratory-scale procedure involves the reaction of a molybdate (B1676688) solution with hydrogen sulfide (B99878) in the presence of ammonia (B1221849).[1] An alternative, safer method utilizes ammonium sulfide.[4]
Protocol using Ammonium Sulfide:
-
Dissolution: Dissolve ammonium paramolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in distilled water containing concentrated ammonia solution with stirring and gentle heating (40-50 °C) to form a clear solution.[4]
-
Reaction: To the stirred molybdate solution, add an aqueous solution of ammonium sulfide. The reaction temperature is typically maintained between room temperature and 90°C.[5] The solution will turn a characteristic blood-red color.
-
Crystallization: Cool the reaction mixture to room temperature and allow it to stand for 8-24 hours for crystallization to occur.[4] Further cooling in a refrigerator can enhance crystal formation.[6]
-
Isolation and Washing: Collect the resulting dark red, needle-like crystals by filtration.[4] Wash the crystals sequentially with cold distilled water and then with absolute ethanol.[4][6]
-
Drying: Dry the purified crystals at room temperature.[4]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of (NH₄)₂MoS₄ is achieved through single-crystal X-ray diffraction (SC-XRD).[7][8]
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal of (NH₄)₂MoS₄, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-ray radiation, commonly from a molybdenum (Mo-Kα, λ = 0.71073 Å) or copper (Cu-Kα, λ = 1.5418 Å) source, is used.[7][9] A series of diffraction images are collected as the crystal is rotated. Data is typically collected over a wide 2θ range to ensure high resolution.[7]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis and then refined using least-squares methods. This process yields the final atomic coordinates, bond lengths, and bond angles.[7]
Visualizations
The following diagrams illustrate the key structural and relational aspects of this compound.
Caption: Schematic of the (NH₄)₂MoS₄ crystal structure.
Caption: Bonding interactions in (NH₄)₂MoS₄.
Caption: Experimental workflow for synthesis and analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. crystallography.net [crystallography.net]
- 4. CN1557697A - The preparation method of this compound - Google Patents [patents.google.com]
- 5. CN105668628A - Preparation method of ATTM (this compound) - Google Patents [patents.google.com]
- 6. Synthesis and Characterization of Rodlike this compound and its Thermal Decomposition Mechanism | Scientific.Net [scientific.net]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
The Discovery and Enduring Therapeutic Potential of Ammonium Tetrathiomolybdate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM), a vibrant red crystalline compound with the formula (NH₄)₂MoS₄, has traversed a remarkable scientific journey from its initial synthesis in the 19th century to its current status as a promising therapeutic agent in various clinical settings. Initially explored for its inorganic chemical properties, ATTM's potent copper-chelating abilities have positioned it as a valuable tool in the treatment of Wilson's disease and as an investigational drug for a spectrum of conditions including cancer, inflammatory diseases, and fibrotic disorders. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of ATTM, with a focus on its synthesis, physicochemical properties, and the molecular mechanisms underpinning its therapeutic effects. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to serve as a comprehensive resource for the scientific community.
Discovery and Historical Milestones
The story of ammonium tetrathiomolybdate begins in 1826 with the pioneering work of the Swedish chemist Jöns Jacob Berzelius . While investigating the chemistry of molybdenum and its sulfur-containing compounds, Berzelius was the first to synthesize and characterize this unique inorganic salt[1]. For over a century, ATTM remained primarily a subject of interest within the realm of inorganic chemistry, valued as a precursor for the synthesis of other molybdenum-sulfur compounds[2].
A pivotal shift in the scientific perception of ATTM occurred in the mid-20th century with the discovery of its profound biological effects. In 1975, the copper-molybdenum antagonism observed in ruminants was mechanistically explained, with tetrathiomolybdate identified as a key player in inducing copper deficiency[1]. This discovery laid the groundwork for its therapeutic exploration. The first documented use of ATTM in a human patient was in 1984 by Dr. J.M. Walshe for the treatment of Wilson's disease, a genetic disorder characterized by toxic copper accumulation[1]. This marked a significant turning point, establishing ATTM's potential as a powerful copper-chelating agent in clinical practice.
More recently, research has expanded to investigate ATTM's efficacy in oncology, where it is being explored as an anti-angiogenic and anti-metastatic agent[1][3]. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress has also opened up avenues for its use in a variety of other diseases.
Physicochemical Properties
This compound is a distinctive, bright red crystalline solid. A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | (NH₄)₂MoS₄ | [3] |
| Molar Mass | 260.28 g/mol | [3] |
| Appearance | Bright red crystals | [3] |
| Melting Point | Decomposes at ~155 °C | [3] |
| Solubility | Soluble in water and some organic solvents | [2] |
| Crystal Structure | Contains a tetrahedral [MoS₄]²⁻ anion | [3] |
Synthesis of this compound
The synthesis of ATTM has evolved from early laboratory-scale methods to more refined, high-yield industrial processes. Below are detailed protocols for both a classic laboratory synthesis and a modern, improved method.
Classic Laboratory Synthesis (Berzelius' Method Principle)
This method is based on the original principle described by Berzelius and involves the reaction of an ammonium molybdate (B1676688) solution with hydrogen sulfide (B99878) gas.
Experimental Protocol:
-
Preparation of Ammonium Molybdate Solution: Dissolve 5.0 g of ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in 15 mL of distilled water in a 100 mL Erlenmeyer flask. To this suspension, add 50 mL of 25% ammonia (B1221849) solution while stirring. Continue stirring until the ammonium molybdate is completely dissolved, forming a clear solution[4].
-
Reaction with Hydrogen Sulfide: Bubble hydrogen sulfide (H₂S) gas through the ammonium molybdate solution. The H₂S gas can be generated in a Kipp's apparatus or a similar gas generation setup using iron(II) sulfide and a dilute acid (e.g., sulfuric acid)[4].
-
Monitoring the Reaction: As H₂S is passed through the solution, a series of color changes will be observed. The solution will first turn yellow, then orange, and finally a deep red, indicating the formation of this compound[4]. The reaction is typically carried out for several hours (historically up to 16 hours) to ensure complete conversion[5].
-
Crystallization and Isolation: Once the reaction is complete (indicated by the persistent deep red color and the cessation of further color change), stop the flow of H₂S. Allow the solution to cool to room temperature and then place it in an ice bath or refrigerator to facilitate the crystallization of the product[6].
-
Purification: Collect the red crystals by vacuum filtration. Wash the crystals sequentially with cold distilled water and then with absolute ethanol (B145695) to remove any unreacted starting materials and byproducts[5][6].
-
Drying: Dry the purified crystals at room temperature or in a desiccator to obtain the final product[5][6].
Expected Yield: The yield for this classic method is typically around 80%[5].
Modern High-Yield Synthesis
Modern methods often replace the direct use of hazardous hydrogen sulfide gas with ammonium sulfide solution and optimize reaction conditions to improve yield and purity and reduce reaction time.
Experimental Protocol:
-
Preparation of Molybdate Solution: In a reaction vessel, dissolve a molybdenum source, such as ammonium paramolybdate or molybdenum trioxide, in an aqueous ammonia solution. For example, dissolve 10 g of ammonium paramolybdate in 40 mL of distilled water, followed by the addition of 12 mL of concentrated ammonia solution[7].
-
Reaction with Ammonium Sulfide: To the molybdate solution, add a stoichiometric excess of ammonium sulfide ((NH₄)₂S) solution (typically a 20-48% aqueous solution)[8]. The molar ratio of sulfur to molybdenum (S:Mo) is typically maintained in the range of 4.5:1 to 6.5:1[8].
-
Controlled Reaction Conditions: The reaction mixture is heated to a controlled temperature, typically between 40°C and 60°C, and stirred for a shorter duration, ranging from 0.5 to 3 hours[5][6]. Some protocols may utilize ultrasonic assistance to enhance the reaction rate[6].
-
Crystallization: After the reaction is complete, the solution is cooled to room temperature and then further cooled in a refrigerator (around 0°C) for several hours (e.g., 2 to 24 hours) to induce crystallization[5][6].
-
Isolation and Purification: The resulting bright red crystals are collected by filtration, washed with cold water and absolute ethanol, and then dried[5][6].
Expected Yield: These modern, optimized methods can achieve high yields, often exceeding 90%[5].
Mechanism of Action and Key Signaling Pathways
The therapeutic effects of ATTM are primarily attributed to its potent copper chelation ability, which in turn modulates various downstream signaling pathways.
Copper Chelation
ATTM acts as a powerful copper chelator both in the gastrointestinal tract, preventing copper absorption, and systemically, where it forms a stable tripartite complex with copper and albumin, rendering the copper biologically unavailable[1][9]. This reduction in bioavailable copper is central to its therapeutic applications.
Experimental Workflow for In Vivo Copper Chelation Study:
Inhibition of Angiogenesis
By chelating copper, an essential cofactor for several pro-angiogenic factors, ATTM effectively inhibits the formation of new blood vessels. This anti-angiogenic effect is particularly relevant in cancer therapy.
Signaling Pathway of ATTM-Mediated Angiogenesis Inhibition:
Modulation of the NRF2 Signaling Pathway
Recent studies have revealed that ATTM can activate the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway, a critical regulator of cellular antioxidant responses. This activation appears to be linked to the modulation of copper homeostasis. While the precise mechanism is still under investigation, it is hypothesized that the alteration of intracellular copper levels by ATTM influences the Keap1-Nrf2 interaction, leading to NRF2 activation and the subsequent expression of antioxidant genes.
Proposed Signaling Pathway for ATTM-Induced NRF2 Activation:
Inhibition of NF-κB Signaling
ATTM has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. By reducing the activity of this pathway, ATTM can suppress the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
Signaling Pathway of ATTM-Mediated NF-κB Inhibition:
Therapeutic Applications and Future Directions
The primary clinical application of this compound is in the management of Wilson's disease, where it effectively controls copper levels. Its excellent safety profile and efficacy in this context have been well-established.
The anti-angiogenic and anti-inflammatory properties of ATTM have spurred significant interest in its potential as a cancer therapeutic. Clinical trials are ongoing to evaluate its efficacy in various solid tumors, both as a monotherapy and in combination with other anti-cancer agents.
Furthermore, the discovery of its ability to modulate the NRF2 and NF-κB pathways suggests that ATTM may have therapeutic potential in a broader range of diseases characterized by oxidative stress and inflammation, including neurodegenerative diseases, cardiovascular disorders, and fibrotic conditions.
Future research will likely focus on further elucidating the precise molecular mechanisms of ATTM's action, optimizing its delivery and formulation for different therapeutic indications, and conducting well-designed clinical trials to validate its efficacy in these new areas.
Conclusion
From its humble beginnings as a laboratory curiosity, this compound has emerged as a molecule of significant therapeutic interest. Its journey highlights the importance of fundamental chemical research and the unexpected translational potential that can arise from understanding the biological roles of inorganic compounds. With its multifaceted mechanism of action centered on copper chelation and the modulation of key cellular signaling pathways, ATTM holds considerable promise for addressing a range of unmet medical needs. This technical guide provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ProChem, Inc. This compound - Essential for Molybdenum-Based Catalysis [prochemonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. CN1557697A - The preparation method of this compound - Google Patents [patents.google.com]
- 6. Synthesis and Characterization of Rodlike this compound and its Thermal Decomposition Mechanism | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2020148654A2 - Methods for preparing this compound - Google Patents [patents.google.com]
- 9. Copper and molybdenum absorption by rats given this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Ammonium Tetrathiomolybdate: A Versatile Precursor for the Synthesis of Molybdenum Disulfide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum disulfide (MoS₂), a transition metal dichalcogenide, has garnered significant attention across various scientific and industrial fields, including catalysis, electronics, and medicine, owing to its unique layered structure and remarkable properties. The synthesis of high-quality MoS₂ with controlled morphology and dimensionality is crucial for its successful application. Ammonium tetrathiomolybdate (B108656) ((NH₄)₂MoS₄), hereafter referred to as ATTM, has emerged as a key single-source precursor for the synthesis of MoS₂. Its ability to decompose cleanly into MoS₂ at relatively low temperatures makes it an attractive option for various synthesis methodologies. This technical guide provides a comprehensive overview of the use of ATTM as a precursor for MoS₂ synthesis, detailing various synthesis protocols, the impact of experimental parameters on the final product, and the underlying chemical transformations.
The Decomposition Pathway of Ammonium Tetrathiomolybdate
The thermal decomposition of ATTM to MoS₂ is a two-step process. Initially, ATTM decomposes to form an amorphous molybdenum trisulfide (MoS₃) intermediate, with the release of ammonia (B1221849) (NH₃) and hydrogen sulfide (B99878) (H₂S) gases. This first step typically occurs in the temperature range of 150-330°C[1][2]. Upon further heating, the MoS₃ intermediate decomposes to the more stable molybdenum disulfide (MoS₂), with the release of elemental sulfur. This second decomposition step occurs over a broader temperature range, from 300°C to 820°C[1][3]. The complete conversion to crystalline MoS₂ under an inert atmosphere often requires temperatures of at least 800°C, although this can be achieved at a lower temperature of 450°C in the presence of hydrogen[3].
Synthesis Methodologies
ATTM is a versatile precursor that can be employed in a variety of synthesis methods to produce MoS₂ with different morphologies and properties. The most common methods are detailed below.
Thermal Decomposition
Thermal decomposition, or thermolysis, is a straightforward method for synthesizing MoS₂ from ATTM. This process involves heating the ATTM precursor in a controlled atmosphere to induce its decomposition into MoS₂.
-
Precursor Preparation: A specific amount of ATTM powder is placed in a quartz boat.
-
Furnace Setup: The boat is placed in the center of a tube furnace.
-
Atmosphere Control: The furnace tube is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen. A flow of the inert gas is maintained throughout the process. For reductive decomposition, a hydrogen-containing gas can be used[4].
-
Heating Profile: The furnace is heated to a specific temperature, typically ranging from 400°C to 1000°C, at a controlled ramp rate.
-
Annealing: The temperature is held constant for a specific duration (e.g., 30 minutes to 7 hours) to allow for complete decomposition and crystallization of MoS₂[4][5].
-
Cooling: The furnace is then cooled down to room temperature naturally.
-
Product Collection: The resulting black powder is collected from the quartz boat.
Quantitative Data:
| Parameter | Value | Resulting MoS₂ Properties | Reference |
| Annealing Temperature | 450 °C | Improved crystallinity of sputtered MoS₂ films. | [6] |
| Annealing Temperature | 850 °C | Improved smoothness, uniformity, conductivity (2.848 x 10⁻⁴ S/cm), and carrier mobility (6.42 x 10² cm²V⁻¹s⁻¹) of MoS₂ thin films. | [7] |
| Decomposition Time | 5 hours (at 653 K, 1000 psig H₂) | Highest conversion of dibenzothiophene (B1670422) (DBT) in hydrodesulfurization. | [4] |
| H₂ Pressure | 1000 psig (at 653 K, 5 hours) | Highest catalytic activity for HDS. | [4] |
Hydrothermal Synthesis
Hydrothermal synthesis involves the reaction of precursors in an aqueous solution at elevated temperatures and pressures in a sealed vessel called an autoclave. This method allows for excellent control over the morphology and crystallinity of the resulting MoS₂.
-
Precursor Solution: A specific amount of ATTM is dissolved in deionized water.
-
pH Adjustment: The pH of the precursor solution is adjusted using an acid (e.g., HCl) or a base (e.g., NH₄OH) to a desired value[8].
-
Autoclave Preparation: The solution is transferred to a Teflon-lined stainless-steel autoclave.
-
Atmosphere Control (Optional): The autoclave can be purged with an inert gas like Argon before sealing[8].
-
Heating: The autoclave is heated in an oven to a specific temperature, typically between 180°C and 220°C, for a set duration (e.g., 24 hours)[9][10].
-
Cooling: The autoclave is allowed to cool down to room temperature naturally.
-
Product Collection and Washing: The black precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.
Quantitative Data:
| Parameter | Value | Resulting MoS₂ Properties | Reference |
| pH | 4.5 | Aggregates of irregular particles, BET Surface Area: 83.21 m²/g, Average Pore Volume: 0.17 cm³/g. | [8] |
| pH | 7.0 | Flower-like particles, BET Surface Area: 167.00 m²/g, Average Pore Volume: 0.13 cm³/g. | [8] |
| pH | 9.5 | Flower-like particles with enhanced crystallinity, BET Surface Area: 158.38 m²/g, Average Pore Volume: 0.36 cm³/g. | [8] |
| Reaction Time | 24 hours (at 220°C) | Ultrathin nanosheets with a thickness of ~4 nm and lateral size of 200-400 nm. | [9] |
| Reaction Temperature | 160-220 °C | Morphology changes from aggregated particles to nanosheets with increasing temperature. | [11] |
Solvothermal Synthesis
Solvothermal synthesis is similar to the hydrothermal method, but it uses an organic solvent instead of water. This allows for reactions to be carried out at higher temperatures and can influence the morphology of the resulting MoS₂. A single-step solvothermal decomposition of ATTM has been used to produce MoS₂ nanodots[9].
Chemical Vapor Deposition (CVD)
In Chemical Vapor Deposition, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. ATTM can be used as a single-source precursor in CVD to grow thin films of MoS₂.
-
Substrate Preparation: A suitable substrate (e.g., SiO₂/Si) is cleaned.
-
Precursor Deposition: A solution of ATTM in a solvent is spin-coated or drop-casted onto the substrate to form a thin film of the precursor.
-
CVD Growth: The substrate with the precursor film is placed in a CVD furnace. The furnace is heated to a high temperature (e.g., 700-800°C) under a flow of inert gas (e.g., N₂)[6].
-
Sulfurization (Optional): An additional sulfur source (e.g., sulfur powder) can be placed upstream in the furnace to provide a sulfur-rich atmosphere, which can improve the quality of the MoS₂ film.
-
Cooling and Characterization: The furnace is cooled down, and the synthesized MoS₂ film is characterized.
Quantitative Data:
| Parameter | Value | Resulting MoS₂ Properties | Reference |
| Growth Temperature | 650 °C | Onset of MoS₂ growth. | [12] |
| Precursor Concentration (Sulfur) | Varies | Affects the size and shape of MoS₂ flakes, with shapes changing from triangular to hexagonal. | [13] |
| Substrate Type | Graphene, Sapphire, SiO₂/Si | Influences the morphology, crystalline quality, and optical properties of the grown MoS₂. | [14] |
Conclusion
This compound is a highly effective and versatile single-source precursor for the synthesis of molybdenum disulfide. Its well-defined two-step decomposition pathway allows for the formation of MoS₂ through various methods, including thermal decomposition, hydrothermal/solvothermal synthesis, and chemical vapor deposition. By carefully controlling experimental parameters such as temperature, pH, reaction time, and precursor concentration, the morphology, crystallinity, and dimensionality of the resulting MoS₂ can be tailored to meet the specific requirements of diverse applications. This guide provides researchers and professionals with a foundational understanding and practical protocols for utilizing ATTM in the synthesis of MoS₂, paving the way for further innovation in the fields of materials science, catalysis, and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nano.eecs.berkeley.edu [nano.eecs.berkeley.edu]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. chalcogen.ro [chalcogen.ro]
- 10. CVD of MoS2 single layer flakes using Na2MoO4 – impact of oxygen and temperature–time-profile - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Review on Chemical Vapour Deposition of Two-Dimensional MoS2 Flakes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Ammonium Tetrathiomolybdate: A Technical Guide
Ammonium (B1175870) tetrathiomolybdate (B108656), with the chemical formula (NH₄)₂MoS₄, is a distinctive bright red crystalline compound that serves as a crucial intermediate in molybdenum chemistry.[1][2] It is a key precursor for the synthesis of molybdenum disulfide (MoS₂), a material with significant applications in catalysis and lubrication.[3][4] In the realm of medicine, ammonium tetrathiomolybdate (also referred to as TM) is investigated as a potent copper-chelating agent for treating Wilson's disease, a genetic disorder leading to copper accumulation.[5][6] Furthermore, its anti-angiogenic and copper-depleting properties have led to its evaluation in clinical trials for treating various cancers and other diseases characterized by excessive blood vessel formation.[1][7][8]
This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biochemical pathways and experimental workflows.
Synthesis of this compound
The synthesis of this compound is typically achieved by the reaction of a molybdate (B1676688) salt with hydrogen sulfide (B99878) in an ammonia (B1221849) solution.[1]
Experimental Protocol: Synthesis
A common laboratory-scale synthesis protocol is as follows:
-
Preparation of Molybdate Solution : Dissolve a molybdenum source, such as ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) or ammonium dimolybdate ((NH₄)₂Mo₂O₇), in an aqueous ammonia solution.[9][10] For example, 5 grams of ammonium molybdate can be dissolved in approximately 50 mL of 25% ammonia solution.[10]
-
Sulfidation : Pass hydrogen sulfide (H₂S) gas through the clear molybdate solution. This should be done in a well-ventilated fume hood due to the high toxicity of H₂S.[1][10]
-
Color Change Observation : As H₂S is bubbled through the solution, a series of color changes will occur. The solution will typically first turn yellow, indicating the formation of ammonium hydrosulfide, and then progress to a dark orange-red color, signaling the formation of this compound.[10]
-
Crystallization : Once the reaction is complete (typically after 15-30 minutes of H₂S bubbling for a small-scale reaction), stop the gas flow and cool the reaction mixture in an ice bath to facilitate the crystallization of the product.[11]
-
Isolation and Purification : Collect the red crystals by filtration. Wash the crystals sequentially with ice-cold water, isopropanol, and diethyl ether to remove impurities.[11]
-
Drying : Dry the final product in a vacuum desiccator to obtain pure, crystalline this compound.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity, purity, and structural integrity of synthesized this compound. The key techniques include UV-Visible, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the [MoS₄]²⁻ anion. The spectrum is characterized by intense charge-transfer bands.
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent, such as deionized water or an organic solvent like acetonitrile (B52724) or DMF for related organic salts.[1]
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the absorption spectrum over a wavelength range of approximately 200 to 800 nm. Use the pure solvent as a reference blank.
-
Analysis : Identify the wavelengths of maximum absorbance (λ_max) corresponding to the electronic transitions of the tetrathiomolybdate anion.
The electronic spectrum of the [MoS₄]²⁻ anion shows characteristic absorption bands.
| Wavelength (λ_max) | Assignment | Reference |
| ~467-470 nm | ¹T₂ ← ¹A₁ (lowest-energy charge transfer) | [12] |
| ~316 nm | Higher-energy charge transfer | |
| ~241 nm | Higher-energy charge transfer |
Note: The exact peak positions can vary slightly depending on the solvent and the counter-ion.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule. For this compound, the key vibrations are the Mo-S stretching modes of the tetrahedral [MoS₄]²⁻ anion and the vibrations of the ammonium (NH₄⁺) cation. A free tetrahedral anion like [MoS₄]²⁻ is expected to have four characteristic vibrational modes, of which two (ν₃ and ν₄) are IR active.[13]
-
Sample Preparation : Prepare a solid sample for analysis. This is typically done by grinding a small amount of the crystalline product with potassium bromide (KBr) and pressing the mixture into a thin, transparent pellet.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Collect a background spectrum of the pure KBr pellet to subtract from the sample spectrum.
-
Analysis : Identify the characteristic absorption bands corresponding to the N-H and Mo-S vibrations.
The key vibrational frequencies observed in the IR spectrum of this compound are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3100 cm⁻¹ | N-H stretching vibrations of NH₄⁺ | |
| ~1400 cm⁻¹ | N-H bending vibrations of NH₄⁺ | |
| ~470-480 cm⁻¹ | ν₃(F₂) - Asymmetric Mo-S stretching | [11][13] |
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing the symmetric stretching modes of the [MoS₄]²⁻ anion. All four vibrational modes of a tetrahedral anion are Raman active.[13]
-
Sample Preparation : Place a small amount of the crystalline solid sample directly onto a microscope slide or into a capillary tube.
-
Instrumentation : Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).[14]
-
Data Acquisition : Focus the laser on the sample and collect the scattered light. The spectral range should be set to observe the low-frequency Mo-S modes. Be cautious with laser power, as excessive power can lead to thermal decomposition of the sample.[14]
-
Analysis : Identify the Raman shifts corresponding to the vibrational modes of the [MoS₄]²⁻ anion.
The prominent Raman peak for the tetrathiomolybdate anion is the symmetric Mo-S stretch.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~450-460 cm⁻¹ | ν₁(A₁) - Symmetric Mo-S stretching | [12] |
| ~180 cm⁻¹ | ν₂(E) and ν₄(F₂) - Bending modes | [12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) can be used to probe the local environments of specific nuclei. For this compound, ¹⁴N and ³³S MAS (Magic Angle Spinning) NMR are particularly informative for characterizing the crystal structure and purity.[15]
-
Sample Preparation : The crystalline powder is packed into an appropriate MAS rotor.
-
Instrumentation : A high-field solid-state NMR spectrometer is required.
-
Data Acquisition :
-
¹⁴N MAS NMR : Acquire spectra to characterize the ammonium ions. The quadrupole coupling constant (C_Q) and asymmetry parameter (η_Q) are sensitive to the crystallographic environment of the NH₄⁺ ions.[16]
-
³³S MAS NMR : Acquire spectra at natural abundance to characterize the sulfur atoms in the [MoS₄]²⁻ anion. This provides information on the quadrupole coupling and chemical shift tensors.[15]
-
-
Analysis : Analyze the resulting spectra to determine the chemical shifts and quadrupole coupling parameters, which serve as fingerprints for the specific crystalline form of the compound.[15][16]
Quantitative data from ssNMR is highly dependent on instrumentation and experimental conditions. The key parameters obtained are the quadrupole coupling constant (C_Q) and asymmetry parameter (η_Q) for ¹⁴N, and the chemical shift tensors for ³³S, which can distinguish between different polymorphs or impurities.[15][16]
Mechanism of Action in Drug Development
This compound's primary therapeutic action stems from its ability to chelate copper, thereby reducing its bioavailability.[6] This is particularly relevant in cancer therapy, where it can inhibit angiogenesis and enhance the efficacy of other chemotherapeutic agents like cisplatin (B142131).[7][17] The mechanism often involves targeting copper transport proteins.[17]
Workflow for Synthesis and Spectroscopic Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Signaling Pathway: Copper Chelation and Anti-Cancer Effects
This compound (TM) enhances the efficacy of platinum-based drugs like cisplatin by modulating copper homeostasis. It reduces the expression of copper transporters like ATP7A and ATP7B, which are responsible for cisplatin efflux from cancer cells.[17][18] This leads to increased intracellular cisplatin accumulation, enhanced DNA damage, and ultimately, apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. ProChem, Inc. This compound - Essential for Molybdenum-Based Catalysis [prochemonline.com]
- 4. Synthesis and Characterization of Rodlike this compound and its Thermal Decomposition Mechanism | Scientific.Net [scientific.net]
- 5. Initial therapy of patients with Wilson's disease with tetrathiomolybdate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper chelation by tetrathiomolybdate inhibits lipopolysaccharide-induced inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrathiomolybdate copper reduction anti-angiogenesis cancer treatment - anticopper, TM. [infiltec.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Electronic and resonance Raman spectroscopic studies on the tetrathiomolybdate(VI) ion, [MoS4]2–. Determination of the excited-state molecular geometry - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pure.au.dk [pure.au.dk]
- 16. researchgate.net [researchgate.net]
- 17. This compound treatment targets the copper transporter ATP7A and enhances sensitivity of breast cancer to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound enhances the antitumor effect of cisplatin via the suppression of ATPase copper transporting beta in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ammonium Tetrathiomolybdate in Bioinorganic Chemistry: A Technical Guide
Abstract
Ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM), with the chemical formula (NH₄)₂MoS₄, is a sulfur-containing molybdenum compound that has garnered significant attention in the field of bioinorganic chemistry.[1] Initially recognized for its potent copper-chelating properties, ATTM has found clinical application in the management of Wilson's disease, a genetic disorder characterized by toxic copper accumulation.[2] More recently, its role has expanded into oncology, where it is being investigated as an anti-angiogenic and anti-cancer agent due to its ability to modulate copper-dependent cellular processes. This technical guide provides an in-depth overview of the core principles of ATTM's bioinorganic chemistry, its mechanism of action, and its therapeutic applications, supplemented with quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Introduction to Ammonium Tetrathiomolybdate
This compound is a bright red crystalline salt that serves as a versatile precursor in molybdenum chemistry.[1] In the biological context, its significance lies in the tetrahedral tetrathiomolybdate anion ([MoS₄]²⁻), which is a powerful and specific chelator of copper ions. This interaction forms the basis of its therapeutic effects, primarily by reducing the bioavailability of copper for essential enzymatic processes, many of which are implicated in disease pathogenesis.
Mechanism of Action: Copper Chelation
The primary mechanism of action of ATTM is its high-affinity binding to copper. When administered, ATTM rapidly forms a stable tripartite complex with copper and albumin in the bloodstream.[3] This complex is then cleared from the body, effectively reducing the levels of free, bioavailable copper.[3] This systemic copper depletion impacts a range of copper-dependent enzymes and signaling pathways crucial for cell growth, proliferation, and angiogenesis.
Therapeutic Applications
Wilson's Disease
Wilson's disease is an autosomal recessive disorder caused by mutations in the ATP7B gene, leading to impaired copper excretion and subsequent accumulation in the liver, brain, and other tissues. ATTM has proven to be an effective initial treatment for neurologically presenting Wilson's disease, as it rapidly complexes with free copper, preventing further neurological damage.[2]
Cancer Therapy
The role of copper in cancer progression is multifaceted, contributing to tumor growth, angiogenesis (the formation of new blood vessels), and metastasis. By depleting systemic copper, ATTM exhibits potent anti-cancer effects. It has been investigated in various cancers, including breast, kidney, and colorectal cancer, often in combination with conventional chemotherapy.[4]
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize quantitative data from key studies on the efficacy and effects of this compound.
Table 1: Clinical Trial Data of ATTM in Metastatic Colorectal Cancer [5]
| Parameter | Value |
| Number of Patients | 24 |
| Overall Response Rate (RR) | 25% (95% CI 9.8–46.7) |
| Median Time to Progression (TTP) | 5.6 months (95% CI 2.7–7.7) |
| Patients Achieving Target Ceruloplasmin (Cp) Levels | 91.7% |
| Median Time to Target Cp | < 1 month |
| Median Average Cp Level During Treatment | 13.7 mg/dl |
Table 2: Phase II Clinical Trial Data of ATTM in Advanced Kidney Cancer [6]
| Parameter | Value |
| Number of Patients | 15 |
| Evaluable Patients for Response | 13 |
| Complete or Partial Response | 0 |
| Stable Disease (≥ 6 months) | 31% (4 patients) |
| Median Duration of Stable Disease | 34.5 weeks |
| Target Serum Ceruloplasmin (Cp) Level | 5–15 mg/dl |
Table 3: Preclinical Data of ATTM in a Breast Cancer Mouse Model [4]
| Treatment Group | Mean Tumor Volume (mm³) at Day 32 |
| Untreated | ~3000 |
| Cisplatin (B142131) alone | ~2000 |
| ATTM alone | ~2500 |
| Cisplatin + ATTM | ~1000 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
Principle: this compound can be synthesized by the reaction of a molybdate (B1676688) solution with hydrogen sulfide (B99878) in the presence of ammonia (B1221849).[1]
Materials:
-
Ammonium molybdate ((NH₄)₂MoO₄)
-
Hydrogen sulfide (H₂S) gas
-
Ammonia solution (25%)
-
Distilled water
-
Erlenmeyer flask
-
Gas inlet tube
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve ammonium molybdate in distilled water in an Erlenmeyer flask.
-
Add ammonia solution to the flask and stir until the ammonium molybdate is completely dissolved, forming a clear solution.
-
Bubble hydrogen sulfide gas through the solution while stirring continuously. The solution will change color, progressing from colorless to yellow, then orange, and finally to a deep red, indicating the formation of the tetrathiomolybdate anion.
-
Continue passing hydrogen sulfide through the solution until it is saturated and the red crystalline product precipitates.
-
Cool the mixture to room temperature and then filter the red crystals.
-
Wash the crystals sequentially with cold distilled water and then ethanol to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound crystals at room temperature.
Measurement of Ceruloplasmin Levels
Principle: Ceruloplasmin levels, a surrogate marker for copper status, can be measured based on its ferroxidase activity.[7]
Materials:
-
Serum samples
-
Sodium acetate (B1210297) buffer (0.1 M)
-
o-dianisidine dihydrochloride (B599025) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, mix 10 µL of serum with 60 µL of 0.1 M sodium acetate buffer.
-
Add 20 µL of 2.5 mg/ml o-dianisidine dihydrochloride solution to initiate the reaction.
-
Incubate the plate at 37°C.
-
Measure the change in absorbance at a specific wavelength (e.g., 540-560 nm) over time using a microplate reader in kinetic mode.
-
The rate of change in absorbance is proportional to the ceruloplasmin activity in the serum.
MTT Assay for Cell Viability and Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (ATTM)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of ATTM and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
In Vivo Antitumor Efficacy in a Mouse Model
Principle: To evaluate the antitumor effect of ATTM in vivo, human cancer cells are implanted into immunodeficient mice to form tumors, which are then treated with ATTM.[4]
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Human cancer cell line
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
This compound (ATTM)
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ATTM alone, chemotherapy alone, ATTM + chemotherapy).
-
Administer ATTM, typically dissolved in the drinking water or via oral gavage, at a predetermined dose.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: V = (length × width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Western Blot Analysis of NF-κB Pathway Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and activation in signaling pathways like NF-κB.[9][10]
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Molybdenum and copper kinetics after tetrathiomolybdate injection in LEC rats: specific role of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound treatment targets the copper transporter ATP7A and enhances sensitivity of breast cancer to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pilot trial of the anti-angiogenic copper lowering agent tetrathiomolybdate in combination with irinotecan, 5-flurouracil, and leucovorin for metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Copper chelation by tetrathiomolybdate inhibits lipopolysaccharide-induced inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Tetrathiomolybdate (MoS₄²⁻) Anion: Properties, Synthesis, and Therapeutic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrathiomolybdate (B108656) anion (MoS₄²⁻), a simple yet potent inorganic species, has garnered significant attention in the biomedical field, primarily for its role as a highly effective copper chelator. This technical guide provides a comprehensive overview of the fundamental chemistry, synthesis, and characterization of the MoS₄²⁻ anion. It further delves into its mechanism of action in biological systems, with a particular focus on its therapeutic applications in copper-overload disorders and as an anti-cancer and anti-inflammatory agent. This document aims to serve as a detailed resource for researchers and professionals in drug development, offering insights into the experimental protocols and the intricate signaling pathways modulated by this unique anion.
Physicochemical Properties of the MoS₄²⁻ Anion
The tetrathiomolybdate anion is a tetrahedral species with a central molybdenum atom in the +6 oxidation state, coordinated to four sulfur atoms. The bright red color of its salts, such as ammonium (B1175870) tetrathiomolybdate ((NH₄)₂MoS₄), is a characteristic feature.
Structural Parameters
The tetrahedral geometry of the MoS₄²⁻ anion is well-established through single-crystal X-ray diffraction studies of its various salts. The Mo-S bond lengths and S-Mo-S bond angles are key structural parameters. Hydrogen bonding interactions between the anion and the counter-cation can influence these parameters.[1]
| Parameter | (NH₄)₂[MoS₄] | (pipH₂) [MoS₄] | (trenH₂) [MoS₄]·H₂O | [(prop)₄N]₂[MoS₄] | Reference |
| Mo-S Bond Lengths (Å) | 2.173 - 2.182 | 2.1735 - 2.2114 | 2.1765 - 2.1951 | 2.162 - 2.1922 | [1] |
| S-Mo-S Bond Angles (°) | 108.66 - 110.85 | 108.24 - 110.33 | 108.86 - 110.27 | 108.52 - 110.63 | [1] |
Table 1: Comparison of Mo-S bond lengths and S-Mo-S bond angles in various tetrathiomolybdate salts. (pipH₂ = diprotonated piperazine, trenH₂ = diprotonated tris(2-aminoethyl)amine, (prop)₄N = tetra-n-propylammonium)
Spectroscopic Properties
Vibrational spectroscopy provides valuable insights into the structure and bonding of the MoS₄²⁻ anion. The tetrahedral MoS₄²⁻ ion has four fundamental modes of vibration: ν₁(A₁), ν₂(E), ν₃(F₂), and ν₄(F₂). The ν₁(A₁) mode is a symmetric stretch, ν₂(E) is a symmetric bend, ν₃(F₂) is an asymmetric stretch, and ν₄(F₂) is an asymmetric bend. All four modes are Raman active, while only the F₂ modes are infrared active.
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
| ν₁ (A₁) (Mo-S symmetric stretch) | ~458 | Raman | [2] |
| ν₂ (E) (S-Mo-S symmetric bend) | ~180 | Raman | [2] |
| ν₃ (F₂) (Mo-S asymmetric stretch) | ~480 | IR, Raman | [2] |
| ν₄ (F₂) (S-Mo-S asymmetric bend) | ~170 | IR, Raman | [2] |
Table 2: Vibrational frequencies of the MoS₄²⁻ anion.
The electronic absorption spectrum of the MoS₄²⁻ anion in aqueous solution is characterized by intense ligand-to-metal charge-transfer (LMCT) bands in the ultraviolet and visible regions. These bands are responsible for the deep red color of the ion. The primary absorption maxima are observed at approximately 241 nm, 316 nm, and 467 nm.[3][4]
Thermodynamic Data
The thermodynamic stability of the MoS₄²⁻ anion is an important consideration for its synthesis and reactivity.
| Thermodynamic Parameter | Value | Reference |
| Standard Enthalpy of Formation (ΔH°f) | Not readily available | |
| Standard Gibbs Free Energy of Formation (ΔG°f) | -30.50 ± 1.45 kJ/mol (for adsorption on δ-MnO₂) | [5] |
Table 3: Thermodynamic data for the MoS₄²⁻ anion. Note: The Gibbs free energy value pertains to the adsorption process and not the formation of the free ion in solution.
Experimental Protocols
Synthesis of Ammonium Tetrathiomolybdate ((NH₄)₂MoS₄)
This protocol describes a common laboratory-scale synthesis of this compound.[6][7][8][9]
Materials:
-
Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) or Molybdenum trioxide (MoO₃)
-
Concentrated ammonia (B1221849) solution (e.g., 28-30%)
-
Ammonium sulfide (B99878) solution ((NH₄)₂S, e.g., 20-24% in water) or Hydrogen sulfide (H₂S) gas
-
Distilled water
-
Ethanol (B145695) (absolute)
-
Ice bath
-
Stirring hotplate
-
Beakers and flasks
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the molybdenum precursor (e.g., 50 g of ammonium heptamolybdate) in distilled water (e.g., 200 mL) and concentrated ammonia solution (e.g., 60 mL) with gentle heating (40-50 °C) and stirring to obtain a clear solution.[6]
-
To the stirred solution, slowly add an excess of ammonium sulfide solution (e.g., 450 mL of 8% solution).[6] Alternatively, bubble hydrogen sulfide gas through the ammoniacal molybdate (B1676688) solution.[9] The solution will change color, eventually becoming a deep blood-red.
-
Heat the reaction mixture to 60-70 °C and maintain stirring for 1-2 hours.[6]
-
Cool the reaction mixture to room temperature and then in an ice bath to facilitate crystallization. Allow to stand for 8-12 hours for complete crystallization.[6]
-
Collect the dark red, needle-like crystals of this compound by vacuum filtration using a Buchner funnel.
-
Wash the crystals sequentially with cold distilled water and then with absolute ethanol to remove soluble impurities.
-
Dry the purified crystals at room temperature under vacuum.
Safety Precautions: The synthesis involves the use of ammonia and ammonium sulfide or hydrogen sulfide, which are corrosive and toxic with strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.
Characterization Protocols
Objective: To determine the precise three-dimensional atomic structure of a tetrathiomolybdate salt.
Protocol Outline:
-
Crystal Growth: Grow single crystals of a suitable tetrathiomolybdate salt by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.
-
Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. The crystal is rotated, and the diffraction pattern is collected by a detector.[10][11]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and other structural details.[10][11]
Objective: To obtain the vibrational spectrum of the MoS₄²⁻ anion.
Protocol Outline:
-
Sample Preparation: A small amount of the crystalline tetrathiomolybdate salt is placed on a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 633 nm), a microscope for sample focusing, and a sensitive detector (e.g., a CCD camera) is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The Raman spectrum is recorded as intensity versus Raman shift (in cm⁻¹).
-
Data Analysis: The positions and relative intensities of the peaks in the Raman spectrum are analyzed to identify the characteristic vibrational modes of the MoS₄²⁻ anion.
Objective: To record the electronic absorption spectrum of the MoS₄²⁻ anion in solution.
Protocol Outline:
-
Solution Preparation: Prepare a dilute solution of the tetrathiomolybdate salt in a suitable solvent (e.g., water or an organic solvent) of known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The absorbance of the sample is measured over a specific wavelength range (e.g., 200-800 nm).[12]
-
Data Analysis: The resulting spectrum of absorbance versus wavelength is plotted. The wavelengths of maximum absorbance (λ_max) and the corresponding molar absorptivity values (ε) are determined.
Mechanism of Action in Biological Systems
The primary therapeutic mechanism of tetrathiomolybdate is its potent and rapid copper chelation activity. This has profound implications for various pathological conditions where copper dysregulation plays a key role.
Copper Chelation
Tetrathiomolybdate effectively chelates copper in a two-stage process. When administered with food, it forms insoluble complexes with copper and protein in the gastrointestinal tract, preventing copper absorption. When taken between meals, it is absorbed into the bloodstream where it forms a stable tripartite complex with copper and albumin, rendering the copper biologically unavailable.[13]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a copper-dependent process crucial for tumor growth and metastasis.[14][15] Copper is a cofactor for several pro-angiogenic factors. By depleting systemic and local copper levels, tetrathiomolybdate inhibits angiogenesis. One of the key mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[16]
Copper has been shown to activate the NF-κB pathway, which in turn upregulates the expression of pro-angiogenic cytokines such as vascular endothelial growth factor (VEGF), interleukin-1 (IL-1), interleukin-6 (IL-6), and interleukin-8 (IL-8).[17][18][19] Tetrathiomolybdate, by chelating copper, prevents the activation of NF-κB, leading to the downregulation of these pro-angiogenic factors and subsequent inhibition of angiogenesis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for preparing (NH4)2MoS4 - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1313362C - Method for preparing (NH4)2MoS4 - Google Patents [patents.google.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Behind the Link between Copper and Angiogenesis: Established Mechanisms and an Overview on the Role of Vascular Copper Transport Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. COPPER AND ANGIOGENESIS: UNRAVELLING A RELATIONSHIP KEY TO CANCER PROGRESSION - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Copper activates the NF-kappaB pathway in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Copper activation of NF-kappaB signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Copper-dependent inflammation and nuclear factor-kappaB activation by particulate air pollution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ammonium Tetrathiomolybdate as a Catalyst Precursor for Hydrodesulfurization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and application of hydrodesulfurization (HDS) catalysts derived from ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM). The protocols are intended for researchers in catalysis, materials science, and petrochemical engineering.
Introduction
Ammonium tetrathiomolybdate, (NH₄)₂MoS₄, is a key precursor for the synthesis of molybdenum disulfide (MoS₂) catalysts, which are extensively used in the hydrodesulfurization (HDS) process to remove sulfur-containing compounds from petroleum feedstocks.[1][2] The use of ATTM offers the advantage of forming a pre-sulfided catalyst, simplifying the overall catalyst preparation process.[1] Thermal decomposition of ATTM initially leads to the formation of molybdenum trisulfide (MoS₃), which is subsequently converted to the highly active molybdenum disulfide (MoS₂) at higher temperatures.[2]
The HDS process is crucial for producing cleaner fuels that comply with stringent environmental regulations. MoS₂-based catalysts facilitate the cleavage of carbon-sulfur bonds in organosulfur compounds, converting them into hydrocarbons and hydrogen sulfide. The efficiency of these catalysts is highly dependent on their morphology, including the number of active edge sites on the MoS₂ crystallites.
Catalyst Preparation Protocols
Two primary methods for preparing MoS₂-based catalysts from ATTM are detailed below: Incipient Wetness Impregnation and Hydrothermal Synthesis.
Protocol 1: Incipient Wetness Impregnation of Alumina Support
This protocol describes the preparation of an alumina-supported MoS₂ catalyst.
Materials:
-
This compound (ATTM, (NH₄)₂MoS₄)
-
Deionized water
-
γ-Alumina (γ-Al₂O₃) extrudates
-
Nitrogen gas (N₂)
Equipment:
-
Beaker
-
Stirring plate
-
Drying oven
-
Tube furnace
Procedure:
-
Preparation of Impregnation Solution: In a beaker, dissolve 3.0 g of ATTM and 1.5 g of ethanolamine in 9.0 mL of deionized water to prepare the impregnation solution.[1]
-
Impregnation: Add the impregnation solution to 10 mL of γ-Al₂O₃ extrudates. Ensure the support is evenly wetted.
-
Aging: Allow the impregnated support to stand at room temperature for 12 hours to ensure uniform dispersion of the precursor.[1]
-
Drying: Dry the impregnated material in a drying oven at 120 °C for 12 hours under a nitrogen atmosphere.[1]
-
Calcination: Calcine the dried material in a tube furnace at 400 °C for 4 hours with a heating ramp of 4 °C/min under a nitrogen flow.[1] The resulting catalyst is a presulfided MoS₂/Al₂O₃ catalyst.
Protocol 2: Hydrothermal Synthesis of Unsupported MoS₂
This protocol details the synthesis of unsupported MoS₂ nanocrystals.
Materials:
-
This compound (ATTM, (NH₄)₂MoS₄)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M (for pH adjustment)
-
Ammonium hydroxide (B78521) (NH₄OH), 0.1 M (for pH adjustment)
-
Argon gas (Ar)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrothermal reactor
-
Stirring system
-
Back-pressure regulator
Procedure:
-
Precursor Solution Preparation: Dissolve 5 g of ATTM in 250 mL of deionized water in the hydrothermal reactor.
-
pH Adjustment: Adjust the pH of the precursor solution to the desired value (e.g., 4.5, 7.0, or 9.5) by adding 0.1 M HCl or 0.1 M NH₄OH.[3]
-
Inerting and Reduction: Agitate the mixture while purging with Argon gas (80 mL/min) for 30 minutes, followed by Hydrogen gas (30 mL/min) for 1 hour at ambient temperature and pressure.[3]
-
Hydrothermal Reaction: Pressurize the reactor to 2 MPa using a back-pressure regulator and heat to the desired reaction temperature (e.g., 180 °C) for a specified duration to allow for the formation of MoS₂ nanocrystals.[3]
-
Product Recovery: After the reaction, cool the reactor to room temperature, collect the solid product by filtration, wash with deionized water, and dry in a vacuum oven.
Hydrodesulfurization Application Protocols
The following protocols describe the use of ATTM-derived catalysts for the hydrodesulfurization of model sulfur compounds, dibenzothiophene (B1670422) (DBT), and thiophene (B33073).
Protocol 3: Hydrodesulfurization of Dibenzothiophene (DBT)
This protocol is for evaluating the catalytic activity in the HDS of DBT in a fixed-bed reactor.
Materials:
-
Prepared Ni-MoS₂ catalyst (e.g., from hydrothermal synthesis followed by Ni promotion)
-
Dibenzothiophene (DBT)
-
Solvent (e.g., decalin)
-
Hydrogen gas (H₂)
Equipment:
-
Fixed-bed microreactor
-
High-pressure liquid pump
-
Gas flow controllers
-
Temperature controller
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Catalyst Loading: Load a specific amount of the prepared catalyst into the fixed-bed reactor.
-
Catalyst Activation (if necessary): Activate the catalyst in-situ by heating under a flow of H₂ at a specified temperature and pressure.
-
Reaction Feed Preparation: Prepare a solution of DBT in a suitable solvent (e.g., 1 wt% DBT in decalin).
-
HDS Reaction:
-
Heat the reactor to the desired reaction temperature (e.g., 320 °C).[4]
-
Introduce the liquid feed into the reactor at a specific liquid hourly space velocity (LHSV).
-
Introduce hydrogen gas at a set pressure and flow rate.
-
-
Product Analysis: Analyze the liquid products periodically using a gas chromatograph to determine the conversion of DBT and the selectivity towards different products (e.g., biphenyl, cyclohexylbenzene).
Protocol 4: Hydrodesulfurization of Thiophene
This protocol outlines the procedure for the HDS of thiophene.
Materials:
-
Prepared MoS₂/Al₂O₃ or Co-MoS₂/Al₂O₃ catalyst
-
Thiophene
-
Solvent (e.g., n-heptane)
-
Hydrogen gas (H₂)
Equipment:
-
Fixed-bed microreactor
-
High-pressure liquid pump
-
Gas flow controllers
-
Temperature controller
-
Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Catalyst Loading and Activation: Follow the same procedure as in Protocol 3.
-
Reaction Feed Preparation: Prepare a solution of thiophene in a suitable solvent.
-
HDS Reaction:
-
Set the reactor temperature to the desired value.
-
Introduce the thiophene feed and hydrogen gas at the specified LHSV, pressure, and H₂/feed ratio.
-
-
Product Analysis: Analyze the gaseous and liquid products using a GC to determine the conversion of thiophene and the distribution of products (e.g., butanes, butenes).
Quantitative Data Summary
The following tables summarize quantitative data from studies on HDS catalysts derived from this compound.
Table 1: Catalyst Preparation Parameters
| Parameter | Protocol 1: Incipient Wetness Impregnation | Protocol 2: Hydrothermal Synthesis |
| Precursor | This compound (ATTM) | This compound (ATTM) |
| Support | γ-Alumina (γ-Al₂O₃) | None (Unsupported) |
| ATTM Concentration | 3.0 g in 9.0 mL solution[1] | 5 g in 250 mL water[3] |
| Additives | 1.5 g Ethanolamine[1] | HCl or NH₄OH for pH adjustment[3] |
| pH | Not specified | 4.5, 7.0, or 9.5[3] |
| Drying Temperature | 120 °C[1] | Not applicable |
| Calcination/Reaction Temp. | 400 °C[1] | e.g., 180 °C[3] |
| Atmosphere | Nitrogen (N₂)[1] | Argon (Ar) followed by Hydrogen (H₂)[3] |
| Pressure | Atmospheric | 2 MPa[3] |
Table 2: Hydrodesulfurization Reaction Data
| Parameter | HDS of Dibenzothiophene (DBT) | HDS of Thiophene |
| Catalyst | Ni-MoS₂ (hydrothermally synthesized and calcined)[4] | Co-MoS₂ (from impregnation of MoS₂) |
| Sulfur Compound | Dibenzothiophene (DBT) | Thiophene |
| Reaction Temperature | 320 °C[4] | Not specified |
| Hydrogen Pressure | Not specified | Not specified |
| LHSV | Not specified | Not specified |
| Conversion | 94.7%[4] | Not specified |
| Primary Products | Biphenyl, Cyclohexylbenzene | Butanes, Butenes |
Visualizations
Experimental Workflow for Catalyst Preparation and HDS Evaluation
Caption: Workflow for catalyst synthesis and HDS performance testing.
Simplified Hydrodesulfurization Reaction Pathway of Thiophene
Caption: Thiophene HDS pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).
References
Experimental Protocol for Using Ammonium Tetrathiomolybdate in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM), a potent copper chelator, has garnered significant interest in cancer research and drug development. Its mechanism of action primarily involves the systemic depletion of copper, an essential cofactor for various enzymes involved in critical cellular processes such as angiogenesis, cell proliferation, and metastasis. By reducing copper availability, ATTM effectively inhibits tumor growth and progression. Furthermore, emerging evidence suggests that ATTM modulates key signaling pathways, including the NF-κB and NRF2 pathways, which are pivotal in cancer cell survival, inflammation, and oxidative stress responses. These multifaceted effects make ATTM a promising agent for standalone or combination cancer therapy.
This document provides detailed application notes and protocols for the use of ammonium tetrathiomolybdate in cell culture experiments, aimed at researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize quantitative data on the effects of this compound on cell viability, apoptosis, and the expression of key proteins in relevant signaling pathways.
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| DEN-HSA | Canine Hemangiosarcoma | ~1.5 | 24 | MTS Assay[1] |
| H460 | Human Lung Cancer | >20 | 48 | CCK-8 Assay[2] |
| MCF-7 | Human Breast Cancer | >20 | 48 | CCK-8 Assay[2] |
| BEAS-2B | Normal Human Bronchial Epithelial | Not cytotoxic up to 20 µM | 48 | CCK-8 Assay[2] |
| LO2 | Normal Human Liver | Not cytotoxic up to 20 µM | 48 | CCK-8 Assay[2] |
Table 2: this compound-Induced Apoptosis in Cancer Cells
| Cell Line | ATTM Concentration (µM) | Incubation Time (hours) | % of Apoptotic Cells (Annexin V+) |
| H460 | 20 | 48 | Significantly increased vs. control |
| MCF-7 | 20 | 48 | Significantly increased vs. control |
| HeLa | 3 (as part of a complex) | 48 | ~54.8% |
Table 3: Modulation of NF-κB and NRF2 Signaling Pathways by this compound
| Cell Line | Treatment | Target Protein/Gene | Change in Expression/Activity |
| BV-2 Microglia | 6 µM ATTM + LPS | p-NFκB p65 (nuclear) | Significantly suppressed translocation[3] |
| BV-2 Microglia | 6 µM ATTM + LPS | IκB-α | Significantly induced expression[3] |
| HUVECs | ATTM | NRF2 | Increased nuclear translocation[4] |
| HUVECs | ATTM | HMOX1 (NRF2 target) | Upregulated transcription[3][4] |
| HUVECs | ATTM | GCLM (NRF2 target) | Upregulated transcription[3][4] |
| HUVECs | ATTM | SLC7A11 (NRF2 target) | Upregulated transcription[4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of several key signaling pathways. As a copper chelator, it disrupts copper-dependent processes. Additionally, it has been shown to influence inflammatory and antioxidant response pathways.
General Experimental Workflow
A typical workflow for investigating the effects of this compound in cell culture involves several key steps, from cell preparation to data analysis.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Sterile, ultrapure water or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile, ultrapure water or cell culture medium to create a stock solution. A concentration of 3 g/L in water has been previously reported for in vivo studies and can be adapted for in vitro use[2]. For cell culture, preparing a more concentrated stock (e.g., 10-50 mM) in a sterile, buffered solution and then diluting it to the final working concentration in the culture medium is recommended.
-
Vortex the solution until the this compound is completely dissolved. The solution should be a clear, deep red color.
-
Sterile-filter the stock solution through a 0.22 µm filter into a new sterile tube.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells cultured in 6-well plates or T25 flasks
-
This compound working solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells, including both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for NF-κB and NRF2 Pathway Proteins
Materials:
-
Cells cultured in 6-well or 10 cm plates
-
This compound working solutions
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-p-IκBα, anti-IκBα, anti-NRF2, anti-KEAP1, and loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as required.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative protein expression levels.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound triggers autophagy-dependent NRF2 activation in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound triggers autophagy-dependent NRF2 activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ammonium Tetrathiomolybdate (ATTM) in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of Ammonium (B1175870) Tetrathiomolybdate (B108656) (ATTM), a potent copper chelator, in various animal models for preclinical research. The information compiled herein is intended to guide the design and execution of in vivo studies exploring the therapeutic potential of ATTM in fields such as oncology, inflammation, and metabolic diseases.
Introduction and Mechanism of Action
Ammonium tetrathiomolybdate (ATTM), with the chemical formula (NH₄)₂MoS₄, is a sulfur-containing molybdenum compound that functions as a high-affinity copper chelator.[1] Initially developed for treating copper toxicosis, such as Wilson's disease, its mechanism has garnered significant interest in other therapeutic areas.[2][3] Copper is an essential cofactor for numerous enzymes involved in critical cellular processes, including angiogenesis, inflammation, and cell proliferation. Many tumors exhibit an abnormally high demand for copper.[4]
ATTM exerts its biological effects primarily through systemic copper depletion. It forms a stable tripartite complex with serum albumin and copper, rendering the copper biologically unavailable for cellular uptake.[5] By reducing the levels of bioavailable copper, ATTM effectively inhibits copper-dependent enzymes and signaling pathways. Key pathways modulated by ATTM include the inhibition of angiogenesis (blood vessel formation) and the suppression of pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][5] This anti-angiogenic and anti-inflammatory activity forms the basis of its investigation as an anti-cancer agent.[2][3][5]
Quantitative Data: Dosing and Administration Summary
The following tables summarize established dosing regimens for ATTM across different animal models and research applications.
Table 1: ATTM Dosing in Rodent Models
| Animal Model | Research Area/Disease | Route of Administration | Dose Regimen | Key Findings / Reference |
| Mouse | Inflammation (LPS-induced) | Oral Gavage | 30 mg/kg, daily for 21 days | Effectively reduced serum ceruloplasmin, an indicator of copper status.[6] |
| Mouse | Breast Cancer (Allograft/Xenograft) | In Drinking Water | 0.015 - 0.030 mg/mL, continuously | Synergistically inhibited tumor progression when combined with cisplatin (B142131).[2][3] |
| Mouse | Head and Neck Squamous Cell Carcinoma | Oral Gavage | 5 mg/kg (1 mg/dose), 5x/week for 2 weeks | Enhanced the anti-tumor effect of cisplatin and suppressed the cisplatin efflux transporter ATP7B.[7] |
Table 2: ATTM Dosing in Larger Animal Models
| Animal Model | Research Area/Disease | Route of Administration | Dose Regimen | Key Findings / Reference |
| Dog | Pharmacokinetics Study | Intravenous (IV) & Oral (Capsule) | 1 mg/kg, single dose | Oral bioavailability was variable (21 ± 22%). IV administration showed a half-life of ~27.7 hours.[8] |
| Dog | Copper-Associated Hepatopathy | Oral (Capsule) | ~0.56 mg/kg, four times daily for 6-12 weeks | Resulted in significant decreases in hepatic copper concentrations.[9][10] |
| Sheep | Chronic Copper Poisoning | Subcutaneous (SC) | 3.4 mg/kg, every other day for 3 doses | Substantially reduced liver copper content and mortality.[11] |
| Sheep | Chronic Copper Poisoning | Intravenous (IV) | 50 - 100 mg, twice weekly | Prevented hemolytic crisis and decreased liver copper levels.[12] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of ATTM in a research setting. Adherence to institutional guidelines (IACUC) for animal handling and welfare is mandatory.
Protocol: Preparation of ATTM Solution for Administration
This protocol describes the preparation of ATTM for oral gavage and intravenous administration based on common practices in published literature.
Materials:
-
This compound (ATTM) powder (e.g., Sigma-Aldrich)
-
Sterile, deionized or doubly distilled water[6]
-
Sterile 0.9% NaCl solution (Saline)[8]
-
0.2-μm syringe filter[8]
-
Sterile vials
-
Analytical balance and appropriate personal protective equipment (PPE)
Procedure for Oral Gavage Solution (e.g., 3 mg/mL): [6]
-
Under a chemical fume hood, weigh the desired amount of ATTM powder.
-
Dissolve the ATTM powder in sterile, doubly distilled water to achieve the final desired concentration (e.g., 3 mg/mL).
-
Vortex or stir the solution until the ATTM is completely dissolved. The solution should be a characteristic deep red color.
-
Prepare fresh daily. Protect the solution from light if stored for a few hours before use.
Procedure for Intravenous (IV) Solution (e.g., 5 mg/mL): [8]
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh the desired amount of ATTM powder.
-
Dissolve the ATTM in sterile 0.9% NaCl solution to create a stock solution (e.g., 5 mg/mL).
-
Draw the solution into a sterile syringe.
-
Attach a 0.2-μm syringe filter to the syringe.
-
Filter the solution into a sterile vial to ensure sterility and remove any particulates.
-
This sterile stock solution can then be diluted with sterile saline to the final concentration required for injection.
Protocol: Administration of ATTM to Mice via Oral Gavage
This protocol provides a step-by-step guide for the oral administration of an ATTM solution to a mouse.
Materials:
-
Prepared ATTM solution
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the precise volume of ATTM solution to be administered.
-
Draw the calculated volume into the 1 mL syringe fitted with the gavage needle.
-
Gently but firmly restrain the mouse, ensuring control of the head to prevent movement.[13][14]
-
With the mouse's head tilted slightly upwards to straighten the esophagus, carefully insert the gavage needle into the mouth.
-
Advance the needle along the side of the mouth, over the tongue, and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is properly positioned in the esophagus (a slight bulge may be felt externally), slowly depress the syringe plunger to deliver the solution.[15]
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental tracheal administration.
Protocol: Administration of ATTM to Mice via Intraperitoneal (IP) Injection
This protocol outlines the procedure for administering ATTM via IP injection, a common route for systemic delivery.[15]
Materials:
-
Prepared sterile ATTM solution
-
Sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Draw the calculated volume of sterile ATTM solution into the syringe.
-
Restrain the mouse securely on its back, tilting it slightly head-down. This allows the abdominal organs to shift away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.[16]
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate (pull back the plunger) to ensure the needle has not entered a blood vessel or organ. If no fluid or blood enters the syringe, proceed.
-
Inject the solution smoothly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Visualized Pathways and Workflows
The following diagrams illustrate the mechanism of action of ATTM and a typical experimental workflow for an in vivo study.
Caption: Mechanism of Action of this compound (ATTM).
Caption: Typical workflow for an in vivo animal study using ATTM.
References
- 1. Copper induces – and copper chelation by tetrathiomolybdate inhibits – endothelial activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound treatment targets the copper transporter ATP7A and enhances sensitivity of breast cancer to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. integrativecancerdoc.com [integrativecancerdoc.com]
- 5. Copper lowering therapy with tetrathiomolybdate as an antiangiogenic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper chelation by tetrathiomolybdate inhibits lipopolysaccharide-induced inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound enhances the antitumor effect of cisplatin via the suppression of ATPase copper transporting beta in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. This compound treatment of copper‐associated hepatopathy in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A convenient method for the treatment of chronic copper poisoning in sheep using subcutaneous this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intravenous administration of thiomolybdate for the prevention and treatment of chronic copper poisoning in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 14. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rjptsimlab.com [rjptsimlab.com]
- 16. researchgate.net [researchgate.net]
Application Notes: Synthesis of Metal Sulfide Clusters Using Ammonium Tetrathiomolybdate
Introduction
Ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄) is a versatile and crucial precursor in the field of inorganic and materials chemistry for the synthesis of a wide array of metal sulfide (B99878) clusters.[1][2] This bright red, crystalline solid serves as an excellent sulfur-rich building block, enabling the formation of binary molybdenum sulfides, such as MoS₂ and MoS₃, as well as complex heterometallic sulfide clusters.[3][4][5] Its utility spans from the preparation of catalysts for hydrodesulfurization in the petrochemical industry to the development of advanced materials for energy storage and nanotechnology.[3] Furthermore, the resulting metal sulfide clusters are gaining significant attention in the biomedical field for applications in cancer therapy, bioimaging, and as potential drug delivery vehicles.[6][7][8]
Key Applications
-
Catalysis: Ammonium tetrathiomolybdate is a primary precursor for MoS₂-based catalysts, which are essential for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes used to remove sulfur and nitrogen impurities from fossil fuels.[3] The thermal decomposition of (NH₄)₂MoS₄ leads to the formation of highly active MoS₂ catalysts.[3][5]
-
Materials Science and Energy Storage: The compound is used to synthesize MoS₂ thin films and nanomaterials integral to energy storage devices like batteries and supercapacitors.[3] Recently, it has been demonstrated as a high-performance cathode material for rechargeable magnesium batteries, forming an amorphous molybdenum polysulfide in-situ that delivers high capacity.[9]
-
Nanotechnology: It enables the construction of sulfur-rich transition metal complexes and clusters with unique electronic and optical properties relevant for nanotechnology research.[3] Surfactant-assisted methods allow for the synthesis of high-surface-area, single-layer MoS₂.[10]
-
Drug Development and Theranostics: Metal sulfide nanomaterials, including those derived from (NH₄)₂MoS₄, exhibit significant potential in cancer therapy.[6] They can be engineered for photothermal therapy, chemodynamic therapy, and as drug delivery systems.[6][8] Additionally, this compound itself has been investigated for its antiangiogenic properties and as a copper-chelating agent in the treatment of diseases like Wilson's disease and in cancer clinical trials.[5] It is also recognized as a slow-release hydrogen sulfide (H₂S) donor, a molecule with significant biological regulatory roles.[11]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | (NH₄)₂MoS₄ | [1][2] |
| Molecular Weight | 260.28 g/mol | [1][2] |
| Appearance | Bright red crystalline solid | [3][5] |
| CAS Number | 15060-55-6 | [1][2] |
| Melting Point | >300 °C (decomposes) | [1] |
| Purity | 99.97% (trace metals basis) | [1] |
Table 2: Synthesis Conditions and Properties of MoS₂ Nanomaterials
| Synthesis Method | Precursors | Key Conditions | Resulting Morphology | Surface Area (m²/g) | Reference |
| Aqueous Reduction | (NH₄)₂MoS₄, N₂H₄ or NH₂OH·H₂SO₄, Cetyltrimethylammonium chloride | Reflux for 6 h | Single layer, short fringes | Up to 210 | [10] |
| Hydrothermal | (NH₄)₂MoS₄ in deionized water | pH adjusted to 4.5 | Aggregates of irregular grains | N/A | [12] |
| Hydrothermal | (NH₄)₂MoS₄ in deionized water | pH adjusted to 9.5 | Flower-like particles | N/A | [12] |
Table 3: Spectroscopic Data for Heterometallic Gold(I) Tetrathiomolybdate Clusters
| Cluster Compound | Ligand (L) | λ_max_ (nm) | Reference |
| [MoS₄(Au(IPr))₂] | IPr | 487-491 | [13] |
| [MoS₄(Au(IBzMe))₂] | IBzMe | 487-491 | [13] |
| [MoS₄(Au(IMes))₂] | IMes | 487-491 | [13] |
| [MoS₄(Au(PPh₃))₂] | PPh₃ | 487-491 | [13] |
| [MoS₄(Au(PEt₃))₂] | PEt₃ | 487-491 | [13] |
Experimental Protocols
Protocol 1: Surfactant-Assisted Synthesis of High Surface Area MoS₂
This protocol describes a method for preparing highly dispersed molybdenum sulfide with a large specific surface area using a surfactant-assisted aqueous reaction.[10]
Materials:
-
This compound ((NH₄)₂MoS₄)
-
Hydroxylamine (B1172632) sulfate (B86663) (NH₂OH·H₂SO₄) or Hydrazine (N₂H₄, aqueous solution)
-
Cetyltrimethylammonium chloride (CTAC)
-
Distilled water
-
Reaction vessel with a reflux condenser
-
Filtering apparatus
-
Oven
Procedure:
-
Precursor Solution: Dissolve 2.8 g of (NH₄)₂MoS₄ in 100 mL of distilled water in the reaction vessel.
-
Reducing Agent and Surfactant Solution: In a separate beaker, prepare a solution by dissolving 8 g of hydroxylamine sulfate (or 2 mL of aqueous hydrazine) and CTAC to a concentration of 0.1 M in 100 mL of distilled water.
-
Reaction: Add the reducing agent/surfactant solution to the (NH₄)₂MoS₄ solution in the reaction vessel.
-
Reflux: Heat the reaction mixture and maintain it at reflux for 6 hours.
-
Isolation: After cooling, filter the resulting precipitate.
-
Washing: Wash the precipitate thoroughly with distilled water to remove any unreacted reagents and surfactant.
-
Drying: Dry the final product in an oven at 373 K (100 °C).
-
Thermal Treatment (Optional): For increased crystallinity, the dried powder can be subjected to thermal treatment under a nitrogen flow.
Caption: Workflow for preparing high surface area MoS₂.
Protocol 2: Hydrothermal Synthesis of MoS₂ with Controlled Morphology
This protocol outlines a hydrothermal method for synthesizing MoS₂ where the final morphology can be controlled by adjusting the pH of the precursor solution.[12]
Materials:
-
This compound ((NH₄)₂MoS₄, 99.99%)
-
Deionized water
-
Hydrochloric acid (HCl, 0.1 M)
-
Ammonium hydroxide (B78521) (NH₄OH, 0.1 M)
-
Hydrothermal reactor
-
Argon (Ar) and Hydrogen (H₂) gas sources
-
Back-pressure regulator
Procedure:
-
Precursor Slurry: Add 5.0 g of (NH₄)₂MoS₄ to 250 mL of deionized water in a beaker to form a slurry.
-
pH Adjustment: While stirring, adjust the pH of the mixture to the desired value (e.g., 4.5, 7.0, or 9.5) by dropwise addition of 0.1 M HCl or 0.1 M NH₄OH.[12]
-
Reactor Loading: Once the pH is stable, transfer the mixture to the hydrothermal reactor.
-
Inerting and Reduction:
-
Purge the reactor by bubbling Ar gas through the mixture at 80 mL/min for 30 minutes.
-
Follow by bubbling H₂ gas at 30 mL/min for 1 hour at ambient temperature and pressure.
-
-
Hydrothermal Reaction:
-
Seal the reactor and pressurize to 2 MPa using a back-pressure regulator.
-
Heat the reactor to the desired reaction temperature (e.g., 350 °C) and maintain for the specified duration.
-
-
Product Recovery: After the reaction, cool the reactor to room temperature, release the pressure, and collect the MoS₂ product by filtration. Wash with deionized water and dry.
Caption: Workflow for hydrothermal synthesis of MoS₂.
Protocol 3: General Synthesis of Heterometallic Sulfide Clusters
This protocol provides a generalized approach for synthesizing discrete, sulfur-bridged heterometallic complexes using (NH₄)₂MoS₄ and a second metal salt in the presence of coordinating ligands.[4][14] This example is based on the synthesis of Gold(I)-Tetrathiomolybdate clusters.[13]
Materials:
-
This compound ((NH₄)₂MoS₄)
-
A second metal salt (e.g., [AuCl(L)], where L is a phosphine (B1218219) or N-heterocyclic carbene ligand)
-
Appropriate organic solvent (e.g., Acetonitrile, Dimethylformamide (DMF), Methanol)
-
Schlenk line or glovebox for inert atmosphere operations
-
Stirring plate and glassware
Procedure:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Dissolution: In a Schlenk flask, dissolve the tetrathiomolybdate precursor, (NH₄)₂MoS₄, in a suitable polar organic solvent.
-
Addition of Second Metal Complex: In a separate flask, dissolve the second metal complex (e.g., [AuCl(PPh₃)]) in the same solvent.
-
Reaction: Slowly add the solution of the second metal complex to the stirring solution of (NH₄)₂MoS₄ at room temperature. The reaction typically involves the displacement of the ammonium counterions and coordination of the second metal to the sulfur atoms of the [MoS₄]²⁻ core.
-
Stirring: Allow the reaction mixture to stir for a specified period (e.g., several hours to overnight) at room temperature. Monitor the reaction by a suitable technique like TLC or UV-vis spectroscopy.
-
Isolation: The product may precipitate from the solution or can be isolated by removing the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
-
Characterization: Characterize the final heterometallic cluster using techniques such as ¹H NMR, ¹³C NMR, UV-vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction.[13]
Caption: Synthesis pathways using (NH₄)₂MoS₄ precursor.
References
- 1. This compound 99.97 trace metals 15060-55-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. ProChem, Inc. This compound - Essential for Molybdenum-Based Catalysis [prochemonline.com]
- 4. irgu.unigoa.ac.in [irgu.unigoa.ac.in]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Engineering of bioactive metal sulfide nanomaterials for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound as a Water-Soluble and Slow-Release Hydrogen Sulfide Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. "Gold (I) Tetrathiomolybdate Clusters: Synthesis, Characterization, Com . . ." by Dhirgam Humaidy [digitalcommons.library.umaine.edu]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Ammonium Tetrathiomolybdate (ATTM) Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM) solutions in experimental settings. ATTM is a versatile compound utilized for its properties as a potent copper chelator and a slow-release hydrogen sulfide (B99878) (H₂S) donor.[1][2][3]
Introduction
Ammonium tetrathiomolybdate ((NH₄)₂MoS₄) is a bright red crystalline solid.[4] It is a valuable tool in various research fields, including cancer biology, neurodegenerative disease, and studies on oxidative stress. Its primary mechanisms of action involve the chelation of copper and the generation of H₂S, which can modulate various signaling pathways.[1][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of ATTM in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | (NH₄)₂MoS₄ | [4] |
| Molecular Weight | 260.28 g/mol | [4] |
| Appearance | Red crystalline powder | [4] |
| Solubility | Highly soluble in water. Sparingly soluble in ethanol. | [6] |
| Stability | Decomposes in acidic medium and when exposed to light.[6] Stable in ammoniacal medium in the presence of H₂S.[6] | [6] |
Table 2: In Vitro Experimental Parameters
| Cell Line | Application | Concentration Range | Treatment Duration | Reference |
| Human Vascular Endothelial Cells (HUVECs) | NRF2 activation, autophagy induction | 30 - 300 µM | 12 hours | [4] |
| HaCaT Cells | Cytoprotection against oxidative stress | 50 - 200 µM | 1 hour pretreatment | [1] |
| MDA-MB-231 (Breast Cancer) | Enhancement of cisplatin (B142131) sensitivity | Low concentrations (specifics not detailed) | Not specified | [7] |
| Endothelial and Tumor Cells | Inhibition of proliferation | 5 - 50 µM | Not specified | [8] |
Table 3: In Vivo Experimental Parameters
| Animal Model | Application | Dosage | Administration Route | Reference |
| C57BL/6J Mice | NRF2 activation | 30 mg/kg, twice daily for 7 days | Gavage | [4] |
| Athymic Nude Mice (with breast cancer xenografts) | Enhancement of cisplatin antitumor effect | 0.015–0.030 mg/ml in drinking water | Oral | [9] |
| Head and Neck Squamous Cell Carcinoma Mouse Model | Enhancement of cisplatin antitumor effect | 1 mg in 200 µl PBS, 5 times/week for 2 weeks | Oral | [10] |
| Mice | Inhibition of LPS-induced inflammation | 30 mg/kg daily | Gavage | [11] |
| Rats | Ischemia/reperfusion injury model | 10 mg/kg IV bolus followed by 10 mg/kg/h infusion for 60 min | Intravenous | [12] |
Experimental Protocols
Preparation of ATTM Stock Solution for In Vitro Experiments
This protocol describes the preparation of a concentrated ATTM stock solution for use in cell culture.
Materials:
-
This compound (ATTM) powder
-
Ultrapure water (e.g., Milli-Q or similar)[6]
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer[6]
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of ATTM powder.
-
Dissolution: Add the appropriate volume of sterile, ultrapure water to achieve the desired stock concentration (e.g., 10 mM). A 50-200 mM solution is achievable in small volumes of water (1-3 mL).[6]
-
Mixing: Vortex the solution vigorously until the ATTM is completely dissolved.[6] A clear, red solution should be obtained. The presence of a black precipitate may indicate impurity or decomposition of the ATTM.[6]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one month), solutions can be stored at -20°C.
-
Usage: When ready to use, thaw an aliquot and dilute it to the final desired concentration in the cell culture medium. It is recommended to use the solution immediately after preparation.[6]
Note on Stability: ATTM solutions can be unstable and may decompose if exposed to light or acidic conditions.[6] Prepare fresh dilutions in culture media for each experiment.
Preparation of ATTM Solution for In Vivo Oral Administration (Gavage)
This protocol outlines the preparation of an ATTM solution for oral administration to rodents.
Materials:
-
This compound (ATTM) powder
-
Sterile, doubly distilled water or phosphate-buffered saline (PBS)[10][11]
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculation: Calculate the total amount of ATTM required based on the number of animals, their body weights, the desired dosage (e.g., 30 mg/kg), and the administration volume (e.g., 0.2 mL).[11]
-
Weighing: Weigh the calculated amount of ATTM powder.
-
Dissolution: Dissolve the ATTM powder in the appropriate volume of sterile, doubly distilled water or PBS to achieve the final desired concentration (e.g., 3 g/L).[11]
-
Mixing: Vortex the solution until the ATTM is completely dissolved.
-
Administration: Administer the freshly prepared solution to the animals via oral gavage.
Preparation of ATTM Solution for In Vivo Administration in Drinking Water
This protocol describes the preparation of an ATTM solution to be administered to animals in their drinking water.
Materials:
-
This compound (ATTM) powder
-
Sterile water
-
Animal drinking bottles
Procedure:
-
Calculation: Determine the desired final concentration of ATTM in the drinking water (e.g., 0.015–0.030 mg/mL).[9]
-
Preparation: Prepare a concentrated stock solution of ATTM in sterile water.
-
Dilution: Add the appropriate volume of the ATTM stock solution to the animals' drinking water bottles to achieve the final desired concentration.
-
Monitoring: Replace the ATTM-containing drinking water regularly (e.g., every 2-3 days) to ensure stability and accurate dosing. Monitor the animals' water consumption to estimate the daily dose of ATTM.
Signaling Pathways and Experimental Workflows
ATTM-Induced NRF2 Activation Signaling Pathway
This compound has been shown to activate the NRF2 antioxidant signaling pathway.[4][13] This is a crucial defense mechanism against oxidative stress. The activation is dependent on autophagy.[4][13]
References
- 1. This compound as a Water-Soluble and Slow-Release Hydrogen Sulfide Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a water-soluble and slow-release hydrogen sulfide donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound triggers autophagy-dependent NRF2 activation in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrathiomolybdate Treatment Leads to the Suppression of Inflammatory Responses through the TRAF6/NFκB Pathway in LPS-Stimulated BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Effects of this compound, an oncolytic/angiolytic drug on the viability and proliferation of endothelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound treatment targets the copper transporter ATP7A and enhances sensitivity of breast cancer to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enhances the antitumor effect of cisplatin via the suppression of ATPase copper transporting beta in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper chelation by tetrathiomolybdate inhibits lipopolysaccharide-induced inflammatory responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. This compound triggers autophagy-dependent NRF2 activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ammonium Tetrathiomolybdate in the Treatment of Copper Toxicosis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Copper is an essential trace element, but its accumulation leads to severe cellular damage through oxidative stress, a condition known as copper toxicosis. In humans, this is most prominently seen in Wilson's disease, a rare genetic disorder impairing copper excretion.[1] Pathological copper accumulation is also a significant concern in veterinary medicine, causing conditions like copper-associated hepatopathy (CAH) in dogs and chronic copper poisoning in sheep.[2][3][4] Ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM), a molybdenum salt, has emerged as a potent therapeutic agent for managing these conditions.[3] It acts as a copper chelator, effectively reducing copper bioavailability and promoting its excretion.[3] These notes provide an overview of ATTM's mechanism, applications, and detailed protocols for its experimental use.
Mechanism of Action
Ammonium tetrathiomolybdate exerts its copper-lowering effects through a dual-action mechanism, targeting copper in both the gastrointestinal (GI) tract and the systemic circulation.
-
In the GI Tract (Oral Administration): When administered orally, ATTM complexes with copper from dietary sources within the gut, forming insoluble complexes that cannot be absorbed across the intestinal wall. This action effectively prevents the entry of excess copper into the body.
-
In the Systemic Circulation: Absorbed ATTM enters the bloodstream where it complexes with copper that is loosely bound to proteins like albumin. It forms a stable tripartite complex between tetrathiomolybdate, copper, and albumin.[3] This complexed copper is biologically unavailable for uptake by tissues, such as the liver, thereby preventing cellular toxicity. The complex is eventually cleared from the body, primarily through hepatobiliary excretion.[3] This systemic action allows ATTM to mobilize and eliminate copper already stored in tissues.[3][5]
Caption: Mechanism of this compound (ATTM).
Data Presentation: Efficacy and Dosage
The following tables summarize quantitative data from key studies on ATTM for copper toxicosis in humans, dogs, and sheep.
Table 1: Human Studies (Wilson's Disease with Neurological Manifestations)
| Study Population | Dosage Range | Duration | Key Findings | Adverse Effects Noted | Citation |
|---|---|---|---|---|---|
| 55 untreated patients | 120 - 410 mg/day | 8 weeks (initial) | Only 4% of patients showed neurological deterioration, compared to an estimated 50% with penicillamine. | Bone marrow suppression, elevated aminotransferases (responsive to dose reduction). | [6][7][8] |
| 17 untreated patients | Not specified | 8 weeks (initial) | No loss of neurological function; copper status well-controlled. Follow-up showed good to excellent neurological recovery. | No toxic effects were reported in this specific study. | [9] |
| 1 patient (case study) | 60 mg/day, increased to 120 mg/day | 15 months | Improvement in motor and cognitive-behavioral symptoms; normal hepatic and hematological function maintained. | Well-tolerated in this case. |[1] |
Table 2: Canine Studies (Copper-Associated Hepatopathy - CAH)
| Study Population | Dosage Protocol | Duration | Key Findings | Adverse Effects Noted | Citation |
|---|---|---|---|---|---|
| 10 dogs with CAH | Weight-based (e.g., 20 mg PO 4x daily for 30-49.9 kg dog) | 6 - 12 weeks | Median hepatic copper decreased from 1606 µg/g to 1033 µg/g at 6 weeks and 931 µg/g at 12 weeks.[2][3][10] | One dog developed presumed immune-mediated anemia and thrombocytopenia. | [2][3][10] |
| 8 healthy Beagles | 1 mg/kg (single dose) | N/A (Pharmacokinetics) | Oral bioavailability was variable (21 ± 22%). Increased serum copper suggests mobilization from tissues. | Emesis occurred in 2 dogs (IV) and 3 dogs (oral). |[5] |
Table 3: Ovine Studies (Chronic Copper Poisoning)
| Study Population | Dosage Protocol | Duration | Key Findings | Adverse Effects Noted | Citation |
|---|---|---|---|---|---|
| 26 sheep | 100 mg IV, twice weekly | Not specified | Prevented hemolytic crisis and minimized tissue damage. Decreased liver copper levels. | 50 mg twice weekly did not produce detectable tissue damage. | [11] |
| Sheep (general) | 3.4 mg/kg SC, on alternate days | 3 doses | Substantial reduction in liver copper content and liver damage. Decreased mortality rate in animals with hemolytic crisis. | No adverse side-effects observed. | [4] |
| Sheep (general) | 1.7 mg/kg IV, every other day | 6 days | Effective for treatment and prevention; reduces copper absorption and enhances elimination. | Not specified. |[12] |
Experimental Protocols
Protocol 3.1: In Vivo Efficacy Assessment in an Animal Model
This protocol outlines a general methodology for evaluating the efficacy of ATTM in reducing copper load in an animal model of copper toxicosis (e.g., dogs with CAH or sheep with chronic poisoning).
3.1.1. Subject Selection and Acclimation:
-
Select subjects diagnosed with spontaneous or experimentally induced copper toxicosis. Diagnosis should be confirmed by elevated hepatic copper concentrations from a liver biopsy and/or clinical signs consistent with the disease.
-
House subjects in a controlled environment and allow for an acclimation period (e.g., 1-2 weeks) before the study begins.
-
Provide a standardized diet with known copper content.
3.1.2. Baseline Characterization (Day 0):
-
Perform a thorough physical examination.
-
Collect blood samples for a complete blood count (CBC), serum biochemistry panel (including liver enzymes like ALT and AST), and baseline serum copper concentration.
-
Perform a liver biopsy under appropriate anesthesia and sedation to determine the baseline hepatic copper concentration.[3]
3.1.3. ATTM Formulation and Administration:
-
Formulation: ATTM (e.g., Sigma-Aldrich, purity ≥99%) can be compounded into gelatin capsules for oral administration or dissolved in a sterile vehicle (e.g., sterile water for injection) for parenteral routes.[2]
-
Administration Route: The route can be oral (PO), intravenous (IV), or subcutaneous (SC), depending on the study objectives and species.[2][4][13]
-
Dosage: Determine the dosage based on previous studies (see Tables 2 and 3). Administer the drug at specified intervals (e.g., twice daily, every other day).
3.1.4. Monitoring and In-Life Assessments:
-
Conduct daily health and clinical observations.
-
Perform physical examinations and collect blood for CBC, biochemistry, and serum copper levels at regular intervals (e.g., every 2 weeks).[3]
3.1.5. Final Assessment and Sample Collection:
-
At the end of the treatment period (e.g., 6 or 12 weeks), repeat the procedures from the baseline characterization.
-
Perform a final liver biopsy to determine the post-treatment hepatic copper concentration.[3]
-
Humanely euthanize subjects if required for terminal tissue collection and histopathological analysis of the liver and other organs.
Caption: General workflow for an in vivo ATTM efficacy study.
Protocol 3.2: Quantification of Copper in Biological Samples
Accurate measurement of copper in liver tissue and serum is critical. Atomic Absorption Spectroscopy (AAS) is a sensitive and widely used method.[14]
3.2.1. Principle: AAS measures the absorption of light by free atoms in a gaseous state. The sample is atomized (e.g., in a flame or graphite (B72142) furnace), and a light beam of a specific wavelength characteristic of copper is passed through the atomic vapor. The amount of light absorbed is proportional to the copper concentration.[14]
3.2.2. Equipment and Reagents:
-
Atomic Absorption Spectrophotometer with a copper hollow-cathode lamp.
-
Graphite furnace or flame (air-acetylene) atomization system.
-
Trace metal-free consumables (e.g., pipette tips, tubes).
-
Nitric acid (HNO₃), trace metal grade.
-
Certified copper standard solution (1000 µg/mL).
-
Deionized water.
3.2.3. Sample Preparation (Liver Tissue):
-
Record the wet weight of the liver biopsy specimen.
-
Dry the specimen to a constant weight to determine the dry weight.
-
Perform acid digestion: Place the dried tissue in a digestion vessel with concentrated nitric acid.
-
Heat the sample according to a validated protocol (e.g., using a microwave digester or heating block) until the tissue is completely dissolved and the solution is clear.
-
Allow the digest to cool and dilute it to a known final volume with deionized water. The sample is now ready for AAS analysis.
3.2.4. AAS Measurement:
-
Prepare a series of calibration standards by diluting the certified copper standard solution.
-
Set up the AAS instrument with the copper hollow-cathode lamp at the correct wavelength (324.7 nm).[15]
-
Aspirate or inject the blank, calibration standards, and prepared samples into the atomizer.
-
Measure the absorbance for each solution.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standards.
-
Determine the copper concentration in the samples from the calibration curve and calculate the final concentration in µg/g of liver tissue (dry weight).
Conclusion and Considerations
This compound is a highly effective agent for managing copper toxicosis, demonstrating rapid action in controlling high levels of systemic copper.[16] Its unique mechanism of complexing copper in both the gut and bloodstream makes it a valuable tool, particularly for initial therapy in acutely ill patients, such as those with neurological Wilson's disease.[6][9] However, its potency necessitates careful monitoring. Over-treatment can lead to copper deficiency, resulting in adverse effects like bone marrow suppression and anemia.[6][7] Therefore, dosage and treatment duration must be carefully managed, with regular monitoring of hematological parameters and liver function. Further research is needed to optimize treatment protocols and fully establish the long-term safety and efficacy of ATTM compared to other chelating agents.[2][3]
References
- 1. ejhp.bmj.com [ejhp.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound treatment of copper‐associated hepatopathy in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convenient method for the treatment of chronic copper poisoning in sheep using subcutaneous this compound [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Treatment of Wilson disease with this compound: III. Initial therapy in a total of 55 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of Wilson's disease with this compound. I. Initial therapy in 17 neurologically affected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound treatment of copper-associated hepatopathy in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravenous administration of thiomolybdate for the prevention and treatment of chronic copper poisoning in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 13. Use of this compound in the treatment of copper poisoning in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Copper- Determination by AAS | OIV [oiv.int]
- 16. Tetrathiomolybdate anticopper therapy for Wilson's disease inhibits angiogenesis, fibrosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ammonium Tetrathiomolybdate as a Versatile Sulfur Transfer Reagent
Introduction
Ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄), a bright red crystalline solid, has emerged as a significant reagent in organic synthesis, primarily for the efficient transfer of sulfur atoms. Its utility extends to various transformations, enabling the formation of sulfur-containing compounds under mild conditions. This reagent is particularly valuable for the synthesis of disulfides and for the ring-opening of aziridines to generate functionalized sulfonamides, which are important moieties in medicinal chemistry and drug development. Beyond its role in synthesis, ammonium tetrathiomolybdate is also recognized as a copper chelator and a slow-release donor of hydrogen sulfide (B99878) (H₂S), exhibiting potential therapeutic applications.[1][2][3]
Key Applications in Sulfur Transfer Reactions
This compound serves as an effective sulfur source for two primary classes of reactions:
-
Synthesis of Disulfides from Alkyl Halides: This method provides a straightforward route to symmetrical disulfides by treating alkyl halides with this compound in an aqueous medium. The reaction is notable for its operational simplicity and the use of water as a green solvent.
-
Regio- and Stereospecific Ring-Opening of Aziridines: this compound facilitates the nucleophilic attack of sulfur on activated aziridines, such as N-tosylaziridines. This reaction proceeds with high regio- and stereospecificity, yielding β-sulfonamidodisulfides. This transformation is significant for the synthesis of complex molecules containing both sulfur and nitrogen.[4][5]
Mechanism of Sulfur Transfer
The tetrathiomolybdate anion [MoS₄]²⁻ is the active sulfur-donating species. In the reaction with alkyl halides, it is proposed that the sulfur atoms of the tetrathiomolybdate anion act as nucleophiles, displacing the halide to form an intermediate that subsequently leads to the disulfide product. In the case of aziridine (B145994) ring-opening, the tetrathiomolybdate anion attacks one of the carbon atoms of the aziridine ring, leading to a ring-opened intermediate that ultimately forms the β-sulfonamidodisulfide.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of disulfides and the ring-opening of aziridines using this compound.
Table 1: Synthesis of Symmetrical Disulfides from Alkyl Halides in Water [6]
| Entry | Substrate | Procedure | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromobutanoic acid | A | 17 | 87 |
| 2 | 4-Bromobutanoic acid | B | 20 | 83 |
| 3 | Iodoacetamide | A | 8 | 84 |
| 4 | 3-Bromopropanoic acid | A | 72 | 63 |
| 5 | 1-Bromo-3-methoxypropane | A | 5 | 89 |
| 6 | 1-Bromododecane | B | 7 | 61 |
| 7 | Benzyl bromide | B | 48 | 60 |
Table 2: Regio- and Stereospecific Synthesis of β-Sulfonamidodisulfides from N-Tosylaziridines [1][4]
| Entry | Aziridine Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | N-Tosyl-2-phenylaziridine | 2-Phenyl-2-(tosylamino)ethyl disulfide | 2 | 92 |
| 2 | N-Tosyl-2,3-diphenylaziridine (cis) | (1R,2R)-1,2-Diphenyl-2-(tosylamino)ethyl disulfide | 3 | 90 |
| 3 | N-Tosyl-2,3-diphenylaziridine (trans) | (1R,2S)-1,2-Diphenyl-2-(tosylamino)ethyl disulfide | 3 | 91 |
| 4 | N-Tosyl-2-methyl-3-phenylaziridine (cis) | (1R,2R)-1-Phenyl-2-(tosylamino)propyl disulfide | 2.5 | 88 |
| 5 | N-Tosyl-2-methyl-3-phenylaziridine (trans) | (1R,2S)-1-Phenyl-2-(tosylamino)propyl disulfide | 2.5 | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Symmetrical Disulfides from Alkyl Halides in Water [6]
Procedure A (for water-soluble substrates):
-
To a stirred solution of the alkyl halide (1 mmol) in water (7 mL), add sodium carbonate (1.1 mmol) if the substrate is an acid.
-
After the evolution of CO₂ ceases, add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Upon completion of the reaction (monitored by TLC), acidify the reaction mixture with dilute HCl.
-
Extract the product with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Procedure B (for water-insoluble substrates):
-
To a stirred solution of the alkyl halide (1 mmol) in a mixture of water and a minimal amount of a co-solvent (e.g., acetone (B3395972) or ethanol) to ensure solubility, add this compound (1.1 mmol) and benzyltriethylammonium chloride (10 mol%).
-
Stir the reaction mixture at room temperature for the time indicated in Table 1.
-
Work up the reaction as described in Procedure A.
Protocol 2: General Procedure for the Regio- and Stereospecific Synthesis of β-Sulfonamidodisulfides from N-Tosylaziridines [1][4]
-
To a solution of the N-tosylaziridine (1 mmol) in acetonitrile (B52724) (10 mL), add this compound (0.5 mmol).
-
Stir the reaction mixture at room temperature for the time specified in Table 2.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) to afford the pure β-sulfonamidodisulfide.
Visualizations
Caption: Workflow for the synthesis of symmetrical disulfides.
Caption: Pathway for aziridine ring-opening to form β-sulfonamidodisulfides.
Caption: Applications of this compound as a sulfur transfer reagent.
References
- 1. Regio- and stereospecific synthesis of beta-sulfonamidodisulfides and beta-sulfonamidosulfides from aziridines using tetrathiomolybdate as a sulfur transfer reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct synthesis of functionalized unsymmetrical beta-sulfonamido disulfides by tetrathiomolybdate mediated aziridine ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of High-Purity Ammonium Tetrathiomolybdate (ATTM)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of high-purity ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing ammonium tetrathiomolybdate (ATTM)?
A1: The most prevalent methods for synthesizing ATTM involve the reaction of a molybdenum source with a sulfur source in an aqueous ammoniacal solution. The two primary routes are:
-
Hydrogen Sulfide (B99878) Gas Method: Bubbling hydrogen sulfide (H₂S) gas through a solution of ammonium molybdate (B1676688) (e.g., ammonium paramolybdate, (NH₄)₆Mo₇O₂₄·4H₂O) dissolved in aqueous ammonia (B1221849).[1][2][3]
-
Ammonium Sulfide Solution Method: Directly reacting an ammonium molybdate solution with an aqueous solution of ammonium sulfide ((NH₄)₂S).[1][4] This method is often preferred as it avoids the handling of highly toxic and odorous hydrogen sulfide gas.[1][4]
Q2: What are the critical parameters influencing the yield and purity of ATTM?
A2: Several factors significantly impact the synthesis of high-purity ATTM:
-
pH of the reaction mixture: The pH is crucial in determining the formation of the desired tetrathiomolybdate species over other oxothiomolybdates.[5]
-
Temperature: Reaction temperature affects the rate of formation of ATTM and the solubility of reactants and products.[6]
-
Molar ratio of sulfur to molybdenum (S:Mo): An appropriate excess of the sulfur source is necessary to ensure the complete conversion of molybdate to tetrathiomolybdate.[4][6]
-
Purity of starting materials: The purity of the ammonium molybdate and the sulfur source directly impacts the purity of the final product.[5]
-
Reaction time: Sufficient reaction time is required for the complete conversion to ATTM.[1][6]
Q3: What are the common impurities in ATTM synthesis and how can they be minimized?
A3: The most common impurities are oxothiomolybdates, which are species where not all oxygen atoms in the molybdate anion have been substituted by sulfur. These include ammonium trithiomolybdate ((NH₄)₂MoOS₃), ammonium dithiomolybdate ((NH₄)₂MoO₂S₂), and ammonium monothiomolybdate ((NH₄)₂MoO₃S). Unreacted starting materials and other metallic impurities can also be present.[7][8]
To minimize these impurities:
-
Ensure a sufficient excess of the sulfur source.
-
Optimize the reaction time and temperature to drive the reaction to completion.
-
Control the pH of the reaction mixture.
-
Wash the final product with cold deionized water and ethanol (B145695) to remove soluble impurities.[9]
Q4: How can I improve the yield of my ATTM synthesis?
A4: Low yields can result from incomplete reaction, product loss during washing, or unfavorable reaction equilibrium. To improve the yield:
-
Optimize Reaction Conditions: Ensure the optimal temperature, reaction time, and reactant ratios are used.
-
Removal of Ammonia: During the reaction, ammonia is generated. Removing it, for instance by vacuum or by blowing an inert gas through the solution, can shift the reaction equilibrium towards the product, potentially increasing the yield to over 98%.[6]
-
Controlled Crystallization: Cooling the reaction mixture slowly can promote better crystallization and recovery of the product.
-
Washing Procedure: Use cold solvents for washing the crystals to minimize product dissolution.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of ATTM | 1. Incomplete reaction. 2. Product loss during washing. 3. Unfavorable reaction equilibrium. | 1. Increase reaction time or temperature (within the optimal range of 35-55°C). Ensure a sufficient molar excess of the sulfur source (S:Mo ratio of 4-8).[4][6] 2. Wash the crystalline product with ice-cold deionized water and ethanol. 3. Remove ammonia from the reaction mixture by applying a vacuum or purging with an inert gas like argon.[6] |
| Product is not the characteristic bright red color | 1. Incomplete conversion to tetrathiomolybdate, presence of yellow oxothiomolybdates. 2. Decomposition of the product. | 1. Increase the amount of sulfur source and/or prolong the reaction time. Monitor the color change of the solution to a deep red, indicating the formation of ATTM. 2. Avoid excessive heating during reaction and drying. Dry the product at room temperature. |
| Black precipitate observed in the final product | 1. Presence of molybdenum sulfide (MoS₃) impurities. 2. Decomposition of ATTM in an acidic medium or upon exposure to light. | 1. Ensure the reaction is carried out in an ammoniacal solution. If a black precipitate forms, it indicates impurity.[10] 2. Maintain a basic pH throughout the synthesis and storage. Store the final product protected from light. ATTM is unstable in acidic solutions and will precipitate MoS₃.[10] |
| ATTM is poorly soluble in water | 1. The product is impure. 2. The water used for dissolution is not of sufficient purity. | 1. High-purity ATTM is soluble in water.[10] The presence of impurities can affect solubility. Consider recrystallization to purify the product. 2. Use ultrapure water (e.g., Milli-Q) for preparing solutions.[10] |
Quantitative Data on ATTM Synthesis
The following table summarizes yield and purity data from various synthetic methods for this compound.
| Molybdenum Source | Sulfur Source | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Ammonium Heptamolybdate | Ammonium Sulfide | 45°C, optimized S:Mo ratio | 87-89 | 95.7-96.6 | WO2020148654A2[4] |
| Ammonium Dimolybdate | Ammonium Sulfide | 45°C, optimized S:Mo ratio | 87-89 | 95.7-96.6 | WO2020148654A2[4] |
| Sodium Molybdate | Ammonium Sulfide | 45°C, optimized S:Mo ratio | 87-89 | 95.7-96.6 | WO2020148654A2[4] |
| Molybdate/Molybdenum Trioxide | Ammonium Sulfide | Removal of NH₃, addition of ammonium salt | >98 | High | CN105668628A[6] |
| Ammonium Paramolybdate | Hydrogen Sulfide | 60-70°C, 16 hours | 80 | Not specified | CN105668628A[6] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of ATTM using Ammonium Sulfide Solution
This protocol is adapted from a high-yield method that focuses on shifting the reaction equilibrium.[6]
Materials:
-
Molybdenum source (e.g., Sodium Molybdate)
-
Ammonium sulfide solution (e.g., 8% by mass)
-
Ammonium salt (e.g., Ammonium hydrogen sulfate)
-
Deionized water
-
Ethanol
-
Inert gas (e.g., Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add the molybdenum source and the ammonium sulfide solution. The molar ratio of Mo to S should be in the range of 1:4 to 1:8.
-
While stirring, heat the reaction mixture to the desired temperature (e.g., 100°C).
-
During the reaction, purge the solution with an inert gas (e.g., argon) to facilitate the removal of ammonia gas generated.
-
Maintain the reaction for a specified time (e.g., 0.5 hours).
-
After the reaction period, add an appropriate ammonium salt to promote the precipitation of ATTM.
-
Cool the mixture to room temperature and allow it to crystallize for 0.5 to 24 hours.
-
Filter the resulting crystals using a Buchner funnel.
-
Wash the crystals sequentially with cold deionized water and then with cold ethanol.
-
Dry the final product at room temperature.
Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Key parameters influencing the synthesis of high-purity this compound.
References
- 1. CN1557697A - The preparation method of this compound - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. WO2020148654A2 - Methods for preparing this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN105668628A - Preparation method of ATTM (this compound) - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US4604278A - Production of this compound - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Preventing degradation of ammonium tetrathiomolybdate during storage
Welcome to the technical support center for ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of ATTM during storage and to troubleshoot common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause ammonium tetrathiomolybdate (ATTM) to degrade? A1: The primary factors leading to the degradation of ATTM are exposure to moisture, oxygen, heat, and light. ATTM is hygroscopic and will readily absorb moisture from the atmosphere. This exposure initiates hydrolysis and oxidation, leading to the breakdown of the tetrathiomolybdate anion. One manufacturer recommends using the product within 60 days of opening the container to minimize degradation.[1]
Q2: What are the ideal storage conditions for long-term stability of ATTM? A2: For optimal long-term stability, ATTM should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. The container should be kept in a cool, dry, and dark place. Refrigeration (2-8 °C) or freezing (≤ -20 °C) is highly recommended to maintain product quality.[2]
Q3: How can I visually assess if my ATTM has degraded? A3: A simple visual inspection can be a good preliminary indicator of ATTM quality. Pure ATTM is a dark reddish, crystalline powder.[1] Degradation is often accompanied by a color change to orange, yellow, or the appearance of black precipitates, which are likely insoluble molybdenum sulfides (e.g., MoS₃).[3]
Q4: What happens when ATTM is dissolved in an acidic solution? A4: ATTM is unstable in acidic solutions. The acidic environment will cause it to decompose and precipitate molybdenum trisulfide (MoS₃), which is often seen as a black precipitate.[3] Therefore, acidic mediums should be avoided when preparing solutions.
Q5: Is ATTM soluble in water? I am observing a black precipitate when I try to dissolve it. A5: Pure this compound is soluble in water.[3] If you observe a black precipitate upon dissolution in high-purity water (e.g., Milli-Q), it is a strong indication that your ATTM is impure or has degraded.[3] The black precipitate is likely an insoluble degradation product.
Troubleshooting Guide
This guide provides solutions to common problems researchers may encounter when working with ATTM.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Color Change in Solid ATTM (from deep red to orange/yellow/black) | Exposure to air (oxygen) and/or moisture. | This is a clear sign of degradation. The material may not be suitable for quantitative experiments. For future storage, ensure the container is flushed with an inert gas (argon or nitrogen) and tightly sealed. Store in a freezer (≤ -20°C) and in the dark. |
| Black Precipitate When Dissolving in Water or Culture Media | 1. The ATTM has degraded during storage.2. The solvent is acidic. | 1. Use a fresh, properly stored vial of ATTM. Confirm the purity of the new batch with a quick UV-Vis scan if possible.2. Ensure the solvent is neutral or slightly basic. ATTM is stable in ammoniacal solutions.[3] |
| Inconsistent or Unexpected Results in Cell Culture Experiments | 1. Use of degraded ATTM, which contains impurities.2. The concentration of ATTM is too high, leading to cytotoxicity.[4] | 1. Always use high-purity ATTM from a properly stored, recently opened container. Prepare solutions fresh before each experiment.2. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line. |
| Cells Not Adhering to Culture Vessel After ATTM Treatment | 1. This could be a sign of cytotoxicity.2. Potential mycoplasma contamination, which can be exacerbated by cellular stress. | 1. Lower the concentration of ATTM and/or reduce the incubation time.2. Test your cell cultures for mycoplasma contamination. |
Data Presentation: ATTM Stability
| Storage Condition | Atmosphere | Temperature | Light Condition | Expected Stability | Recommendation |
| Ideal | Inert (Argon/Nitrogen) | ≤ -20°C | Dark | High (Long-term) | Recommended for long-term storage. |
| Good | Inert (Argon/Nitrogen) | 2-8°C | Dark | Moderate (Months) | Suitable for short to medium-term storage. |
| Sub-optimal | Air | Room Temperature | Light | Low (Weeks to Months) | Not recommended. Degradation is likely. Use within 60 days of opening.[1] |
| Poor | Air / Humid | Room Temperature | Light | Very Low (Days to Weeks) | Avoid. Rapid degradation will occur. |
Experimental Protocols
Protocol 1: Purity Assessment of ATTM by UV-Vis Spectrophotometry
This protocol provides a method to qualitatively and semi-quantitatively assess the purity of an ATTM sample.
Objective: To verify the presence of the tetrathiomolybdate anion ([MoS₄]²⁻) and estimate the purity of the sample.
Materials:
-
This compound (ATTM) sample
-
High-purity water (e.g., Milli-Q) or a slightly basic buffer (e.g., 0.01 M ammonium hydroxide)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Reference standard of high-purity ATTM (if available for quantitative analysis)
Procedure:
-
Standard Preparation (Optional, for quantitative analysis):
-
Accurately weigh a small amount of high-purity ATTM reference standard.
-
Dissolve it in the chosen solvent (water or basic buffer) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the ATTM sample to be tested.
-
Dissolve it in the same solvent used for the standard to prepare a solution with a concentration that is expected to fall within the range of the calibration curve (e.g., 5 µg/mL).
-
-
Spectrophotometer Measurement:
-
Set the spectrophotometer to scan a wavelength range from 300 nm to 600 nm.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance spectra of the prepared standard solutions (if applicable) and the sample solution.
-
-
Data Analysis:
-
Qualitative: The spectrum of pure ATTM should exhibit characteristic absorbance peaks. The most prominent peak for the [MoS₄]²⁻ anion is at approximately 468 nm, with another significant peak around 316 nm. The presence of these well-defined peaks indicates the presence of the correct compound.
-
Quantitative:
-
Plot the absorbance at 468 nm versus the concentration for your standard solutions to generate a calibration curve.
-
Using the absorbance of your test sample at 468 nm, determine its concentration from the calibration curve.
-
Calculate the purity of your sample using the following formula:
-
Purity (%) = (Measured Concentration / Theoretical Concentration) x 100
-
-
-
Protocol 2: Quality Control of ATTM by FTIR Spectroscopy
This protocol outlines how to use Fourier-Transform Infrared (FTIR) spectroscopy as a quality control check.
Objective: To compare the infrared spectrum of a stored ATTM sample against a reference spectrum of high-purity ATTM to identify signs of degradation.
Materials:
-
ATTM sample
-
FTIR spectrometer with a suitable sample holder (e.g., ATR or KBr pellet press)
-
Reference spectrum of high-purity ATTM or a fresh, unopened sample of high-purity ATTM.
Procedure:
-
Reference Spectrum Acquisition:
-
If a reference spectrum is not available, acquire one from a fresh, high-purity sample of ATTM. Follow the instrument's standard operating procedure for sample preparation (e.g., placing a small amount of powder on the ATR crystal).
-
-
Sample Spectrum Acquisition:
-
Using the exact same instrumental parameters (e.g., number of scans, resolution), acquire the spectrum of your stored ATTM sample.
-
-
Spectral Comparison:
-
Overlay the spectrum of your sample with the reference spectrum.
-
Pure ATTM: The spectrum should show characteristic peaks for the Mo-S bond vibrations (typically in the 450-500 cm⁻¹ range) and the N-H vibrations of the ammonium cation (around 1400 cm⁻¹ and in the 3100-3200 cm⁻¹ region).
-
Degraded ATTM: Look for the appearance of new peaks or significant broadening of existing peaks. The presence of strong, broad peaks in the 600-900 cm⁻¹ range could indicate the formation of molybdenum-oxygen bonds (Mo-O), a clear sign of oxidative degradation.
-
Mandatory Visualizations
Caption: A simplified logical diagram of ATTM degradation due to environmental exposure.
Caption: Signaling pathway of ATTM as a copper chelator in enhancing chemotherapy.
References
- 1. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]
- 2. WO2020148654A2 - Methods for preparing this compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Water-Soluble and Slow-Release Hydrogen Sulfide Donor - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for catalysis with ammonium tetrathiomolybdate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for catalysis using ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is ammonium tetrathiomolybdate and what are its primary catalytic applications?
This compound (ATTM) is a bright red, crystalline inorganic compound with the formula (NH₄)₂MoS₄.[1] It is a versatile reagent in molybdenum chemistry, primarily used as a precursor for the synthesis of molybdenum disulfide (MoS₂) catalysts.[1][2] These MoS₂ catalysts are extensively used in the petrochemical industry for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes, which are crucial for removing sulfur and nitrogen impurities from fossil fuels.[2] ATTM itself can also act as a catalyst, notably in the hydrogen evolution reaction (HER) for hydrogen production from water.[3][4] Additionally, it serves as a sulfur-transfer reagent in various organic syntheses.[5]
Q2: What are the key safety precautions to consider when handling this compound?
This compound is sensitive to moisture and can decompose upon exposure to the atmosphere, releasing ammonia (B1221849) and hydrogen sulfide.[2] Therefore, it should be handled in a well-ventilated fume hood. It is recommended to store ATTM under an inert atmosphere and away from heat and direct sunlight. Personal protective equipment, including safety goggles, gloves, and a lab coat, should always be worn.
Q3: How do I prepare an active catalyst from an this compound precursor?
The most common active catalyst derived from ATTM is molybdenum disulfide (MoS₂). A typical preparation method is the thermal decomposition of ATTM.[1][6] The decomposition process begins at temperatures around 155 °C, initially forming molybdenum trisulfide (MoS₃), which then converts to MoS₂ at higher temperatures (300-820 °C).[1] Another common method is hydrothermal synthesis, where an aqueous solution of ATTM is heated in a sealed reactor. The pH of the precursor solution during hydrothermal synthesis significantly impacts the morphology and, consequently, the catalytic performance of the resulting MoS₂.[7]
Q4: My ATTM-derived catalyst is showing low activity. What are the potential causes and solutions?
Low catalytic activity can stem from several factors:
-
Incomplete Precursor Decomposition: If ATTM is not fully converted to the active MoS₂ phase, the catalytic activity will be compromised. Ensure that the decomposition temperature and time are sufficient. For instance, complete conversion to MoS₂ under an inert gas may require temperatures up to 800 °C, while in the presence of hydrogen, this can be achieved at 450 °C.[1]
-
Poor Catalyst Morphology: The morphology of the MoS₂ catalyst, influenced by preparation conditions like pH, plays a critical role in its activity. For example, in CO methanation, MoS₂ prepared at a higher pH (e.g., 9.5) exhibits a flower-like morphology with more exposed active sites, leading to higher CO conversion compared to catalysts prepared at a lower pH.[7]
-
Catalyst Poisoning: The active sites of the catalyst can be blocked by impurities in the reaction mixture. Common poisons for MoS₂ catalysts include nitrogen-containing compounds in hydrodesulfurization reactions.[8]
-
Sintering: High reaction temperatures can lead to the agglomeration of catalyst particles, reducing the active surface area.
Troubleshooting Guides
Issue 1: Low Yield in Hydrodesulfurization (HDS) Reactions
| Symptom | Possible Cause | Suggested Solution |
| Consistently low conversion of sulfur-containing compounds. | Inadequate Catalyst Activation: The MoS₂ catalyst may not have a sufficient number of active sulfur vacancies. | Ensure the catalyst is properly activated. This typically involves treating the MoS₂ with hydrogen at an elevated temperature to create sulfur vacancies, which are the active sites for HDS.[9] |
| Presence of Inhibitors: Organonitrogen compounds in the feedstock can strongly adsorb to the active sites, inhibiting the HDS reaction.[8] | Pre-treat the feedstock to remove nitrogen-containing impurities. Alternatively, modify the catalyst to enhance its tolerance to nitrogen poisoning. | |
| Sub-optimal Reaction Temperature: The reaction temperature may be too low for efficient C-S bond cleavage. | Increase the reaction temperature. Be mindful that excessively high temperatures can lead to catalyst sintering and deactivation. | |
| Insufficient Hydrogen Pressure: Hydrogen is a key reactant in HDS. | Increase the hydrogen partial pressure to favor the hydrogenation and C-S bond scission steps. |
Issue 2: Catalyst Deactivation
| Symptom | Possible Cause | Suggested Solution |
| Gradual decrease in catalytic activity over time. | Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. | Regenerate the catalyst by controlled oxidation (calcination in air) to burn off the coke.[10] |
| Sintering: Agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area. | Operate at the lowest effective temperature. If sintering is severe, the catalyst may need to be replaced. | |
| Poisoning: Strong chemisorption of impurities on the active sites. | Identify and remove the poison from the feedstock. For some poisons, a specific regeneration procedure may be available. For example, in some molybdenum-based catalysts, regeneration can be influenced by the choice of oxidant. |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of MoS₂ Catalyst from this compound
This protocol is adapted from a study on the effect of pH on MoS₂ morphology and catalytic performance.[7]
-
Precursor Solution Preparation: Dissolve 5 g of this compound (ATTM) in 250 mL of deionized water.
-
pH Adjustment: Adjust the pH of the solution to the desired value (e.g., 4.5, 7.0, or 9.5) by adding 0.1 M HCl or 0.1 M NH₄OH.
-
Hydrothermal Reaction: Transfer the solution to a hydrothermal reactor. Purge the reactor with Ar gas (80 mL/min) for 30 minutes, followed by H₂ gas (30 mL/min) for 1 hour at ambient temperature and pressure. Pressurize the reactor to 2 MPa.
-
Heating and Cooling: Heat the reactor to the desired synthesis temperature and maintain it for a specified duration. After the reaction, allow the reactor to cool down to room temperature.
-
Product Recovery: Collect the solid product by filtration, wash it with deionized water and ethanol, and dry it in a vacuum oven.
Protocol 2: Evaluation of Catalytic Activity for Hydrogen Evolution Reaction (HER)
This protocol is based on a study of ATTM as a HER catalyst.[3][4]
-
Electrode Preparation: Deposit the ATTM catalyst onto a suitable electrode substrate (e.g., gold or glassy carbon) through methods like drop-casting or electrochemical deposition.
-
Electrochemical Cell Setup: Use a three-electrode electrochemical cell containing an appropriate electrolyte (e.g., 0.5 M H₂SO₄). The three electrodes are the ATTM-modified working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Electrochemical Measurements: Perform linear sweep voltammetry (LSV) to measure the catalytic activity. The onset potential and the current density at a given overpotential are key performance indicators.
-
Data Analysis: Construct a Tafel plot (overpotential vs. log of current density) to determine the Tafel slope, which provides insights into the reaction mechanism.[11]
Data Presentation
Table 1: Effect of pH on the Morphology and Catalytic Performance of Hydrothermally Synthesized MoS₂ for CO Methanation [7]
| pH of Precursor Solution | MoS₂ Morphology | CO Conversion (%) at 7h |
| 4.5 | Aggregates of irregular grain-like particles | < 3 |
| 7.0 | Flower-like particles | Increased |
| 9.5 | Flower-like particles with enhanced crystallinity | Highest |
Table 2: Performance of ATTM as a Catalyst for Hydrogen Evolution Reaction (HER) [4]
| Parameter | Value | Conditions |
| Turnover Rate | 1.4 s⁻¹ | pH 7, 180 mV overpotential |
| Turnover Number | >5 x 10⁴ | pH 7, 180 mV overpotential |
Visualizations
Catalytic Cycle of Hydrodesulfurization (HDS) on a MoS₂ Catalyst
The following diagram illustrates the generally accepted mechanism for the hydrodesulfurization of a generic organosulfur compound on a MoS₂ catalyst.
Caption: Catalytic cycle for hydrodesulfurization on a MoS₂ active site.
General Experimental Workflow for Catalyst Performance Evaluation
This diagram outlines a typical workflow for synthesizing a catalyst from an ATTM precursor and evaluating its performance.
Caption: A general workflow for catalyst synthesis, evaluation, and optimization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ProChem, Inc. This compound - Essential for Molybdenum-Based Catalysis [prochemonline.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a versatile catalyst for hydrogen evolution reaction from water under ambient and hostile conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ammonium Tetrathiomolybdate (ATTM) Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling and improving the stability of ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM) solutions.
Frequently Asked Questions (FAQs)
Q1: What is ammonium tetrathiomolybdate (ATTM) and what are its primary uses?
This compound, with the chemical formula (NH₄)₂MoS₄, is a dark-red crystalline powder.[1][2][3] It serves as an important reagent in molybdenum chemistry and is used as a high-purity precursor for molybdenum-sulfide catalysts in the petrochemical industry.[2][4] In biomedical research and clinical applications, it is known as a potent copper chelator for the treatment of copper toxicosis, such as Wilson's disease.[5][6][7] Additionally, its anti-angiogenic properties are being investigated for cancer therapy.[3]
Q2: What are the main factors that cause ATTM solutions to become unstable?
The stability of ATTM solutions is primarily affected by several factors:
-
Exposure to Air (Oxygen): ATTM readily oxidizes upon exposure to the atmosphere, which can lead to its degradation.[2][8]
-
Acidic pH: ATTM is unstable in acidic conditions and will rapidly decompose, often forming a precipitate of molybdenum trisulfide (MoS₃).[5][9]
-
Light Exposure: Storing solutions exposed to light can accelerate the decomposition of ATTM.[9]
-
Elevated Temperature: Higher temperatures promote thermal decomposition.[3][4] The solid material begins to decompose at temperatures around 155°C.[3]
-
Solvent Purity: The use of low-purity water can introduce contaminants that may accelerate degradation.[9]
Q3: How should solid ATTM and its solutions be stored to ensure maximum stability?
Proper storage is critical for maintaining the integrity of ATTM.
| Condition | Solid ATTM | ATTM Solutions |
| Atmosphere | Store under an inert atmosphere (e.g., Argon).[8][10][11] | Overlay with an inert gas if storing for extended periods. |
| Temperature | Keep refrigerated or frozen (-20°C to 0°C).[11][12] | Store at 2-8°C. For long-term storage, aliquoting and freezing at -80°C is recommended.[7] |
| Light | Store in an opaque, tightly sealed container away from light.[10] | Use amber vials or wrap containers in foil to protect from light.[9] |
| Container | Keep container securely sealed to prevent exposure to moisture and air.[1][13] | Use tightly capped vials to minimize air exposure. |
Q4: What is the expected shelf-life of a freshly prepared ATTM solution?
Aqueous solutions of ATTM are known to decompose over time.[14] It is strongly recommended to prepare solutions fresh for each experiment.[9] If storage is necessary, follow the strict storage protocols outlined above. Some suppliers suggest that the solid material should be used within 60 days of opening the container.[2][10]
Q5: What are the primary decomposition products of ATTM?
In aqueous solutions, especially under acidic conditions or upon exposure to air and light, ATTM can decompose to form molybdenum trisulfide (MoS₃), which is insoluble and often appears as a black precipitate.[9] Thermal decomposition of solid ATTM initially yields MoS₃, ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S).[3][4] At higher temperatures (above 300°C), MoS₃ further decomposes to molybdenum disulfide (MoS₂).[3]
Troubleshooting Guide
Issue 1: A black precipitate forms immediately upon dissolving solid ATTM in water.
-
Possible Cause 1: Impure Starting Material. The solid ATTM may have already degraded due to improper storage or handling.
-
Possible Cause 2: Decomposition during Dissolution. The solvent or conditions are causing the ATTM to decompose into insoluble molybdenum trisulfide (MoS₃).[9]
-
Solution 1: Use high-purity, deoxygenated water (e.g., Milli-Q, ultrapure).[9]
-
Solution 2: Ensure the pH of the solvent is neutral or slightly alkaline. ATTM is more stable in a mild ammoniacal medium.[9] Avoid using acidic buffers or water.[9]
-
Solution 3: Dissolve the solid quickly and with gentle agitation (e.g., vortexing) to ensure it dissolves completely before significant degradation can occur.[9]
-
Issue 2: The red color of the ATTM solution fades or changes over a short period.
-
Possible Cause: Chemical Degradation. The fading of the characteristic dark-red color of the [MoS₄]²⁻ anion indicates decomposition.
-
Solution 1: Prepare the solution immediately before use. Due to its inherent instability in aqueous environments, long-term storage is not recommended.[9][14]
-
Solution 2: Protect the solution from light at all times by using amber vials or covering the container with aluminum foil.[9]
-
Solution 3: Keep the solution on ice or at 2-8°C during the experiment to slow the rate of degradation.
-
Issue 3: Inconsistent results in cell-based assays or animal experiments.
-
Possible Cause: Variable Purity of ATTM Solution. If the solution degrades between experiments, the concentration of active ATTM will vary, leading to unreliable results.
-
Solution 1: Implement a strict, standardized protocol for solution preparation. Always prepare a fresh stock solution for each set of experiments from high-purity solid.
-
Solution 2: For a series of experiments, prepare a larger batch of stock solution, aliquot it into single-use volumes, flash-freeze the aliquots, and store them at -80°C.[7] Thaw a new aliquot for each experiment and discard any unused portion. Avoid repeated freeze-thaw cycles.[7]
-
Solution 3: Characterize the freshly prepared solution using UV-Vis spectroscopy to confirm its concentration and purity before each critical experiment.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized ATTM Aqueous Solution
This protocol describes the preparation of a 10 mM ATTM stock solution.
Materials:
-
This compound (ATTM), high purity
-
Ultrapure (Milli-Q or equivalent), deoxygenated water
-
Ammonia solution (optional, for pH adjustment)
-
Sterile, amber glass vials or clear vials covered in foil
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Pre-cool the Solvent: Place the required volume of ultrapure water in a sealed container and chill on ice for at least 30 minutes. If possible, degas the water by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Weigh ATTM: In a controlled environment with minimal light exposure, weigh the required amount of solid ATTM quickly. For 10 mL of a 10 mM solution, this is 26.03 mg.
-
Dissolution: Add the weighed ATTM to the pre-chilled, deoxygenated water. Cap the vial immediately.
-
Mixing: Gently vortex or invert the vial until the solid is completely dissolved. The solution should be a clear, dark red. Do not heat to aid dissolution.
-
pH Adjustment (Optional): For enhanced stability, especially if the water is not pH neutral, add a very small volume of dilute ammonia solution to make the solution slightly alkaline.
-
Inert Gas Overlay: Gently flush the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing tightly.
-
Storage: Use the solution immediately. If short-term storage is required, keep it on ice and protected from light. For longer storage, aliquot into single-use vials, flush with inert gas, and store at -80°C.[7]
Protocol 2: Quality Control of ATTM Solution using UV-Vis Spectroscopy
This protocol allows for a quick assessment of the integrity of the ATTM solution. The tetrathiomolybdate anion ([MoS₄]²⁻) has characteristic absorption peaks.
Procedure:
-
Prepare a Dilution: Dilute the freshly prepared ATTM stock solution in ultrapure water to a final concentration within the linear range of the spectrophotometer (e.g., 50-100 µM).
-
Acquire Spectrum: Using a quartz cuvette, scan the diluted solution from 200 nm to 600 nm against a water blank.
-
Analyze Peaks: A high-purity ATTM solution should exhibit characteristic absorbance peaks for the [MoS₄]²⁻ anion. Key peaks are typically observed around 241 nm, 316 nm, and 468 nm. The peak at 468 nm is responsible for the red color.
-
Assess Purity: The presence of these sharp, well-defined peaks indicates a high-purity solution. A significant decrease in the absorbance at 468 nm or the appearance of broad, undefined absorbance may indicate degradation and the formation of other species like MoS₃.
Visual Guides
Caption: Factors leading to the degradation of ATTM solutions.
Caption: Recommended workflow for preparing stable ATTM solutions.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Characterization of Rodlike this compound and its Thermal Decomposition Mechanism | Scientific.Net [scientific.net]
- 5. This compound as a Water-Soluble and Slow-Release Hydrogen Sulfide Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (NH4)2MoS4 - テトラチオモリブデン酸アンモニウム [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. aaamolybdenum.com [aaamolybdenum.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. WO2020148654A2 - Methods for preparing this compound - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. scbt.com [scbt.com]
Troubleshooting unexpected results in experiments with (NH4)2MoS4
Welcome to the Technical Support Center for experiments involving Ammonium (B1175870) Tetrathiomolybdate (B108656) ((NH₄)₂MoS₄). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide clarity on experimental protocols.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the ideal storage conditions for (NH₄)₂MoS₄ to ensure its stability?
Ammonium tetrathiomolybdate is sensitive to its environment and requires specific storage conditions to prevent degradation. It should be stored in a cool, well-ventilated area in a tightly sealed container.[1] To maintain product quality, refrigeration and storage under an inert atmosphere are recommended. It is also crucial to protect it from direct sunlight, heat sources, moisture, and air exposure, as it is hygroscopic and can decompose.[2]
Q2: For how long is (NH₄)₂MoS₄ stable after opening the container?
Once opened, it is recommended to use the compound promptly. Some suppliers suggest a usage period of within 60 days to ensure its efficacy and prevent significant decomposition.[2]
Q3: What are the visible signs of (NH₄)₂MoS₄ decomposition?
The compound should be a dark red crystalline powder.[1][2] Decomposition can be indicated by a change in color, the release of ammonia (B1221849), sulfur dioxide, or hydrogen sulfide (B99878), or the formation of a black precipitate (likely MoS₃) when dissolved.[2][3]
Experimental Troubleshooting
Q4: I dissolved (NH₄)₂MoS₄ in water and a black precipitate formed. What is the cause and how can I resolve this?
The formation of a black precipitate upon dissolving (NH₄)₂MoS₄ in water is a common issue that typically indicates either the use of an impure compound or its decomposition.[3] The black precipitate is likely molybdenum trisulfide (MoS₃), which can form if the solution is acidic or if the (NH₄)₂MoS₄ has been exposed to light.[3]
To troubleshoot this, ensure you are using high-purity water (e.g., Milli-Q) and that your (NH₄)₂MoS₄ is not expired and has been stored correctly.[3] The compound is highly soluble in pure water, and vigorous mixing may be required.[3] If the problem persists, the purity of the (NH₄)₂MoS₄ should be verified.
Q5: My solution containing (NH₄)₂MoS₄ unexpectedly changed color. What could be the reason?
An unexpected color change can be attributed to several factors. If the expected dark red color of the solution fades or changes, it could indicate decomposition. Contamination with other metals can also lead to color changes. For instance, (NH₄)₂MoS₄ is a potent copper chelator, and its interaction with copper ions forms stable complexes, which might alter the solution's color.[4] Additionally, changes in pH can lead to decomposition and color changes.[3]
Q6: I am observing inconsistent results in my biological assays with (NH₄)₂MoS₄. What are the potential sources of interference?
Inconsistent results in biological assays can stem from the stability and purity of the (NH₄)₂MoS₄ solution. Since it can act as a slow-release hydrogen sulfide (H₂S) donor, especially under acidic or reducing conditions, the released H₂S could be a confounding factor in your experiments.[5][6] Furthermore, its role as a copper chelator can impact cellular processes that are copper-dependent.[7][8] It is also important to consider potential interactions with other components of your assay medium.
Purity and Characterization
Q7: How can I verify the purity of my (NH₄)₂MoS₄?
The purity of (NH₄)₂MoS₄ can be assessed using several analytical techniques. UV-Visible spectroscopy can be used to check for the characteristic absorption peaks of the tetrathiomolybdate anion.[3] X-ray diffraction (XRD) can confirm the crystalline structure of the compound.[9] Additionally, thermogravimetric analysis (TGA) can be used to observe the decomposition pattern, which occurs in distinct steps, first to MoS₃ and then to MoS₂ at higher temperatures.[10][11][12]
| Analytical Technique | Purpose |
| UV-Visible Spectroscopy | Confirms the presence of the [MoS₄]²⁻ anion. |
| X-Ray Diffraction (XRD) | Verifies the crystalline structure. |
| Thermogravimetric Analysis (TGA) | Determines the thermal decomposition profile and purity. |
Experimental Protocols
Synthesis of (NH₄)₂MoS₄
A common laboratory synthesis of this compound involves the reaction of a molybdate (B1676688) solution with hydrogen sulfide in the presence of ammonia.[10]
Materials:
-
Ammonium molybdate ((NH₄)₂MoO₄)
-
Hydrogen sulfide (H₂S) gas
-
Ammonia solution (NH₄OH)
-
Distilled water
Procedure:
-
Prepare a solution of ammonium molybdate in distilled water.
-
Add ammonia solution to the molybdate solution.
-
Bubble hydrogen sulfide gas through the ammoniacal molybdate solution.
-
The solution will change color as the oxygen atoms in the molybdate anion are replaced by sulfur atoms. The final solution should be a deep red color.
-
(NH₄)₂MoS₄ can be crystallized from the solution.
Safety Precautions: This synthesis should be performed in a well-ventilated fume hood due to the high toxicity of hydrogen sulfide gas.
Preparation of (NH₄)₂MoS₄ Solution for In Vitro Studies
Materials:
-
This compound ((NH₄)₂MoS₄)
-
Ultrapure water or appropriate buffer
-
Vortex mixer
Procedure:
-
Weigh the desired amount of (NH₄)₂MoS₄ in a suitable container.
-
Add the required volume of ultrapure water or buffer.
-
Mix the solution vigorously using a vortex mixer until the solid is completely dissolved.[3] A 50-200 mM solution is achievable in small volumes of water.[3]
-
Use the solution immediately after preparation to minimize decomposition.[3]
Signaling Pathways and Mechanisms
(NH₄)₂MoS₄ as a Copper Chelator
This compound is a highly effective copper chelator. In biological systems, it can interact with copper ions, forming a stable tripartite complex with albumin. This complex is then cleared from the body. This mechanism is crucial for its therapeutic use in conditions like Wilson's disease and for its anti-angiogenic effects in cancer therapy.[4][13]
Thermal Decomposition Pathway of (NH₄)₂MoS₄
The thermal decomposition of (NH₄)₂MoS₄ is a multi-step process that is important in the synthesis of molybdenum sulfide catalysts.
References
- 1. prochemonline.com [prochemonline.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Extraordinary stability of copper(I)-tetrathiomolybdate complexes: possible implications for aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Water-Soluble and Slow-Release Hydrogen Sulfide Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound following ischemia/reperfusion injury: Chemistry, pharmacology, and impact of a new class of sulfide donor in preclinical injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound triggers autophagy-dependent NRF2 activation in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances the antitumor effect of cisplatin via the suppression of ATPase copper transporting beta in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. avmajournals.avma.org [avmajournals.avma.org]
How to handle air and moisture sensitivity of ammonium tetrathiomolybdate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the air and moisture sensitivity of ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM).
Troubleshooting Guides
Issue 1: Color Change or Precipitation in ATTM Solutions
Q: I dissolved solid ATTM in water/buffer, and the solution changed color from red to yellow/brown, or a black precipitate formed. What is happening?
A: This indicates the decomposition of your ATTM. The characteristic bright red color is indicative of the intact tetrathiomolybdate anion ([MoS₄]²⁻). A color change or the formation of a black precipitate, likely molybdenum trisulfide (MoS₃), suggests degradation due to one or more of the following factors:
-
Exposure to Air and Moisture: ATTM is highly sensitive to oxidation and hydrolysis.[1] Exposure to the atmosphere can initiate decomposition.
-
Acidic pH: ATTM is unstable in acidic conditions and will rapidly decompose to form molybdenum trisulfide (MoS₃).[2]
-
Impure Water: The use of tap water or water with ionic impurities can accelerate degradation.
-
Light Exposure: Prolonged exposure to light can contribute to the precipitation of MoS₃.[2]
-
Impure Starting Material: If the solid ATTM has been improperly stored, it may already be partially decomposed, leading to issues upon dissolution.[2]
Troubleshooting Steps:
-
Use High-Purity Water: Always use ultrapure, deionized water (e.g., Milli-Q or similar) for preparing solutions.[2]
-
Work Quickly and Under Inert Atmosphere (if possible): Minimize the time the solid ATTM and its solutions are exposed to air. If possible, handle the solid and prepare solutions in a glovebox or under a stream of inert gas like nitrogen or argon.
-
Control pH: Ensure your solvent is not acidic. For aqueous solutions, it is best to prepare them fresh and use them immediately. ATTM is more stable in a slightly ammoniacal medium.[2]
-
Protect from Light: Store solid ATTM and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Vortexing: For dissolving the solid, use a vortex mixer to ensure rapid and complete dissolution.[2]
Issue 2: Inconsistent Experimental Results
Q: I am observing high variability or a loss of activity with my ATTM in biological assays. What could be the cause?
A: Inconsistent results are often linked to the degradation of ATTM in your experimental setup. Since ATTM is a slow-release donor of hydrogen sulfide (B99878) (H₂S) and a copper chelator, its degradation will lead to a lower effective concentration of the active species.[3][4]
Troubleshooting Steps:
-
Prepare Fresh Solutions: Do not use ATTM solutions that have been stored for an extended period, especially at room temperature. Prepare a fresh stock solution for each experiment.
-
Consider pH of Media: The pH of your cell culture medium or buffer can affect the stability of ATTM. H₂S release from ATTM is pH-dependent, with higher release observed at more acidic pH.[3] Be aware that the pH of cell culture media can change during incubation due to cellular metabolism.
-
Minimize Exposure to Air in Incubators: When treating cells in culture, minimize the head space in your culture plates or flasks. Gas exchange in the incubator will continuously expose the media to oxygen.
-
Control for Decomposition Products: The decomposition of ATTM releases ammonia (B1221849), sulfur dioxide, and hydrogen sulfide, which could independently affect your experimental system.[1] Consider including controls to test the effect of these potential byproducts.
-
Assay Timing: Given that ATTM stability in aqueous solutions can be limited (though some studies show stability up to 15 hours under specific conditions), the timing of your assay after ATTM addition is critical.[3] For longer experiments, a continuous infusion or repeated dosing might be necessary to maintain an effective concentration.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store solid ammonium tetrathiomolybdate?
A1: Solid ATTM should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to air and moisture.[1][5] It should be kept in a cool, dark, and well-ventilated area.[6] Some suppliers recommend refrigeration to maintain product quality.[5] It is advisable to use the product within 60 days of opening the container.[1][7]
Q2: How should I prepare a stock solution of ATTM for my experiments?
A2: It is strongly recommended to prepare stock solutions fresh for each experiment.[2] Use high-purity, deoxygenated water or an appropriate buffer. Weigh the desired amount of ATTM and add it to the solvent, ensuring rapid dissolution with vigorous mixing (e.g., vortexing).[2] If possible, perform this under an inert atmosphere. Do not store stock solutions unless their stability under your specific storage conditions has been validated.
Q3: Can I dissolve ATTM in DMSO?
A3: While some researchers have attempted to use DMSO, water is the more commonly cited solvent in the literature for biological experiments.[2] If you encounter solubility or stability issues with water, and your experimental protocol allows, you can test DMSO. However, be aware that the stability of ATTM in DMSO has not been as thoroughly characterized as in aqueous solutions.
Q4: What are the primary decomposition products of ATTM in an experimental setting?
A4: Upon exposure to air and moisture, ATTM decomposes to release ammonia (NH₃), hydrogen sulfide (H₂S), and sulfur dioxide (SO₂).[1][7] In aqueous solutions, particularly under acidic conditions, it can precipitate as molybdenum trisulfide (MoS₃).[2]
Q5: Is the red color of the ATTM solution an indicator of its quality?
A5: Yes, a vibrant, blood-red color is characteristic of a high-purity ATTM solution.[8] The appearance of other colors, such as yellow, orange, or brown, or the formation of a precipitate, indicates that the ATTM has started to decompose.[8]
Quantitative Data Summary
| Parameter | Condition | Observation | Reference(s) |
| Appearance | Solid | Bright red to dark reddish crystalline powder | [7][9] |
| Solubility | Water | Soluble, especially in ultrapure water. Concentrations of 50-200 mM are achievable. | [2] |
| Stability in Aqueous Solution | Neutral pH | Can be stable for up to 15 hours, acting as a slow H₂S donor. | [3] |
| Acidic pH (e.g., pH 5) | Increased rate of H₂S release; unstable and prone to precipitation of MoS₃. | [2][3] | |
| Ammoniacal medium | More stable. | [2] | |
| Thermal Decomposition | Inert Atmosphere | Begins to decompose at ~155 °C to MoS₃, NH₃, and H₂S. | [9] |
Experimental Protocols
Protocol for Preparation of a Fresh Aqueous ATTM Solution for In Vitro Assays
-
Materials:
-
This compound (solid)
-
Ultrapure, deionized water (e.g., Milli-Q)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance
-
-
Procedure:
-
Pre-weigh an appropriate amount of solid ATTM in a sterile microcentrifuge tube in an environment with minimal air exposure (if possible, inside a glovebox or under a flow of inert gas).
-
Add the required volume of ultrapure water to achieve the desired stock concentration.
-
Immediately cap the tube and vortex vigorously until the solid is completely dissolved, and the solution is a clear, blood-red color.
-
Use this stock solution immediately to prepare the final working concentrations in your assay medium.
-
Discard any unused stock solution. Do not store for later use.
-
Visualizations
Caption: Workflow for proper handling of ATTM.
Caption: Decomposition of ATTM under different conditions.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a Water-Soluble and Slow-Release Hydrogen Sulfide Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. The Self-Reduction during the Thermal Decomposition of an Ammonium Molybdate [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | AAA Molybdenum Products, Inc. [aaamolybdenum.com]
- 8. chembk.com [chembk.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Ammonium Tetrathiomolybdate (ATTM) Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of ammonium (B1175870) tetrathiomolybdate (B108656) ((NH₄)₂MoS₄).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ammonium tetrathiomolybdate (ATTM)?
A1: The most prevalent methods for synthesizing ATTM involve the reaction of a molybdenum source with a sulfurizing agent in an aqueous ammonia (B1221849) solution. The two primary routes are:
-
Hydrogen Sulfide (B99878) Gas Method: This traditional method involves bubbling hydrogen sulfide (H₂S) gas through an ammoniacal solution of an ammonium molybdate (B1676688) salt, such as ammonium paramolybdate ((NH₄)₆Mo₇O₂₄·4H₂O).[1][2]
-
Ammonium Sulfide Solution Method: A more recent and often preferred method utilizes a solution of ammonium sulfide ((NH₄)₂S) as the sulfur source, which is added to an ammoniacal solution of a molybdenum compound like ammonium paramolybdate or molybdenum trioxide (MoO₃). This method avoids the direct handling of highly toxic hydrogen sulfide gas.[1]
Q2: What are the common impurities in ATTM synthesis?
A2: The primary impurities are typically other thiomolybdate species where not all oxygen atoms in the molybdate precursor have been substituted by sulfur. These include:
-
Ammonium monothiomolybdate ((NH₄)₂MoO₃S)
-
Ammonium dithiomolybdate ((NH₄)₂MoO₂S₂)
-
Ammonium trithiomolybdate ((NH₄)₂MoOS₃)[3]
Additionally, polymeric molybdenum species can also form.[3] The presence of these impurities can affect the color of the final product, which should be a characteristic bright, blood-red crystalline solid.
Q3: How does the S:Mo molar ratio impact the purity of the final product?
A3: The S:Mo (Sulfur to Molybdenum) molar ratio is a critical parameter in ATTM synthesis. A stoichiometric amount of sulfur is required to fully substitute the oxygen atoms in the molybdate precursor.
-
Insufficient Sulfur (S:Mo < 4): This will lead to incomplete reaction and the formation of the aforementioned thiomolybdate impurities, resulting in a product with a color other than the desired deep red.
-
Stoichiometric to Excess Sulfur (S:Mo ≥ 4): Using a stoichiometric or a slight excess of sulfur helps to drive the reaction to completion, favoring the formation of the desired tetrathiomolybdate. Molar ratios of S/Mo ranging from 4:1 to 8:1 have been reported to yield high-purity products.[1]
Q4: What is the effect of reaction temperature on ATTM synthesis?
A4: The reaction temperature influences both the reaction rate and the stability of the product.
-
Low Temperatures: While the reaction can proceed at room temperature, it may be slow.
-
Elevated Temperatures: Increasing the temperature (e.g., to 40-70°C) can significantly shorten the reaction time.[1] However, excessively high temperatures can lead to the decomposition of the product. A common temperature range for the synthesis is between room temperature and 90°C.
Q5: Why is the color of my ATTM product not the expected bright red?
A5: The color of the final ATTM product is a good indicator of its purity.
-
Bright, Blood-Red Crystals: This indicates high-purity this compound.
-
Yellow to Orange-Red: This may suggest the presence of lower thiomolybdate impurities (mono-, di-, or trithiomolybdates) due to an incomplete reaction.
-
Dark or Black Precipitate: This could indicate the decomposition of the product, possibly to molybdenum disulfide (MoS₂), or the presence of other impurities. If you observe a black precipitate upon dissolving the product in water, it is a sign of impurity.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of ATTM | 1. Incomplete reaction. 2. Loss of product during washing. 3. Sub-optimal crystallization conditions. | 1. Increase reaction time or temperature (within the recommended range of room temp to 90°C). Ensure a sufficient excess of the sulfur source (S:Mo ratio of 4-6). 2. Wash the crystals with cold deionized water and absolute ethanol (B145695) to minimize dissolution. 3. Allow for a sufficient static crystallization time (8-24 hours). The addition of an ammonium salt like ammonium acetate (B1210297) may promote precipitation.[1] |
| Product is Yellow or Orange Instead of Deep Red | Incomplete substitution of oxygen with sulfur, leading to the presence of oxothiomolybdate impurities. | 1. Ensure the S:Mo molar ratio is at least 4:1, with a slight excess often being beneficial (e.g., up to 6:1). 2. Increase the reaction time to allow for complete conversion. 3. Ensure thorough mixing of the reactants. |
| Formation of a Black Precipitate | 1. Decomposition of ATTM, possibly due to exposure to acidic conditions or high temperatures. 2. Presence of insoluble impurities from starting materials. | 1. Strictly maintain a basic (ammoniacal) environment throughout the synthesis and purification. Avoid exposure to light and acidic conditions during storage. 2. Use high-purity starting materials. Filter the initial ammonium molybdate solution before adding the sulfur source. |
| Difficulty in Dissolving the Final Product in Water | The presence of insoluble impurities or decomposition products. Pure ATTM is soluble in water.[3] | This indicates an impurity issue. Review the synthesis and purification steps to identify the source of contamination. Recrystallization may be attempted, but preventing impurity formation is the primary goal. |
| Long Reaction Times (especially with H₂S gas) | Inefficient delivery or dissolution of H₂S gas into the reaction mixture. | 1. Ensure a good dispersion of the gas bubbles in the solution. 2. Consider using the ammonium sulfide solution method, which generally has shorter reaction times (0.5 to 3 hours). |
Quantitative Data on Synthesis Parameters
While comprehensive comparative studies are limited in publicly available literature, the following table summarizes key quantitative parameters from various sources for achieving high-purity ATTM.
| Parameter | Value/Range | Expected Outcome | Source(s) |
| Starting Molybdenum Compound | Ammonium Paramolybdate, Molybdenum Trioxide, Sodium Molybdate | High purity ATTM can be obtained from various molybdenum sources. | ,[1] |
| Sulfur Source | Ammonium Sulfide Solution, Hydrogen Sulfide Gas | Ammonium sulfide solution is often preferred for safety and shorter reaction times. | |
| S:Mo Molar Ratio | 4:1 to 8:1 | A ratio of at least 4:1 is necessary to minimize oxothiomolybdate impurities. A slight excess can improve yield and purity. | ,[1] |
| Reaction Temperature | Room Temperature to 100°C (40-60°C is a common range) | Higher temperatures accelerate the reaction, but should not be excessively high to avoid decomposition. | ,[1] |
| Reaction Time | 0.5 to 5 hours (with (NH₄)₂S) Up to 16 hours (with H₂S) | Shorter reaction times are a key advantage of the ammonium sulfide method. | ,[1] |
| Crystallization Time | 0.5 to 24 hours | Adequate time is needed for complete crystallization and to maximize yield. | ,[1] |
| Washing Solvents | Cold Deionized Water, Absolute Ethanol | These are used to wash the final product to remove soluble impurities without significant product loss. |
Experimental Protocols
Protocol 1: Synthesis of ATTM using Ammonium Sulfide Solution
This protocol is adapted from methods described in the literature that prioritize safety and efficiency.[1]
Materials:
-
Ammonium Paramolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) or Molybdenum Trioxide (MoO₃)
-
Ammonium Sulfide ((NH₄)₂S) solution (e.g., 20-40% aqueous solution)
-
Concentrated Ammonia solution (e.g., 25-28%)
-
Deionized Water
-
Absolute Ethanol
Procedure:
-
Preparation of Molybdate Solution:
-
In a fume hood, dissolve the molybdenum starting material (e.g., ammonium paramolybdate) in deionized water.
-
Add concentrated ammonia solution to ensure complete dissolution and to maintain a basic pH. A typical ratio is 1-2 mL of concentrated ammonia per gram of ammonium paramolybdate.
-
-
Reaction:
-
While stirring, slowly add the ammonium sulfide solution to the molybdate solution. The S:Mo molar ratio should be adjusted to be between 4:1 and 6:1.
-
Heat the reaction mixture to a temperature between 40°C and 70°C.
-
Continue stirring at this temperature for 1 to 3 hours. The solution will change color, eventually becoming a deep red.
-
-
Crystallization:
-
Stop heating and allow the mixture to cool to room temperature.
-
Let the mixture stand for 8 to 24 hours to allow for complete crystallization of the ATTM.
-
-
Purification:
-
Filter the resulting deep red crystals using vacuum filtration.
-
Wash the crystals sequentially with cold deionized water and then with absolute ethanol.
-
-
Drying:
-
Dry the purified crystals at room temperature, preferably under a vacuum or in a desiccator, to obtain the final this compound product.
-
Protocol 2: Characterization of ATTM Purity
Purity can be assessed using various analytical techniques:
-
Elemental Analysis: To confirm the elemental composition (N, H, Mo, S) of the final product.
-
X-ray Diffraction (XRD): To confirm the crystalline phase of the ATTM.
-
Fourier-Transform Infrared (FT-IR) and Laser Raman Spectroscopy (LRS): To identify the characteristic vibrational modes of the Mo-S bonds in the [MoS₄]²⁻ anion.
-
UV-Visible Spectroscopy: Can be used to assess the purity, as the presence of oxothiomolybdate impurities will alter the absorption spectrum.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the desired ATTM from its related impurities.
Visualizations
ATTM Synthesis Workflow
Caption: Workflow for the synthesis of high-purity this compound.
Troubleshooting Logic for Impure ATTM
Caption: Troubleshooting guide for identifying and resolving ATTM impurities.
References
Validation & Comparative
A Comparative Analysis of Ammonium Tetrathiomolybdate and D-penicillamine for the Treatment of Wilson's Disease
For Immediate Release
A comprehensive review of available data on the therapeutic options for Wilson's disease highlights the distinct mechanisms and clinical profiles of ammonium (B1175870) tetrathiomolybdate (B108656) (TM) and the long-standing treatment, D-penicillamine (DPA). This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their performance, supported by experimental data, to inform ongoing research and clinical development.
Wilson's disease is a rare genetic disorder characterized by the toxic accumulation of copper in the body, primarily in the liver and brain.[1][2] Lifelong therapy is necessary to manage copper levels and prevent severe organ damage.[3] The choice of initial therapy is particularly critical, especially in patients presenting with neurological symptoms.
Mechanism of Action: A Tale of Two Chelators
Ammonium tetrathiomolybdate and D-penicillamine both function to reduce copper overload, but through different pathways.
This compound (TM) has a dual mechanism of action. When administered with food, it forms a stable tripartite complex with copper and protein in the gastrointestinal tract, preventing copper absorption.[4] When taken between meals, it is absorbed into the bloodstream where it complexes with free copper and albumin, rendering it non-toxic and preventing its uptake by cells.[4] This rapid control of free copper is a key feature of TM's therapeutic effect.[4][5]
D-penicillamine (DPA) , a derivative of penicillin, acts as a chelating agent that binds to excess copper in the body.[6][7] The resulting DPA-copper complex is water-soluble and is subsequently excreted through the urine.[1][6] DPA can also induce the synthesis of metallothionein, a protein that binds copper in a non-toxic form within cells.[1]
Comparative Efficacy and Safety
Clinical studies and systematic reviews indicate significant differences in the efficacy and safety profiles of TM and DPA, particularly in the initial treatment of neurologically affected patients.
| Parameter | This compound (TM) | D-penicillamine (DPA) |
| Neurological Worsening | Low incidence (around 4%) of neurological deterioration upon initiation of therapy.[4][8] | High incidence (estimated up to 50%) of paradoxical neurological worsening upon treatment initiation.[8][9] |
| Control of Free Copper | Rapidly controls and reduces levels of toxic free copper in the blood.[4][10] | Can initially mobilize copper from tissues, potentially leading to a transient increase in toxic free copper levels.[9][11] |
| Adverse Effects | Bone marrow suppression (anemia, leukopenia) and elevated liver enzymes, often related to dose and reversible with dose adjustment.[4][8][12] | A broader range of side effects, including early hypersensitivity reactions (fever, rash), bone marrow suppression, proteinuria, and autoimmune disorders.[1][7] |
| Clinical Application | Considered a promising initial therapy, especially for patients with neurological symptoms, due to its rapid action and lower risk of neurological worsening.[5][8][13] | A long-established first-line treatment, but its use is often limited by the risk of neurological deterioration and a significant side-effect profile.[1][3][14] |
Experimental Protocols: A Representative Approach
While specific protocols vary between studies, a representative experimental design for a comparative clinical trial of TM and DPA in Wilson's disease would include the following key elements:
1. Patient Population:
-
Newly diagnosed patients with Wilson's disease, confirmed by established diagnostic criteria (e.g., low serum ceruloplasmin, high urinary copper excretion, presence of Kayser-Fleischer rings).[1]
-
Stratification of patients based on clinical presentation (hepatic, neurologic, or asymptomatic).
2. Study Design:
-
A randomized, double-blind, controlled trial is the gold standard.[15] However, due to the rarity of the disease, open-label studies are more common.[4][8][13]
-
Patients would be randomly assigned to receive either TM or DPA.
3. Dosing Regimen:
-
This compound: Dosing can vary, with initial doses often in the range of 120 to 410 mg/day, divided and administered with and between meals.[4][8]
-
D-penicillamine: Incremental dose escalation is common, starting at 250-500 mg/day and gradually increasing to a maintenance dose of 750-1500 mg/day.[1]
4. Monitoring and Endpoints:
-
Efficacy:
-
Safety:
5. Treatment Duration:
-
Initial treatment phase typically lasts for 8 weeks, followed by a long-term maintenance phase which may involve the same or a different medication (e.g., zinc therapy).[8][13][16]
Visualizing the Pathways
To better understand the distinct actions of these drugs, the following diagrams illustrate their mechanisms and a typical experimental workflow.
Caption: Mechanism of this compound.
Caption: Mechanism of D-penicillamine.
Caption: Comparative Clinical Trial Workflow.
Conclusion
The available evidence suggests that this compound offers a significant advantage over D-penicillamine for the initial treatment of Wilson's disease, particularly in patients presenting with neurological symptoms. Its rapid mechanism of controlling free copper and the markedly lower incidence of neurological worsening position it as a highly promising therapeutic agent.[4][8][13] In contrast, while D-penicillamine has been a cornerstone of treatment for decades, its use is often complicated by a substantial risk of adverse effects, including the potential for irreversible neurological deterioration.[1][9][17] Further head-to-head, randomized controlled trials are warranted to definitively establish the comparative efficacy and long-term outcomes of these two treatments.[3][15] This comparative guide underscores the importance of mechanism-based drug selection and highlights the ongoing need for safer and more effective therapies for Wilson's disease.
References
- 1. Penicillamine for Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic strategies in Wilson disease: pathophysiology and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Tetrathiomolybdate anticopper therapy for Wilson's disease inhibits angiogenesis, fibrosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Penicillamine? [synapse.patsnap.com]
- 7. Penicillamine - Wikipedia [en.wikipedia.org]
- 8. Treatment of Wilson disease with this compound: III. Initial therapy in a total of 55 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapy of Wilsons Disease W/ Tetrathiomolybdate Comparison W/ Trientine - George Brewer [grantome.com]
- 10. researchgate.net [researchgate.net]
- 11. Effects of tetrathiomolybdate and penicillamine on brain hydroxyl radical and free copper levels: a microdialysis study in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Treatment of Wilson disease with this compound. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 15. Comparative effectiveness of common therapies for Wilson disease: A systematic review and meta-analysis of controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of Wilson's disease with this compound. I. Initial therapy in 17 neurologically affected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound in the decoppering phase treatment of Wilson's disease with neurological symptoms: A case series - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Tetrathiomolybdates in Copper Chelation: A Guide for Researchers
This guide provides a comprehensive comparison of tetrathiomolybdates with other copper-chelating agents, primarily focusing on their application in Wilson's disease and oncology. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of efficacy, safety, and mechanisms of action, supported by experimental data from clinical trials.
Executive Summary
Tetrathiomolybdates (TM), including ammonium (B1175870) tetrathiomolybdate (B108656) and the newer formulation bis-choline tetrathiomolybdate (ATN-224), have emerged as potent copper-chelating agents. Clinical studies, particularly in the context of Wilson's disease, a genetic disorder of copper overload, have demonstrated their efficacy in rapidly controlling toxic free copper levels. Compared to traditional chelators like penicillamine (B1679230) and trientine, tetrathiomolybdates show a favorable profile in preventing the initial neurological worsening sometimes observed with other agents. This guide will delve into the quantitative data from comparative studies, outline the detailed experimental protocols used to assess these agents, and visualize the key biological pathways and workflows involved.
Data Presentation: Comparison of Copper Chelating Agents
The following tables summarize the key characteristics, efficacy data, and adverse effect profiles of tetrathiomolybdate, trientine, and penicillamine based on clinical trial data for Wilson's Disease.
Table 1: General Characteristics and Mechanism of Action
| Feature | Tetrathiomolybdate (TM) | Trientine | Penicillamine |
| Primary Mechanism | Forms a stable tripartite complex with copper and albumin, rendering copper non-bioavailable and promoting biliary excretion.[1][2] | Chelates copper to form a stable complex that is primarily excreted through the urine.[3] | Chelates copper, facilitating its excretion through urine.[4] Also has immunomodulatory effects.[4] |
| Formulations | Ammonium tetrathiomolybdate, Bis-choline tetrathiomolybdate (ATN-224/WTX101)[5][6] | Trientine hydrochloride, Trientine tetrahydrochloride[7][8] | D-penicillamine[9] |
| Key Advantage | Rapid control of free copper and lower risk of initial neurological worsening.[10] | Generally better tolerated than penicillamine.[10] | Longest history of use. |
Table 2: Efficacy in Wilson's Disease (Neurological Presentation)
| Efficacy Endpoint | Tetrathiomolybdate (TM) | Trientine | Reference |
| Neurological Deterioration (Initial 8 weeks) | 1 of 25 patients (4%) | 6 of 23 patients (26%) | [11][12] |
| Control of Free Serum Copper | Significantly better control; reduced to ~25% of baseline.[13] | Mean free copper levels increased during initial therapy.[13] | [13] |
| Long-term Neurological Recovery | Good recovery in patients who did not deteriorate initially.[11] | Good recovery in patients who did not deteriorate initially.[11] | [11] |
Table 3: Dosage Regimens in Wilson's Disease
| Drug | Initial Treatment Dosage | Maintenance Dosage | Reference |
| Tetrathiomolybdate | 120-140 mg/day in divided doses (with and between meals), with potential escalation.[14][15] | Not typically used for maintenance; patients are often transitioned to zinc therapy.[11] | [11][14][15] |
| Trientine | 750-1250 mg/day in 2-4 divided doses.[8][16] | 750-1500 mg/day in divided doses.[17] A once-daily regimen has been explored.[17][18] | [8][16][17][18] |
| Penicillamine | 750-1500 mg/day in 2-4 divided doses, with gradual dose escalation.[9][19][20] | 750-1000 mg/day in 2 divided doses.[9] | [9][19][20] |
Table 4: Common and Serious Adverse Effects
| Adverse Effect | Tetrathiomolybdate (TM) | Trientine | Penicillamine | Reference |
| Neurological Worsening | Rare (4%)[15] | Can occur (26% in one study)[11] | Frequent (up to 50%)[10] | [10][11][15] |
| Hematological | Anemia, leukopenia (dose-dependent)[11][15] | Anemia (less frequent than TM)[11] | Bone marrow suppression, aplastic anemia[21][22] | [11][15][21][22] |
| Gastrointestinal | Sulfurous eructation[23] | Abdominal pain, tremor[22][24] | Anorexia, vomiting, diarrhea[21] | [21][22][23][24] |
| Hypersensitivity/Autoimmune | Not commonly reported | Less frequent than penicillamine[22] | Drug hypersensitivity, lupus-like syndrome[21][22] | [21][22] |
| Hepatic | Transient elevation of transaminases[11][15] | Hepatic enzyme abnormalities[22] | Hepatotoxicity[21] | [11][15][21][22] |
| Dermatological | Not commonly reported | Rash[24] | Elastosis perforans serpiginosa[22] | [22][24] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative efficacy studies are provided below.
Measurement of Non-Ceruloplasmin-Bound Copper (NCC)
Objective: To quantify the "free" or toxic component of copper in the serum.
Method 1: Calculation This is the traditional method, though it has limitations.
-
Principle: NCC is calculated by subtracting the copper bound to ceruloplasmin from the total serum copper.[25]
-
Procedure:
-
Measure total serum copper concentration (µg/dL) using atomic absorption spectroscopy.
-
Measure serum ceruloplasmin concentration (mg/dL) using immunonephelometry.
-
Calculate NCC using the formula: NCC (µg/dL) = Total Serum Copper (µg/dL) - (Ceruloplasmin (mg/dL) x 3) Note: The factor of 3 is an approximation of the copper content of ceruloplasmin.
-
-
Limitations: This calculation can be inaccurate, especially at low ceruloplasmin levels, and assumes all ceruloplasmin is fully saturated with copper.[25]
Method 2: High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS/MS) This is a more accurate, direct measurement method.
-
Principle: This technique separates copper-containing proteins in the serum, allowing for the direct quantification of copper bound to ceruloplasmin and other proteins.[26][27]
-
Procedure:
-
Serum samples are subjected to strong anion exchange chromatography to separate different protein fractions.
-
The eluent from the HPLC is directly introduced into an ICP-MS/MS system.
-
The ICP-MS/MS is set to measure specific isotopes of copper (e.g., m/z 63) and a protein marker like sulfur (e.g., m/z 48 for ³²S¹⁶O⁺).
-
The amount of copper in the ceruloplasmin peak is quantified.
-
Accurate NCC (ANCC) is calculated by subtracting the ceruloplasmin-bound copper from the total serum copper.[27]
-
Assessment of Neurological Status: Unified Wilson's Disease Rating Scale (UWDRS)
Objective: To provide a standardized, semi-quantitative assessment of neurological function in patients with Wilson's disease.
-
Description: The UWDRS is a three-part scale. A modified version (mUWDRS) has also been developed to address some limitations of the original.
-
Part I: Consciousness: Assesses the patient's level of consciousness.
-
Part II: Activities of Daily Living: A self-reported or caregiver-reported section on the patient's ability to perform daily activities. The mUWDRS further divides this into daily living activities and cognitive/behavioral status.
-
Part III: Neurological Examination: A detailed neurological examination conducted by a clinician, scoring various aspects of motor function including speech, dystonia, ataxia, and parkinsonism.
-
Scoring: Each item is scored on a scale, and the total score reflects the overall neurological impairment. Higher scores indicate greater impairment.
-
Administration: The scale should be administered by a trained neurologist. The historical review part can be completed through patient/caregiver interviews.
Quantification of Angiogenic Cytokines (VEGF, IL-6, IL-8) by ELISA
Objective: To measure the concentration of pro-angiogenic cytokines in serum or plasma, often used as a surrogate marker for the anti-angiogenic effects of copper chelation in oncology studies.
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture and detect the target cytokine.
-
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human VEGF).
-
Recombinant cytokine standard.
-
Biotin-conjugated detection antibody specific for the target cytokine.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent (e.g., PBS with 1% BSA).
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution (e.g., 2N H₂SO₄).
-
Microplate reader.
-
-
Procedure:
-
Preparation: Prepare all reagents and create a standard curve by performing serial dilutions of the recombinant cytokine standard.
-
Sample Addition: Add 100 µL of standards, controls, and patient serum/plasma samples to the appropriate wells of the ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the well contents and wash each well multiple times with Wash Buffer.
-
Detection Antibody: Add 100 µL of the diluted biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well and incubate until a color change is observed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the cytokine in the patient samples by interpolating their absorbance values from the standard curve.
-
Mandatory Visualization
Mechanism of Action of Tetrathiomolybdate
Caption: Mechanism of Tetrathiomolybdate in copper chelation and signaling pathway inhibition.
Experimental Workflow for a Comparative Clinical Trial
Caption: Workflow of a randomized controlled trial comparing copper chelators.
Logical Relationship of Tetrathiomolybdate's Dual Action
Caption: Dual mechanism of tetrathiomolybdate leading to therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper Chelation by Tetrathiomolybdate Inhibits Vascular Inflammation and Atherosclerotic Lesion Development in Apolipoprotein E-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Trientine tetrahydrochloride? [synapse.patsnap.com]
- 4. What is the mechanism of Penicillamine? [synapse.patsnap.com]
- 5. Tetrathiomolybdate Inhibits Copper Trafficking Proteins Through Metal Cluster Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis-choline tetrathiomolybdate in patients with Wilson's disease: an open-label, multicentre, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trientine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Penicillamine for Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapy of Wilsons Disease W/ Tetrathiomolybdate Comparison W/ Trientine - George Brewer [grantome.com]
- 11. Treatment of Wilson disease with this compound: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tetrathiomolybdate versus Trientine in the Initial Treatment of Neurologic Wilson's Disease | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 13. Treatment of Wilson's disease with tetrathiomolybdate: V. Control of free copper by tetrathiomolybdate and a comparison with trientine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Treatment of Wilson disease with this compound: III. Initial therapy in a total of 55 neurologically affected patients and follow-up with zinc therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Prospective Pilot Study of a Single Daily Dosage of Trientine for the Treatment of Wilson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prospective pilot study of a single daily dosage of trientine for the treatment of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. Penicillamine - Wikipedia [en.wikipedia.org]
- 22. Safety of penicillamine and trientine in the treatment of Wilson’s disease: An analysis of the FDA Adverse Event Reporting System (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phase I study of copper-binding agent ATN-224 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Trientine tetrahydrochloride versus penicillamine for maintenance therapy in Wilson disease (CHELATE): a randomised, open-label, non-inferiority, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Non-Ceruloplasmin Copper (Cu) - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
A Comparative Analysis of Ammonium Tetrathiomolybdate and Trientine for Neurological Wilson's Disease
Introduction
Wilson's disease is an autosomal recessive genetic disorder characterized by the toxic accumulation of copper in various tissues, primarily the liver and brain.[1][2][3] The neurological manifestations of Wilson's disease can be severe and progressive, necessitating lifelong therapy to manage copper levels.[4] The mainstays of treatment are chelating agents that promote copper excretion and drugs that inhibit its absorption.[2][4][5] This guide provides a detailed comparison of two such agents, ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM) and trientine, with a focus on their application in patients presenting with neurological symptoms.
Mechanism of Action
Both ATTM and trientine function to reduce copper burden, but through distinct mechanisms. Understanding these differences is crucial for their appropriate clinical application.
Ammonium Tetrathiomolybdate (ATTM): ATTM has a unique tripartite mechanism. It complexes with copper and albumin in the plasma, forming a stable tripartite complex that is then excreted through the hepatobiliary system.[6] Additionally, it acts within the intestines and liver.[6] ATTM is also known to inhibit copper trafficking proteins and certain copper-dependent enzymes.[7][8]
Trientine: Trientine is a chelating agent that forms a stable complex with copper ions.[1][2][5][9] This water-soluble complex is then readily excreted through the urine.[10][11][12] Trientine can also chelate copper within the intestinal tract, thereby inhibiting its absorption.[5][11] It is effective at binding to free copper ions in the bloodstream and can also displace copper from some proteins.[11]
Caption: Mechanisms of ATTM and Trientine.
Comparative Efficacy in Neurological Wilson's Disease
The initial treatment of neurological Wilson's disease is critical, as some therapies can paradoxically worsen neurological symptoms.[13][14] A key clinical trial directly compared the efficacy of ATTM and trientine in this patient population.
| Metric | This compound (ATTM) + Zinc | Trientine + Zinc | p-value | Reference |
| Neurological Deterioration | 1 out of 25 patients (4%) | 6 out of 23 patients (26%) | <0.05 | [15][16] |
| Adverse Events | 7 out of 25 patients (28%) | 1 out of 23 patients (4%) | <0.03 | [16] |
| Deaths During Follow-up | 2 out of 25 patients | 4 out of 23 patients (3 had deteriorated) | N/A | [16] |
Table 1: Comparison from a Randomized, Double-Blind Study.
The data indicates that ATTM is more effective at preserving neurological function during the initial phase of treatment compared to trientine.[15][16] Patients treated with trientine experienced a statistically significant higher rate of neurological worsening.[15][16][17]
Safety and Adverse Effects
While appearing more effective in preventing neurological decline, ATTM is associated with a higher incidence of adverse effects.
| Adverse Effect Profile | This compound (ATTM) | Trientine | Reference |
| Common Side Effects | Anemia, leukopenia, elevated transaminases. | Gastric intolerance (nausea, vomiting), skin rash, iron deficiency anemia. | [9][15] |
| Discontinuation Rate | Higher incidence of adverse events leading to potential discontinuation. | Lower discontinuation rates due to adverse events compared to D-penicillamine. | [1][16] |
Table 2: General Safety Profile.
It is important to note that worsening of neurological symptoms can occur at the beginning of any chelation therapy due to the mobilization of copper.[5][18]
Experimental Protocols
The primary evidence for this comparison comes from a randomized, double-blind, controlled study.
Study Design:
-
Objective: To compare the frequency of neurological worsening, adverse effects, and degree of neurological recovery between ATTM and trientine in patients with neurological Wilson's disease.[15]
-
Population: 48 newly diagnosed patients with neurological symptoms who had not been treated for more than 4 weeks with an anti-copper drug.[15]
-
Intervention: Patients were randomized into two arms.
-
Assessment: Patients were hospitalized for the 8-week period and assessed weekly for neurological and speech function. Blood cell counts and biochemical measures were used to evaluate adverse events.[15]
-
Follow-up: After the initial 8 weeks, patients were discharged on zinc maintenance therapy and returned for annual follow-ups.[15]
Caption: Workflow of the comparative clinical trial.
Conclusion
For the initial treatment of patients with neurological Wilson's disease, current evidence suggests that this compound is superior to trientine in preventing neurological deterioration.[15][16] However, this benefit must be weighed against a higher incidence of adverse effects such as anemia and leukopenia.[15][16] Trientine remains a valuable therapeutic option, particularly for patients who may not tolerate ATTM or in long-term maintenance therapy. The choice of initial therapy should be carefully considered on an individual patient basis, taking into account the risk of neurological worsening versus the side-effect profile of the medication. Further research is needed to optimize treatment protocols and minimize adverse events for both agents.
References
- 1. Trientine dihydrochloride for Wilson's disease [australianprescriber.tg.org.au]
- 2. Trientine dihydrochloride for Wilson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis and Treatment of Wilson Disease | AASLD [aasld.org]
- 4. Clinical management of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. This compound treatment of copper‐associated hepatopathy in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrathiomolybdate Inhibits Copper Trafficking Proteins Through Metal Cluster Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper induces – and copper chelation by tetrathiomolybdate inhibits – endothelial activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Articles [globalrx.com]
- 10. What is the mechanism of Trientine tetrahydrochloride? [synapse.patsnap.com]
- 11. What is the mechanism of Trientine Hydrochloride? [synapse.patsnap.com]
- 12. Trientine Tetrahydrochloride, From Bench to Bedside: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Worsening of Neurologic Syndrome in Patients With Wilson's Disease With Initial Penicillamine Therapy | Scilit [scilit.com]
- 14. Neurological Deterioration in Wilson's Disease-Types, Etiology, Course, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of Wilson disease with this compound: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetrathiomolybdate versus Trientine in the Initial Treatment of Neurologic Wilson's Disease | Progress in Neurotherapeutics and Neuropsychopharmacology | Cambridge Core [cambridge.org]
- 17. nice.org.uk [nice.org.uk]
- 18. Clinical Review - Trientine Hydrochloride (MAR-Trientine) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Reversing the Resistance: A Comparative Guide to Ammonium Tetrathiomolybdate in Cisplatin-Resistant Cancers
For Researchers, Scientists, and Drug Development Professionals
The emergence of cisplatin (B142131) resistance is a significant clinical challenge, often leading to therapeutic failure in a range of solid tumors. This guide provides a comparative analysis of ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM), a copper chelator, as a promising agent to overcome cisplatin resistance. We will delve into its mechanism of action, compare its efficacy with alternative approaches, and provide detailed experimental data and protocols from preclinical studies.
Mechanism of Action: Targeting Copper-Dependent Resistance
Cisplatin resistance is frequently linked to the overexpression of copper efflux transporters, namely ATP7A and ATP7B.[1][2][3][4] These membrane proteins actively pump cisplatin out of cancer cells, reducing its intracellular concentration and subsequent DNA damage.[1][2][3][4] Ammonium tetrathiomolybdate's primary mechanism in reversing this resistance lies in its ability to chelate copper, a critical cofactor for the stability and function of these transporters.
By depleting intracellular copper levels, ATTM triggers the degradation of ATP7A and suppresses the expression of ATP7B.[1][2][3][5] This leads to several key downstream effects that restore cisplatin sensitivity:
-
Increased Intracellular Cisplatin Accumulation: With the efflux pumps compromised, cisplatin is retained within the cancer cell.[1][5]
-
Enhanced Nuclear Availability of Cisplatin: The increased cytoplasmic concentration of cisplatin allows for greater translocation into the nucleus, where it can bind to DNA.[1][5]
-
Elevated DNA Damage and Apoptosis: Increased cisplatin-DNA adducts lead to a more robust DNA damage response and subsequently, a higher rate of apoptosis in cancer cells.[1][6][7]
The following diagram illustrates the signaling pathway through which ATTM resensitizes resistant cancer cells to cisplatin.
Comparative Efficacy of this compound
Preclinical studies in breast and head and neck squamous cell carcinoma (HNSCC) have demonstrated the synergistic anti-tumor effects of combining ATTM with cisplatin.
In Vitro Studies: Enhanced Cytotoxicity
The combination of ATTM and cisplatin has been shown to significantly enhance cancer cell killing compared to either agent alone.
| Cell Line | Cancer Type | Treatment | Outcome | Reference |
| T47D, MDA-MB-231, MCF7 | Breast Cancer | Cisplatin + ATP7A siRNA | Significantly enhanced cytotoxicity | [1] |
| HSC-3 | Head and Neck Squamous Cell Carcinoma | Cisplatin + ATTM | Enhanced apoptotic effect | [2][3] |
| A431/CDDP-R | Cisplatin-Resistant Epidermoid Carcinoma | Cisplatin + ATTM | Overcame cisplatin resistance | [3] |
In Vivo Studies: Inhibition of Tumor Growth
Animal models have corroborated the in vitro findings, showing that the combination therapy leads to retarded tumor growth and improved survival.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Allograft and Xenograft Mice | Breast Cancer | Cisplatin + ATTM | Retarded tumor growth, reduced cancer stem cell accumulation, decreased cell proliferation | [1][5][8] |
| Mouse Model of Bone Invasion | Head and Neck Squamous Cell Carcinoma | Cisplatin + ATTM | Enhanced antitumor effect of cisplatin in tumor progression | [2][3] |
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature.
RNAi Screening for Cisplatin Sensitizers
This experimental workflow is used to identify genes that, when silenced, increase the sensitivity of cancer cells to cisplatin.
Protocol:
-
Cell Seeding: Plate human breast cancer cells (e.g., T47D) in 96-well plates.
-
Transfection: Transfect the cells with a library of siRNAs targeting specific genes. Include non-targeting siRNA as a control.
-
Cisplatin Treatment: After 24 hours, treat the cells with cisplatin at a pre-determined IC50 concentration.
-
Incubation: Incubate the cells for an additional 48-72 hours.
-
Viability Assay: Measure cell viability using a method such as an ATP release assay.
-
Data Analysis: Normalize the results to control wells and identify siRNAs that result in a significant decrease in cell viability compared to cisplatin treatment alone.
Western Blotting for ATP7A/B Expression
Protocol:
-
Cell Lysis: Lyse cancer cells (e.g., HNSCC cell lines) treated with or without ATTM and/or cisplatin in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ATP7A or ATP7B overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Xenograft Studies
Protocol:
-
Cell Implantation: Subcutaneously inject cisplatin-resistant breast cancer cells into the mammary fat pads of athymic nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment Groups: Randomize mice into four groups: vehicle control, cisplatin alone, ATTM alone, and cisplatin + ATTM.
-
Drug Administration: Administer cisplatin via intraperitoneal injection and ATTM in the drinking water.
-
Tumor Measurement: Measure tumor volume with calipers every few days.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki67, TUNEL assay for apoptosis).
Conclusion
The body of preclinical evidence strongly suggests that this compound is an effective chemosensitizer that can restore the efficacy of cisplatin in resistant cancers. Its mechanism of action, centered on the depletion of copper and subsequent degradation of cisplatin efflux pumps, is well-supported by experimental data. The combination of ATTM and cisplatin has demonstrated synergistic effects both in vitro and in vivo, leading to increased cancer cell death and reduced tumor growth. Further clinical investigation is warranted to translate these promising preclinical findings into effective therapeutic strategies for patients with cisplatin-resistant tumors.
References
- 1. This compound treatment targets the copper transporter ATP7A and enhances sensitivity of breast cancer to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound enhances the antitumor effect of cisplatin via the suppression of ATPase copper transporting beta in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances the antitumor effect of cisplatin via the suppression of ATPase copper transporting beta in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. refine.bio [refine.bio]
- 6. [PDF] this compound treatment targets the copper transporter ATP7A and enhances sensitivity of breast cancer to cisplatin | Semantic Scholar [semanticscholar.org]
- 7. oncotarget.com [oncotarget.com]
- 8. oncotarget.com [oncotarget.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ammonium Tetrathiomolybdate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Ammonium Tetrathiomolybdate (B108656) (ATTM), a compound of significant interest in pharmaceutical development for its copper-chelating properties. The cross-validation of analytical methods is a critical step in drug development and manufacturing to ensure that the chosen method is robust, reliable, and suitable for its intended purpose. This document outlines the experimental protocols for three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) coupled with Ion-Pair Chromatography (IPC), and UV-Visible Spectrophotometry—and presents a comparative analysis of their performance characteristics.
Chemical Structure of Ammonium Tetrathiomolybdate
Caption: Chemical structure of this compound.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is proposed as a stability-indicating assay for the quantification of ATTM and its potential degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium formate (B1220265) (analytical grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
-
Deionized water.
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: ATTM has a characteristic red color and absorbs in the visible range. A primary wavelength of 467 nm is suitable for quantification. A PDA detector can be used to monitor across a wider range to detect impurities.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of ATTM reference standard in a suitable solvent (e.g., water or a weak buffer). Due to the potential for hydrolysis, especially in acidic conditions, sample preparation should be done promptly, and samples should be kept cool.[1] Flash-freezing has been shown to be a suitable method for stabilizing tetrathiomolybdate.[1]
-
Prepare working standards and quality control samples by diluting the stock solution.
Ion-Pair Chromatography with Inductively Coupled Plasma-Mass Spectrometry (IPC-ICP-MS)
This highly sensitive and specific method is ideal for the speciation of thiomolybdates and for trace-level quantification.
Instrumentation:
-
Ion chromatography system.
-
Inductively coupled plasma-mass spectrometer.
Reagents and Materials:
-
2-Propanol (HPLC grade).[1]
-
Tetrabutylammonium (B224687) hydroxide (B78521) (ion-pairing agent).
-
Sodium carbonate.
-
This compound reference standard.
-
Deionized water.
Chromatographic and MS Conditions: [1][2]
-
Column: Anion-exchange column (e.g., Dionex IonPac NS1).
-
Mobile Phase: A gradient of 2-propanol (10-25%) in a solution of 2 mmol/L tetrabutylammonium hydroxide and 1 mmol/L sodium carbonate.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
ICP-MS Parameters: Optimized for the detection of Molybdenum (e.g., monitoring m/z 98).
Sample Preparation:
-
Samples are diluted in deionized water. High ionic strength matrices (>2 mM) can negatively affect the detection of molybdate.[1]
-
Flash-freezing is recommended for sample stabilization, with less than 4% transformation observed over two months.[1]
UV-Visible Spectrophotometry
A simpler and more accessible method for the quantification of ATTM, based on its intrinsic color.
Instrumentation:
-
UV-Visible Spectrophotometer.
Reagents and Materials:
-
This compound reference standard.
-
Suitable solvent (e.g., deionized water or an appropriate buffer).
Methodology:
-
Wavelength Scan: Perform a wavelength scan from 300 nm to 700 nm to determine the wavelength of maximum absorbance (λmax) for ATTM. The λmax is expected to be around 467 nm.
-
Calibration Curve:
-
Prepare a series of standard solutions of ATTM of known concentrations.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution and measure its absorbance at λmax.
-
Determine the concentration of ATTM in the sample using the calibration curve.
-
Data Presentation: Comparison of Analytical Methods
| Parameter | HPLC-UV | IPC-ICP-MS | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity, detection by UV-Vis absorbance. | Separation of ionic species followed by elemental mass detection. | Measurement of light absorption by the colored ATTM solution. |
| Specificity | Good. Can separate ATTM from impurities and degradation products. | Excellent. Provides speciation of different thiomolybdates and is highly specific to molybdenum. | Low. Prone to interference from other colored compounds in the sample matrix. |
| Linearity | Typically excellent (R² > 0.999) over a wide concentration range. | Excellent (R² > 0.999) over a wide concentration range. | Good (R² > 0.99) but may be limited to a narrower concentration range due to deviations from Beer's Law at high concentrations. |
| Accuracy | High (typically 98-102% recovery). | Very High (typically 99-101% recovery). | Moderate to High (typically 95-105% recovery), can be affected by matrix interferences. |
| Precision (%RSD) | Excellent (<2% for repeatability and intermediate precision). | Excellent (<5%). | Good (<5%). |
| Limit of Detection (LOD) | Moderate (ng/mL to low µg/mL range). | Very Low (~10 nM).[1] | High (µg/mL to mg/mL range). |
| Limit of Quantitation (LOQ) | Moderate (ng/mL to low µg/mL range). | Very Low. | High (µg/mL to mg/mL range). |
| Robustness | Good. Sensitive to changes in mobile phase composition, pH, and temperature. | Good. Sensitive to changes in mobile phase and ICP-MS parameters. | Excellent. Less sensitive to minor experimental variations. |
| Sample Throughput | Moderate (typical run times of 15-30 minutes). | Low to Moderate (longer setup and run times). | High (rapid measurements). |
| Cost & Complexity | Moderate cost and complexity. | High cost and complexity, requires specialized instrumentation and expertise. | Low cost and simple to operate. |
Workflow for Cross-Validation of Analytical Methods
Caption: A generalized workflow for the cross-validation of analytical methods.
References
A Researcher's Guide to Molybdenum Disulfide Synthesis: A Comparative Study of Precursors
For researchers, scientists, and professionals in drug development, the synthesis of high-quality Molybdenum Disulfide (MoS2) is critical for advancing applications in electronics, catalysis, and sensing. The choice of precursors is a pivotal factor that dictates the morphology, crystallinity, and ultimately, the performance of the resulting MoS2. This guide provides an objective comparison of common precursors used in MoS2 synthesis, supported by experimental data, to aid in the selection of the most suitable synthesis strategy.
The synthesis of two-dimensional (2D) MoS2 can be broadly categorized into top-down and bottom-up approaches.[1] Bottom-up methods, such as Chemical Vapor Deposition (CVD) and hydrothermal/solvothermal synthesis, offer greater control over the material's properties and are therefore widely employed.[1][2] The selection of molybdenum and sulfur precursors in these methods is a critical determinant of the final product's characteristics.
Comparative Analysis of Molybdenum Precursors
The choice of the molybdenum source significantly influences the quality, number of layers, and morphology of the synthesized MoS2. Commonly used molybdenum precursors include molybdenum trioxide (MoO3), molybdenum metal (Mo), and ammonium (B1175870) tetrathiomolybdate (B108656) ((NH4)2MoS4), among others.
A key finding in comparative studies is that MoO3 sulfurization generally produces higher quality MoS2 compared to using a Mo precursor under the same conditions.[3][4][5] MoO3 is often preferred in CVD synthesis as it can lead to the growth of large-area, single-crystal films with continuous coverage.[6] In contrast, using MoCl5 as a precursor can result in continuous MoS2 films without the triangular-shaped domains often observed with MoO3.[7]
For solution-based methods like hydrothermal synthesis, precursors such as ammonium heptamolybdate tetrahydrate and sodium molybdate (B1676688) hydrate (B1144303) are frequently used.[8] The combination of these precursors with different sulfur sources directly impacts the morphological, structural, and electrochemical properties of the synthesized MoS2.[8]
| Molybdenum Precursor | Synthesis Method | Key Advantages | Resulting MoS2 Characteristics |
| Molybdenum Trioxide (MoO3) | CVD | Produces higher quality MoS2 compared to Mo; enables large-area monolayer growth.[3][4][5] | Typically forms triangular-shaped single-crystal domains; can achieve continuous films.[6][7] |
| Molybdenum (Mo) Metal | CVD | Direct sulfurization approach. | Monolayer growth is achievable but may result in lower quality films compared to MoO3.[3][4] |
| Ammonium Tetrathiomolybdate ((NH4)2MoS4) | CVD, Thermolysis | Single-source precursor, bypassing some thermodynamic limitations.[9][10] | Can produce multilayer MoS2 with controllable thickness.[10] |
| Molybdenum Pentachloride (MoCl5) | CVD | Can achieve uniform, continuous MoS2 films without triangular domains.[7] | Results in continuous monolayer growth.[7] |
| Ammonium Heptamolybdate Tetrahydrate | Hydrothermal | Solution-based synthesis allows for control over morphology.[8] | Morphology and properties are highly dependent on the sulfur source used.[8] |
| Sodium Molybdate Hydrate | Hydrothermal | Water-soluble precursor for convenient solution-based synthesis.[8] | Can produce various nanostructures, including spherical and layered forms.[11] |
Comparative Analysis of Sulfur Precursors
The sulfur source is equally critical in determining the final properties of the MoS2. Solid sulfur powder is a common and cost-effective choice for CVD, while gaseous sources like hydrogen sulfide (B99878) (H2S) are also utilized.[12] In hydrothermal and solvothermal synthesis, a wider variety of sulfur precursors are employed, including thiourea (B124793), L-cysteine, and thioacetamide.[8]
Studies have shown that in hydrothermal synthesis, using thiourea as the sulfur source leads to MoS2 with a more pronounced flower-like morphology, increased crystallite size, and enhanced electrochemical properties compared to L-cysteine or thioacetamide.[8] The choice of sulfur precursor can also influence the catalytic activity of the resulting MoS2. For instance, MoS2 prepared from thiourea has demonstrated higher hydrodeoxygenation activity.[13]
| Sulfur Precursor | Synthesis Method | Key Advantages | Resulting MoS2 Characteristics |
| Sulfur (S) Powder | CVD | Widely available and cost-effective. | The ratio of S to Mo vapor is critical for controlling the growth of 2D MoS2.[14][15] |
| Hydrogen Sulfide (H2S) | CVD | Gaseous precursor allows for precise control of sulfur concentration. | Can be used for the sulfurization of molybdenum oxides.[16] |
| Thiourea (CH4N2S) | Hydrothermal | Leads to enhanced morphology and electrochemical properties.[8] | Produces flower-like morphologies with higher crystallinity and specific surface area.[8] |
| L-cysteine | Hydrothermal | A biomolecule-based sulfur source. | Resulting morphology and properties are generally less favorable than with thiourea.[8] |
| Thioacetamide (C2H5NS) | Hydrothermal | An alternative organosulfur compound for solution-based synthesis.[8] | Can be used to synthesize MoS2, but may not yield the same quality as thiourea.[8] |
Experimental Protocols
Chemical Vapor Deposition (CVD) Synthesis of MoS2 from MoO3 and Sulfur
A typical CVD process for synthesizing MoS2 from MoO3 and sulfur powder involves the following steps:
-
Substrate Preparation: A silicon wafer with a silicon dioxide layer (Si/SiO2) is cleaned and placed in the center of a quartz tube furnace.
-
Precursor Placement: A specific amount of MoO3 powder is placed in a crucible upstream from the substrate, while sulfur powder is placed in a separate crucible further upstream in a lower temperature zone.
-
System Purging: The quartz tube is purged with a high flow of an inert gas, such as argon (Ar), to remove any oxygen and moisture.
-
Heating and Growth: The furnace is heated to the desired growth temperature (typically 650-850 °C for the MoO3 and substrate) and a lower temperature for the sulfur (typically 150-250 °C). The Ar carrier gas transports the vaporized sulfur to the reaction zone where it reacts with the vaporized MoO3 on the substrate surface to form MoS2.
-
Cooling: After the growth period, the furnace is cooled down to room temperature under the Ar flow.
The precise control of precursor amounts, gas flow rates, and temperature is crucial for achieving high-quality, large-area MoS2 films.[17]
References
- 1. Synthesis Methods of Two-Dimensional MoS2: A Brief Review | MDPI [mdpi.com]
- 2. [PDF] Synthesis Methods of Two-Dimensional MoS2: A Brief Review | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Study between Sulfurized MoS2 from Molybdenum and Molybdenum Trioxide Precursors for Thin-Film Device Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CVD Synthesis of MoS2 Using a Direct MoO2 Precursor: A Study on the Effects of Growth Temperature on Precursor Diffusion and Morphology Evolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent Progress in the Synthesis of MoS2 Thin Films for Sensing, Photovoltaic and Plasmonic Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. research.chalmers.se [research.chalmers.se]
- 17. researchgate.net [researchgate.net]
Assessing the Purity of Synthesized Ammonium Tetrathiomolybdate: A Comparative Guide
For researchers, scientists, and drug development professionals working with ammonium (B1175870) tetrathiomolybdate (B108656) (ATTM), ensuring its purity is paramount for reliable and reproducible results, particularly in its application as a copper-chelating agent. This guide provides a comprehensive comparison of synthesized ATTM, detailing methods for purity assessment and comparing its performance against alternative copper chelators, supported by experimental data.
Purity Assessment of Synthesized Ammonium Tetrathiomolybdate
The purity of newly synthesized ATTM is a critical factor influencing its efficacy and safety. Several analytical techniques can be employed to determine the purity and identify potential impurities. While various synthesis methods claim to produce "high-purity" ATTM, quantitative data allows for a more objective comparison.[1][2]
Table 1: Comparison of this compound Purity by Synthesis Method
| Synthesis Method | Reported Purity (%) | Analytical Technique(s) Used | Reference(s) |
| Reaction of Ammonium Molybdate with Ammonium Sulfide | Consistent with theoretical values | Elemental Analysis | [2] |
| Reaction of Molybdenum Trioxide with Ammonium Sulfide | Consistent with theoretical values | Elemental Analysis | [2] |
| Reaction of Molybdenum Compound with Ammonium Sulfide | 95.7 - 96.6% (w/w) | Not Specified | [3] |
Note: The purity reported in patents often refers to the consistency of elemental analysis with theoretical values rather than a percentage purity determined by a specific analytical method.
Performance Comparison with Alternative Copper Chelators
This compound is primarily utilized for its ability to chelate copper, particularly in the treatment of Wilson's disease, a genetic disorder leading to copper accumulation.[4][5] Several other compounds are also used for this purpose, each with its own efficacy and safety profile.
Table 2: Performance Comparison of Copper Chelators
| Chelating Agent | Mechanism of Action | Efficacy | Key Findings from Studies | Reference(s) |
| This compound (ATTM) | Forms a tripartite complex with copper and albumin, promoting biliary excretion.[5] | Effective in reducing free copper levels. | Showed strong control of free copper levels, significantly better than trientine in a double-blind study.[6][7] Neurological deterioration was less common in patients treated with tetrathiomolybdate compared to trientine.[8] | [5][6][7][8] |
| Trientine | Forms a stable complex with copper that is eliminated through urinary excretion.[4] | Effective, but may be less potent than ATTM in controlling free copper. | Mean free copper levels went up during trientine therapy in one study.[6][7] Spikes in serum free copper were associated with neurological worsening in some patients.[6][7] | [4][6][7][8] |
| D-Penicillamine | Chelates copper, promoting its urinary excretion.[4][9] | Effective, but associated with a higher incidence of adverse effects. | Can be effective in preventing and reversing hepatitis in animal models of copper overload.[9] May worsen neurological symptoms in some patients.[4] | [4][9][10][11] |
| Zinc Salts (e.g., Zinc Acetate, Zinc Gluconate) | Interfere with the intestinal absorption of copper by inducing metallothionein.[4][12] | Effective for maintenance therapy and in presymptomatic patients. | Appears to be as effective as chelating agents for maintenance therapy and is generally better tolerated.[12][13] | [4][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ATTM purity. Below are protocols for key analytical techniques.
Purity Determination by UV-Visible Spectrophotometry
This method is based on Beer-Lambert's law and can be used to quantify the amount of ATTM in a solution by measuring its absorbance at a specific wavelength.
Protocol:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of high-purity ATTM standard and dissolve it in a suitable solvent (e.g., deionized water) to prepare a stock solution of known concentration.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
-
Preparation of Sample Solution:
-
Accurately weigh the synthesized ATTM sample and dissolve it in the same solvent used for the standards to a concentration that falls within the range of the standard curve.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax) for ATTM. The solution should exhibit characteristic absorbance peaks.[14][15]
-
Measure the absorbance of the blank (solvent), each standard solution, and the sample solution at the determined λmax.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the sample solution from the calibration curve using its measured absorbance.
-
Calculate the purity of the synthesized ATTM using the following formula:
-
Purity (%) = (Concentration from curve / Initial weighed concentration) x 100
-
-
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of elements (N, H, Mo, S) in the synthesized ATTM. This data is then compared to the theoretical values to assess purity.
Protocol:
-
Sample Preparation:
-
Ensure the synthesized ATTM sample is completely dry and free of any residual solvent.
-
Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule.
-
-
Instrumentation:
-
Use a calibrated elemental analyzer. The instrument combusts the sample at high temperatures, and the resulting gases are separated and quantified by a detector.
-
-
Data Analysis:
-
The instrument software will provide the weight percentages of Carbon, Hydrogen, Nitrogen, and Sulfur. Molybdenum content can be determined by other methods like inductively coupled plasma atomic emission spectroscopy (ICP-AES).
-
Compare the experimental percentages with the theoretical percentages calculated from the molecular formula of ATTM ((NH₄)₂MoS₄). A close correlation indicates high purity.[2]
-
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A validated HPLC method can provide a precise and accurate determination of ATTM purity.
Protocol:
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A mixture of a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile). The exact composition should be optimized for good peak separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detector set at the λmax of ATTM.
-
Injection Volume: 10-20 µL.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of high-purity ATTM standard and the synthesized sample in the mobile phase or a compatible solvent.
-
Prepare a series of dilutions for the standard to create a calibration curve.
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Identify the peak corresponding to ATTM based on its retention time.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of ATTM in the sample from its peak area using the calibration curve.
-
Calculate the purity of the synthesized ATTM. Impurities will appear as separate peaks, and their percentage can also be estimated.
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: Experimental workflow for assessing the purity of synthesized ATTM.
Comparison of Copper Chelator Efficacy
Caption: Logical relationship of copper chelator efficacy and key differentiators.
References
- 1. CN1557697A - The preparation method of this compound - Google Patents [patents.google.com]
- 2. CN105668628A - Preparation method of ATTM (this compound) - Google Patents [patents.google.com]
- 3. WO2020148654A2 - Methods for preparing this compound - Google Patents [patents.google.com]
- 4. Current Biomedical Use of Copper Chelation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Wilson's disease with tetrathiomolybdate: V. Control of free copper by tetrathiomolybdate and a comparison with trientine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Read by QxMD [qxmd.com]
- 7. researchgate.net [researchgate.net]
- 8. Treatment of Wilson disease with this compound: IV. Comparison of tetrathiomolybdate and trientine in a double-blind study of treatment of the neurologic presentation of Wilson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissolution of copper-rich granules in hepatic lysosomes by D-penicillamine prevents the development of fulminant hepatitis in Long-Evans cinnamon rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. D-Penicillamine tripodal derivatives as efficient copper(I) chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective [mdpi.com]
- 12. Zinc Maintenance Therapy for Wilson Disease: A Comparison Between Zinc Acetate and Alternative Zinc Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. england.nhs.uk [england.nhs.uk]
- 14. chembk.com [chembk.com]
- 15. imoa.info [imoa.info]
Safety Operating Guide
Personal protective equipment for handling Ammonium tetrathiomolybdate
Essential Safety & Handling Guide: Ammonium Tetrathiomolybdate (B108656)
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ammonium Tetrathiomolybdate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Summary
This compound is considered a hazardous substance that can cause skin, eye, and respiratory system irritation.[1][2][3] It is also very toxic to aquatic organisms.[1] The material is a dark-red crystalline powder that is hygroscopic and may decompose when exposed to moist air or water.[2][4] Incompatible materials include acids and strong oxidizing agents.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative safety and physical data for this compound.
| Parameter | Value | Reference |
| ACGIH Threshold Limit Value (TWA) | 0.5 mg/m³ (as Mo-soluble) | [5] |
| OSHA Permissible Exposure Limit (PEL) | 5 mg/m³ (as soluble Mo) | [5] |
| Melting Point | 300 °C / 572 °F | [2][6] |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
Engineering Controls & Preparation
-
Ventilation : Always handle this compound in a well-ventilated area. An efficient laboratory chemical fume hood is strongly recommended to minimize inhalation of dust.[5]
-
Emergency Equipment : Ensure that eyewash stations and safety showers are unobstructed and located close to the workstation.[2]
-
Container Inspection : Before use, check that the container is clearly labeled and free from leaks or physical damage.[1]
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection : Wear tight-sealing safety goggles or approved safety glasses with side shields.[2][5] A face shield may be required for larger quantities or when there is a significant risk of splashing.[5]
-
Skin Protection :
-
Respiratory Protection : If dust formation is unavoidable, ventilation is inadequate, or exposure limits are exceeded, use a NIOSH/MSHA-approved dust respirator.[2][6] The use of respirators requires a formal Respiratory Protection Program in compliance with OSHA 29 CFR 1910.134.[5]
Step-by-Step Handling Procedure
-
Don PPE : Before handling, put on all required PPE as specified above.
-
Avoid Dust : Handle the material carefully to avoid generating dust.[1][2][5]
-
Personal Hygiene : Do not eat, drink, or smoke in the work area.[1][7]
-
Avoid Contact : Prevent all personal contact with the substance, including inhalation and contact with skin or eyes.[1] Open cuts or abraded skin should not be exposed to this material.[1]
-
Container Management : Keep the container securely sealed when not in use.[1][5]
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[1][2] Work clothes should be laundered separately from personal clothing.[1]
Storage Requirements
-
Container : Store in a tightly closed polyethylene (B3416737) or polypropylene (B1209903) container.[1][5]
-
Conditions : Keep the container in a cool, dry, and well-ventilated area.[5] Some sources recommend refrigeration and storage under an inert atmosphere to maintain product quality, as the substance is hygroscopic.
-
Incompatibilities : Store away from incompatible materials such as acids and strong oxidizing agents.[1][2]
Disposal Plan: Waste & Spill Management
Waste containing this compound is classified as hazardous and must be managed accordingly.
Spill Response
-
Minor Spills :
-
Restrict access to the area.
-
Ensure proper PPE is worn before cleanup.
-
Use dry cleanup procedures; avoid sweeping that generates dust.[1]
-
Mix the spilled material with a non-combustible absorbent such as vermiculite (B1170534) or sodium carbonate.[5]
-
Carefully collect the mixture and place it into a suitable, clearly labeled container for hazardous waste disposal.[1][5]
-
Wash the spill area with large amounts of water, preventing runoff into drains.[1]
-
-
Major Spills :
Waste Disposal Procedure
-
Segregation : Collect all waste material (including contaminated absorbents and PPE) in a designated, compatible, and clearly labeled hazardous waste container.[1][8]
-
Labeling : The waste container must have a completed hazardous waste label affixed as soon as waste is added.[8]
-
Disposal : Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][5] Do not empty into drains.[5][7]
-
Empty Containers : Contaminated packaging should be treated as hazardous waste and sent to a special waste collection point. Do not reuse, cut, drill, or weld empty containers.[1]
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
